Cilengitide
Description
Properties
IUPAC Name |
2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N8O7/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30)/t17-,18-,19+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLYAMJWYAIXIA-VWNVYAMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044035 | |
| Record name | Cilengitide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188968-51-6 | |
| Record name | Cilengitide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188968516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cilengitide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11890 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cilengitide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CILENGITIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EDF46E4GI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cilengitide mechanism of action in glioblastoma
An In-Depth Technical Guide to the Mechanism of Action of Cilengitide in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. Its pathology is characterized by rapid cell proliferation, diffuse infiltration into the brain parenchyma, and robust angiogenesis. Integrins, particularly αvβ3 and αvβ5, are cell surface receptors that are overexpressed on both glioma cells and tumor-associated endothelial cells, playing a pivotal role in these malignant processes. This compound (formerly EMD 121974), a synthetic cyclic pentapeptide, was developed as a selective and potent antagonist of these specific integrins. This document provides a detailed technical overview of this compound's mechanism of action, summarizing key preclinical data, outlining downstream signaling effects, and providing methodologies for its study. While phase III clinical trials ultimately did not demonstrate a survival benefit leading to the discontinuation of its development for GBM, the study of this compound has provided invaluable insights into the role of integrins in cancer biology.
Introduction to this compound and its Targets
This compound is a cyclic peptide containing the Arg-Gly-Asp (RGD) sequence, designed to mimic the binding motif of extracellular matrix (ECM) proteins like vitronectin, fibronectin, and osteopontin.[1] By competitively binding to αvβ3 and αvβ5 integrins, this compound effectively blocks the interaction between the cell and its surrounding matrix.[2] This disruption of cell-matrix adhesion is the foundational event that triggers its anti-tumor effects. These integrins are crucial for mediating cell survival, migration, and angiogenesis, making them an attractive therapeutic target in GBM.[3][4]
Core Mechanism of Action
This compound exerts a dual-pronged attack on glioblastoma by targeting both the tumor cells directly and the tumor's supportive vasculature.
-
Anti-Angiogenic Effect: On vascular endothelial cells, integrin engagement with the ECM is essential for the survival and proliferation required to form new blood vessels. By blocking this interaction, this compound induces a specific form of programmed cell death known as anoikis (detachment-induced apoptosis) in activated endothelial cells, thereby inhibiting angiogenesis.[3][5]
-
Direct Anti-Tumor Effect: Glioblastoma cells also express αvβ3 and αvβ5 integrins, which they use to migrate along ECM tracks and invade surrounding brain tissue. This compound's inhibition of these integrins on glioma cells leads to cellular detachment, inhibition of proliferation, and the induction of apoptosis.[6][7]
This dual mechanism is depicted in the logical diagram below.
Disruption of Key Signaling Pathways
The cellular effects of this compound are mediated by the disruption of intracellular signaling cascades that are normally initiated by integrin-ECM binding. The central hub for this signaling is the Focal Adhesion Kinase (FAK).
Upon integrin clustering, FAK is recruited to focal adhesions and undergoes autophosphorylation. This event creates a docking site for other signaling proteins, most notably Src family kinases. The subsequent activation of the FAK/Src complex initiates multiple downstream pathways, including the PI3K/Akt pathway, which is critical for cell survival and proliferation.[8]
This compound prevents the initial integrin clustering and activation, thereby inhibiting the phosphorylation and activation of FAK, Src, and Akt.[6][7] This loss of pro-survival signaling ultimately leads to the disassembly of the cytoskeleton, cellular detachment, and apoptosis in both endothelial and glioma cells.[6][7]
Quantitative Preclinical Data
The potency of this compound has been quantified in various preclinical assays. The data highlight its high affinity for its targets and its effects at the cellular level.
| Parameter | Target/Assay | Value | Reference(s) |
| Binding Affinity (IC50) | Isolated αvβ3 Integrin | 0.6 nM - 4 nM | [4][9] |
| Isolated αvβ5 Integrin | 79 nM | [4] | |
| Cellular Activity (IC50) | Inhibition of cell attachment to Vitronectin | ~400 nM | [4][8] |
| In Vitro Efficacy | Concentration range for inducing detachment and modest viability loss in glioma cell lines | 1 - 100 µM | [1] |
Key Experimental Protocols
The investigation of this compound's mechanism of action relies on a set of core in vitro and in vivo experimental procedures.
Protocol: Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate glioblastoma cells (e.g., U87MG, LN-229) in a 96-well plate at a density of 2,000-5,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of MTT (5 mg/mL) or CCK-8 solution to each well and incubate for 2-4 hours.
-
Measurement: If using MTT, add 100 µL of DMSO to solubilize the formazan crystals. Measure the absorbance at 450-570 nm using a microplate reader.[10][11] The absorbance is directly proportional to the number of viable cells.
Protocol: Western Blot for FAK/Src/Akt Phosphorylation
This technique is used to detect the phosphorylation status of key signaling proteins.
-
Cell Treatment & Lysis: Culture glioma or endothelial cells to ~80% confluency. Treat with this compound (e.g., 10-50 µg/ml) for short time points (e.g., 15, 30, 60, 120 minutes). Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-FAK (Tyr397), phospho-Src (Tyr418), phospho-Akt (Ser473), and their total protein counterparts overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6][12]
Protocol: Orthotopic Glioblastoma Mouse Model
This in vivo model recapitulates the growth of human glioblastoma in its native brain environment.
-
Cell Preparation: Culture a human glioblastoma cell line (e.g., U251, Gli36) and harvest cells during the logarithmic growth phase. Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.
-
Animal Anesthesia: Anesthetize an immunocompromised mouse (e.g., athymic nude or SCID) and secure it in a stereotactic frame.
-
Surgical Procedure: Create a small burr hole in the skull over the desired injection site (e.g., the right frontal lobe).
-
Intracranial Injection: Slowly inject 2-5 µL of the cell suspension (containing 100,000 - 250,000 cells) into the brain parenchyma using a Hamilton syringe.
-
Post-Operative Care: Suture the scalp and provide appropriate post-operative care, including analgesics.
-
Tumor Growth & Treatment: Monitor tumor growth using bioluminescence imaging (if cells are luciferase-tagged) or MRI. Once tumors are established, begin treatment regimens with this compound (e.g., administered intravenously or intraperitoneally) and/or other therapies like radiation.[5][13][14]
-
Endpoint Analysis: Monitor animal survival or sacrifice animals at defined endpoints to analyze tumor histology and molecular markers.
Conclusion and Future Perspectives
This compound is a highly specific inhibitor of αvβ3 and αvβ5 integrins that disrupts the core cellular processes of angiogenesis and tumor cell invasion in glioblastoma. Its mechanism is rooted in the inhibition of integrin-mediated cell-matrix adhesion, which abrogates downstream pro-survival signaling through the FAK/Src/Akt pathway, ultimately inducing apoptosis in both tumor and endothelial cells. Although this compound did not succeed in late-stage clinical trials for glioblastoma, its development has profoundly advanced our understanding of integrin biology in cancer. The detailed mechanisms and protocols described herein provide a valuable foundation for future research into integrin-targeted therapies and the complex interplay between tumor cells and their microenvironment.
References
- 1. This compound modulates attachment and viability of human glioma cells, but not sensitivity to irradiation or temozolomide in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin Inhibitor this compound for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 3. This compound: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a Selective Integrin Inhibitor for αvβ3 and αvβ5 Receptor | MedChemExpress [medchemexpress.eu]
- 5. This compound in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Integrin Antagonist this compound Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells | PLOS One [journals.plos.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound inhibits osteoclast adhesion through blocking the αvβ3-mediated FAK/Src signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. radiation-sensitization-of-glioblastoma-by-cilengitide-has-unanticipated-schedule-dependency - Ask this paper | Bohrium [bohrium.com]
- 14. oncology.labcorp.com [oncology.labcorp.com]
The Role of Cilengitide in Inhibiting Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Cilengitide, a cyclic pentapeptide antagonist of αvβ3 and αvβ5 integrins, and its role as an inhibitor of angiogenesis. We will explore its mechanism of action, downstream signaling effects, and the experimental methodologies used to characterize its anti-angiogenic properties.
Introduction to this compound and Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, invasion, and metastasis.[1][2] Tumor-associated endothelial cells upregulate the expression of specific cell surface receptors, including the integrins αvβ3 and αvβ5, making them attractive targets for anti-cancer therapies.[3][4][5]
This compound (formerly EMD 121974), a synthetic cyclic peptide containing the Arg-Gly-Asp (RGD) sequence, was designed as a potent and selective antagonist of αvβ3 and αvβ5 integrins.[4][6][7] It competitively binds to these integrins, preventing their interaction with extracellular matrix (ECM) proteins like vitronectin, which is crucial for the survival and migration of angiogenic endothelial cells and certain tumor cells.[1][3][6] This guide details the molecular mechanisms through which this compound exerts its anti-angiogenic effects.
Mechanism of Action
This compound's primary mechanism involves the disruption of integrin-mediated cell adhesion and signaling, which culminates in the induction of apoptosis in proliferating endothelial cells and direct effects on tumor cells expressing the target integrins.
Competitive Antagonism of αvβ3 and αvβ5 Integrins
Integrins are heterodimeric receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in cell survival, proliferation, and migration.[1][6] The αvβ3 and αvβ5 integrins are particularly overexpressed on activated endothelial cells and various tumor cells, including glioblastoma.[2][4][5] this compound mimics the RGD binding motif found in ECM proteins, allowing it to bind with high affinity to the ligand-binding site of these integrins.[3][8] This competitive inhibition blocks the adhesion of endothelial and tumor cells to the ECM, a process essential for neovascularization and tumor invasion.[1][6]
Inhibition of Downstream Signaling Pathways
The binding of integrins to the ECM initiates a cascade of intracellular signals known as "outside-in signaling," which is critical for cell survival and proliferation.[6] A key pathway involves the activation of Focal Adhesion Kinase (FAK) and Src family kinases. Upon integrin clustering, FAK is autophosphorylated, creating a docking site for Src. The resulting FAK/Src complex then phosphorylates a host of downstream targets, including the PI3K/Akt pathway, which promotes cell survival.
This compound's blockade of integrin-ligand interaction prevents the activation of this cascade. Studies have shown that treatment with this compound leads to a significant reduction in the phosphorylation of FAK, Src, and Akt in both endothelial and glioma cells.[3][9][10] This inhibition disrupts the pro-survival signals emanating from the ECM, ultimately leading to a form of programmed cell death known as anoikis (detachment-induced apoptosis).[11][12][13]
Quantitative Efficacy Data
The anti-angiogenic and anti-tumor effects of this compound have been quantified in numerous preclinical studies. The following tables summarize key in vitro and in vivo data.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line(s) | Substrate / Condition | Endpoint | Result | Reference(s) |
| Integrin Binding | Purified αvβ3 | - | IC50 | 0.6 nM | [11][12] |
| Cell Adhesion | HUVEC, Glioma cells | Vitronectin | IC50 | Low µM range | [3][8] |
| Cell Proliferation | HMEC-1 | Uncoated dishes, 72h | Inhibition | Significant decrease at 1, 5, 50 µg/ml | [3] |
| Cell Proliferation | U87MG Glioma | - | Inhibition | 35% decrease at 72h | [14] |
| Apoptosis | HUVEC, G28/G44 Glioma | Uncoated dishes, 24h | Anoikis | Dose-dependent increase | [3] |
| Cell Migration | U87MG, LNT-229 | - | Migration | Concentration-dependent increase | [14] |
| Matrigel Invasion | LN-308 Glioma | Matrigel | Invasion | Significant reduction | [14] |
| Tube Formation | Endothelial Cells | Matrigel | Tube Formation | Inhibition | [6][15] |
Note: Some studies have reported a paradoxical increase in migration at certain concentrations, highlighting the complexity of integrin signaling.[14]
Table 2: In Vivo Activity of this compound
| Animal Model | Tumor Type | Dosing Regimen | Primary Outcome(s) | Result | Reference(s) |
| Nude Mouse | U87MG Glioblastoma | Daily IP injection | Tumor Volume, MVD (CD31) | Tumor growth suppressed, MVD remained low | [16] |
| Nude Mouse | Various Xenografts | - | Tumor Growth, Metastasis | Retardation of tumor growth and metastasis | [6] |
| Rabbit Cornea | - | - | Angiogenesis | Inhibition of angiogenesis | [8] |
| Chick Chorioallantoic Membrane (CAM) | - | - | Angiogenesis | Inhibition of angiogenesis | [8] |
Key Experimental Protocols
The characterization of this compound's anti-angiogenic properties relies on a set of standardized in vitro and in vivo assays. Detailed methodologies for several key experiments are provided below.
Cell Adhesion Assay
This assay quantifies the ability of this compound to inhibit cell attachment to an ECM substrate.
Protocol:
-
Plate Coating: 96-well microtiter plates are coated with an ECM protein (e.g., 10 µg/mL vitronectin in PBS) and incubated overnight at 4°C. Plates are then washed with PBS and blocked with a solution of 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Cell Preparation: Endothelial or tumor cells are harvested, washed, and resuspended in serum-free medium.
-
Treatment and Seeding: Cells are pre-incubated with various concentrations of this compound or a control peptide for 30 minutes at 37°C.
-
Incubation: The cell suspensions are then seeded onto the pre-coated wells (e.g., 5 x 10⁴ cells/well) and allowed to adhere for 1-2 hours at 37°C.
-
Washing: Non-adherent cells are removed by gently washing the wells 2-3 times with PBS.
-
Quantification: Adherent cells are fixed (e.g., with 4% paraformaldehyde) and stained with a dye such as 0.1% crystal violet. The dye is then solubilized (e.g., with 10% acetic acid), and the absorbance is read on a microplate reader. The percentage of adhesion inhibition is calculated relative to untreated control wells.
Western Blotting for FAK/Src Phosphorylation
This method is used to detect changes in the activation state of key signaling proteins following this compound treatment.[3][9]
Protocol:
-
Cell Culture and Treatment: Cells (e.g., HUVECs or glioma cells) are grown to sub-confluency and then serum-starved for 24 hours. Cells are then treated with various concentrations of this compound (e.g., 20, 40, 60 µg/ml) for a specified time (e.g., 30-60 minutes).[3]
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies specific for phosphorylated FAK (e.g., p-FAK Y397), phosphorylated Src (e.g., p-Src Y416), and their total protein counterparts, as well as a loading control (e.g., β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometric analysis is performed to quantify changes in protein phosphorylation relative to total protein and the loading control.
In Vivo Tumor Xenograft Model
This model assesses the efficacy of this compound in suppressing tumor growth and angiogenesis in a living organism.[16]
Protocol:
-
Cell Preparation: A human tumor cell line (e.g., U87MG glioblastoma) is cultured and harvested. A specific number of cells (e.g., 10⁵) are resuspended in a small volume of sterile medium or Matrigel.
-
Tumor Implantation: The cell suspension is stereotactically injected into the brain (orthotopic model) or subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[16]
-
Treatment: Once tumors are established (e.g., 5 days post-injection), mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal (IP) injections of this compound, while the control group receives a vehicle solvent.[16]
-
Monitoring: Tumor volume is monitored regularly using calipers (for subcutaneous models) or advanced imaging techniques. Animal weight and health are also monitored.
-
Endpoint Analysis: At the end of the experiment, mice are euthanized, and tumors are excised. Tumors are weighed and processed for histological analysis.
-
Immunohistochemistry: Tumor sections are stained with antibodies against markers of cell proliferation (e.g., Ki-67) and endothelial cells (e.g., CD31) to assess microvessel density (MVD). The reduction in MVD in the this compound-treated group compared to the control group indicates an anti-angiogenic effect.[16]
Clinical Context and Conclusion
This compound was the first integrin antagonist to enter advanced clinical development for cancer therapy, showing promising early-phase activity in recurrent glioblastoma.[4][8] It was investigated extensively, often in combination with standard chemoradiotherapy.[1][4] However, a pivotal Phase III trial (CENTRIC) for newly diagnosed glioblastoma did not meet its primary endpoint of improving overall survival.[17][18]
Despite this clinical setback, the study of this compound has provided invaluable insights into the role of αvβ3 and αvβ5 integrins in angiogenesis and tumor biology. It demonstrated that targeting these integrins can effectively inhibit tumor angiogenesis by disrupting critical cell adhesion and survival signaling pathways, primarily through the FAK/Src/Akt axis. The preclinical data remains a strong testament to the validity of integrins as anti-angiogenic targets. Future research may focus on identifying patient populations who could benefit most from integrin-targeted therapies or on developing next-generation antagonists with improved pharmacological properties.[17]
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Integrin Inhibitor this compound for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 3. This compound induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Agents Targeting Angiogenesis in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the integrin inhibitor this compound on TGF-beta signaling. - ASCO [asco.org]
- 6. This compound: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: the first anti-angiogenic small molecule drug candidate design, synthesis and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase I and Correlative Biology Study of this compound in Patients with Recurrent Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits osteoclast adhesion through blocking the αvβ3-mediated FAK/Src signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Integrin Antagonist this compound Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells | PLOS One [journals.plos.org]
- 12. The Integrin Antagonist this compound Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bimodal anti-glioma mechanisms of this compound demonstrated by novel invasive glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound modulates attachment and viability of human glioma cells, but not sensitivity to irradiation or temozolomide in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The integrin inhibitor this compound enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of the angiogenesis inhibitor this compound (EMD 121974) on glioblastoma growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. oncotarget.com [oncotarget.com]
The Journey of Cilengitide: From Discovery to Synthesis of a Cyclic Peptide Integrin Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Cilengitide (EMD 121974) is a cyclic pentapeptide that has been the subject of extensive research due to its potent and selective inhibition of αv integrins, key mediators in angiogenesis and tumor progression. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource detailing the scientific journey of this significant molecule. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Discovery and Rationale
The discovery of this compound is rooted in the pioneering work of Ruoslahti and Pierschbacher in the early 1980s, who identified the Arginine-Glycine-Aspartic acid (RGD) motif as a crucial recognition sequence for integrin-mediated cell adhesion to the extracellular matrix (ECM).[1] This discovery paved the way for the development of RGD-based molecules as potential therapeutics.
This compound was designed and synthesized at the Technical University of Munich in collaboration with Merck KGaA.[2][3] The development strategy, led by Professor Horst Kessler, focused on overcoming the low affinity and lack of selectivity of linear RGD peptides. Their approach involved two key innovations:
-
Cyclization: Constraining the peptide backbone into a cyclic structure to reduce conformational flexibility and lock the peptide into a bioactive conformation.
-
Spatial Screening: A novel procedure to optimize the spatial arrangement of the pharmacophoric residues.
This led to the development of the parent compound, cyclo(-RGDfV-), which demonstrated a 100 to 1000-fold increase in activity compared to linear RGD peptides and high selectivity for αvβ3 integrin over the platelet receptor αIIbβ3.[4][5] Further optimization through N-methylation of the peptide bond between Phenylalanine and Valine resulted in this compound, cyclo(-RGDf(NMe)V-), with even greater antagonistic activity.[3][5][6][7]
Chemical Synthesis
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), a robust and widely used method for peptide manufacturing.
Solid-Phase Synthesis Protocol
The following protocol outlines a general approach for the solid-phase synthesis of this compound. Specific reagents and conditions may be optimized.
Materials:
-
Wang Resin
-
Fmoc-protected amino acids (Fmoc-L-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-L-Arg(Pbf)-OH, Fmoc-D-Phe-OH, Fmoc-N-Me-L-Val-OH)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Coupling reagents: HBTU, HATU, or TBTU
-
Activator: N,N-Diisopropylethylamine (DIEA)
-
Fmoc deprotection reagent: 20% piperidine in DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water
-
Cyclization reagent: DPPA (Diphenylphosphoryl azide)
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF.
-
First Amino Acid Coupling: Couple Fmoc-L-Asp(OtBu)-OH to the resin using a coupling reagent and DIEA in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-L-Arg(Pbf)-OH, Fmoc-N-Me-L-Val-OH, and Fmoc-D-Phe-OH) following steps 2 and 3 for each amino acid.
-
Side-Chain Deprotection of Aspartic Acid: Selectively remove the OtBu protecting group from the aspartic acid side chain.
-
On-Resin Cyclization: Perform the head-to-tail cyclization of the linear peptide on the solid support using a cyclization reagent like DPPA.
-
Cleavage and Global Deprotection: Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide to obtain this compound as a white powder.
Experimental Workflow for Solid-Phase Synthesis of this compound
Caption: Workflow for the solid-phase synthesis of this compound.
Mechanism of Action: Integrin Inhibition and Downstream Signaling
This compound exerts its biological effects by selectively targeting and inhibiting the αvβ3, αvβ5, and α5β1 integrins.[4][5] These integrins are overexpressed on activated endothelial cells during angiogenesis and on various tumor cells, making them attractive targets for cancer therapy.
By binding to these integrins, this compound competitively inhibits the binding of their natural ligands in the extracellular matrix, such as vitronectin, fibronectin, and osteopontin. This disruption of cell-matrix interactions triggers a cascade of intracellular events, ultimately leading to anti-angiogenic and anti-tumor effects.
The primary signaling pathway affected by this compound is the Focal Adhesion Kinase (FAK)/Src/AKT pathway.[2][5] Integrin ligation normally leads to the recruitment and autophosphorylation of FAK at focal adhesions. Phosphorylated FAK then serves as a docking site for Src family kinases, leading to the activation of downstream signaling pathways, including the PI3K/AKT pathway, which is crucial for cell survival and proliferation.
This compound-mediated inhibition of integrin signaling leads to:
-
Decreased FAK and Src phosphorylation: This disrupts the central hub of integrin-mediated signaling.[5]
-
Inhibition of the AKT pathway: Reduced AKT activation promotes apoptosis.[5]
-
Induction of Apoptosis (Anoikis): By disrupting cell adhesion, this compound induces a specific type of apoptosis in endothelial and tumor cells known as anoikis, which occurs upon loss of cell anchorage.[4][5][8]
-
Inhibition of Angiogenesis: By inducing apoptosis in activated endothelial cells, this compound effectively halts the formation of new blood vessels that are essential for tumor growth.[4]
This compound's Inhibition of the FAK/Src/AKT Signaling Pathway
Caption: this compound inhibits integrin binding to the ECM, leading to decreased FAK, Src, and AKT phosphorylation, which in turn inhibits cell proliferation and survival, and induces apoptosis.
Quantitative Data
The potency of this compound has been quantified in various in vitro assays. The following tables summarize key quantitative data for its binding affinity and biological activity.
Table 1: Inhibitory Potency of this compound against Purified Integrins
| Integrin Subtype | IC50 (nM) |
| αvβ3 | 0.61[2] |
| αvβ5 | 8.4[2] |
| α5β1 | 14.9[2] |
Table 2: Inhibition of Ligand Binding to Integrins by this compound
| Integrin Subtype | Ligand | IC50 (nM) |
| αvβ3 | Vitronectin | 4[2] |
| αvβ5 | Vitronectin | 79[2] |
Experimental Protocols for Biological Evaluation
The biological activity of this compound has been extensively characterized using a variety of in vitro and in vivo assays. Detailed protocols for key experiments are provided below.
Cell Adhesion Assay
This assay measures the ability of this compound to inhibit the adhesion of cells to an ECM-coated surface.
Materials:
-
96-well microtiter plates
-
Extracellular matrix protein (e.g., Vitronectin, Fibronectin)
-
Cell line expressing target integrins (e.g., U87MG glioma cells)
-
This compound
-
Crystal Violet staining solution
-
Solubilization buffer (e.g., 1% SDS)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the ECM protein solution overnight at 4°C.
-
Blocking: Wash the wells and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.
-
Cell Seeding: Harvest cells and resuspend them in serum-free medium. Pre-incubate the cells with various concentrations of this compound for 30 minutes.
-
Adhesion: Add the cell suspension to the coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Staining: Fix the adherent cells and stain with Crystal Violet solution for 10-15 minutes.
-
Quantification: Wash the wells to remove excess stain and solubilize the bound dye with a solubilization buffer. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of adherent cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by this compound through the detection of phosphatidylserine externalization and membrane integrity.
Materials:
-
Cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in culture plates and treat with various concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Tumor cell line (e.g., U87MG)
-
This compound
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers once the tumors become palpable.
-
Treatment Initiation: When tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) to the treatment group according to a specified dosing schedule and dose. The control group receives the vehicle.
-
Tumor Measurement and Body Weight Monitoring: Continue to measure tumor volume and monitor the body weight of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Workflow for In Vivo Xenograft Model Evaluation
Caption: A typical workflow for assessing the in vivo efficacy of this compound in a xenograft tumor model.
Conclusion
This compound stands as a testament to the power of rational drug design, evolving from the fundamental discovery of the RGD motif to a highly potent and selective cyclic peptide inhibitor of key integrins involved in cancer progression. This technical guide has provided a comprehensive overview of its discovery, a detailed protocol for its synthesis, an elucidation of its mechanism of action, a summary of its quantitative potency, and standardized protocols for its biological evaluation. While clinical trials have yielded mixed results, the scientific journey of this compound has provided invaluable insights into integrin biology and the development of peptide-based therapeutics. The information presented herein serves as a valuable resource for researchers and drug development professionals continuing to explore the therapeutic potential of targeting integrin signaling pathways.
References
- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: the first anti-angiogenic small molecule drug candidate design, synthesis and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cilengitide: A Technical Guide to the Selective αvβ3 and αvβ5 Integrin Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cilengitide (EMD 121974) is a potent, selective, and cyclic pentapeptide antagonist of αvβ3 and αvβ5 integrins.[1][2] Developed as a synthetic mimetic of the Arg-Gly-Asp (RGD) motif found in extracellular matrix (ECM) proteins, this compound competitively inhibits the binding of these integrins to their natural ligands, such as vitronectin, fibronectin, and osteopontin.[3][4] This inhibition disrupts critical cellular processes including adhesion, migration, proliferation, and survival, which are fundamental to tumor angiogenesis and metastasis.[1][3][4] Preclinical studies have demonstrated its ability to induce apoptosis in endothelial and glioma cells and inhibit tumor growth.[5][6] While showing promise in early-phase clinical trials for glioblastoma, the definitive phase III trial (CENTRIC) did not show an overall survival benefit when combined with standard therapy.[7] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its effects on cellular signaling.
Core Properties of this compound
This compound is a cyclic pentapeptide with the sequence cyclo[Arg-Gly-Asp-D-Phe-N(Me)Val].[4] Its development originated from efforts to create a conformationally constrained RGD peptide to enhance affinity and selectivity for specific integrin subtypes.[5]
| Property | Data |
| IUPAC Name | 2-[(2S,5R,8S,11S)-5-benzyl-11-{3-[(diaminomethylidene)amino]propyl}-7-methyl-3,6,9,12,15-pentaoxo-8-(propan-2-yl)-1,4,7,10,13-pentaazacyclopentadecan-2-yl]acetic acid[8] |
| Chemical Formula | C₂₇H₄₀N₈O₇[1][8] |
| Molar Mass | 588.66 g/mol [8] |
| Structure | A cyclic pentapeptide containing the RGD sequence.[4][5] |
Mechanism of Action and Selectivity
Integrins are heterodimeric transmembrane receptors, composed of α and β subunits, that facilitate cell-cell and cell-extracellular matrix (ECM) interactions. The αvβ3 and αvβ5 integrins are highly expressed on activated endothelial cells during angiogenesis and on various tumor cells, making them attractive therapeutic targets.[1][5]
This compound mimics the RGD motif present in ECM proteins like vitronectin.[4] It binds to the RGD-binding site on αvβ3 and αvβ5 integrins, competitively blocking their interaction with the ECM.[3][4] This disruption of cell adhesion leads to a form of programmed cell death known as anoikis in anchorage-dependent cells like endothelial cells, thereby inhibiting the formation of new blood vessels (angiogenesis).[2][9][10] Furthermore, by targeting these integrins on tumor cells, this compound can directly inhibit tumor cell invasion, proliferation, and survival.[2][3]
Binding Affinity and Selectivity
This compound exhibits high affinity for αvβ3 and αvβ5 integrins while showing significantly lower affinity for other integrins, such as the platelet receptor αIIbβ3, which reduces the risk of affecting blood coagulation.[2][5]
| Target Integrin | IC₅₀ (Inhibitory Concentration 50%) | Reference |
| αvβ3 | 0.6 nM (high affinity) to a range of 3-40 nM | [2][9] |
| αvβ5 | Low nanomolar range (e.g., 3-40 nM) | [2][5] |
| α5β1 | Low nanomolar range | [5][6] |
| αIIbβ3 | Weakly affected; demonstrates high selectivity over this subtype. | [2][5] |
Intracellular Signaling Pathways
Binding of integrins to the ECM triggers intracellular signaling cascades that are crucial for cell survival and proliferation. A key pathway involves the recruitment and activation of Focal Adhesion Kinase (FAK) and Src family kinases at sites of cell adhesion. This compound's inhibition of αvβ3/αvβ5 disrupts this signaling axis.
Upon integrin blockade by this compound, the phosphorylation and activation of FAK and Src are reduced.[10] This leads to downstream inhibition of the Protein Kinase B (AKT) pathway, which is a critical mediator of cell survival.[1] The suppression of the FAK/Src/AKT pathway is a primary mechanism through which this compound induces apoptosis in endothelial and glioma cells.[1][10]
Summary of Preclinical and Clinical Data
Preclinical In Vitro Efficacy
This compound has demonstrated dose-dependent anti-proliferative and pro-apoptotic effects in various cell lines.
| Cell Line | Assay Type | Key Findings | Reference |
| B16 (Murine Melanoma) | Cell Viability (CCK-8) | Time- and dose-dependent inhibition of cell growth. IC₅₀ values determined. | [11][12] |
| A375 (Human Melanoma) | Cell Viability (CCK-8) | Time- and dose-dependent inhibition of cell growth. IC₅₀ values determined. | [11][12] |
| HUVEC (Endothelial) | Detachment / Apoptosis | Induces detachment and apoptosis by inhibiting the FAK/Src/AKT pathway. | [10] |
| Meningioma Cells | Invasion Assay (Transwell) | Significant inhibition of invasion at concentrations as low as 1 µg/mL.[13] | [7] |
| Glioma Cells | Adhesion Assay | Inhibits adhesion to vitronectin. Induces detachment and autophagy-mediated cell death. | [13] |
Clinical Trial Outcomes for Glioblastoma (GBM)
This compound has been extensively studied in patients with glioblastoma, both in recurrent and newly diagnosed settings.
| Trial / Study | Phase | Patient Population | Treatment Arms | Key Outcomes | Reference |
| Reardon et al. (2008) | IIa | Recurrent GBM | This compound 500 mg vs. 2000 mg (twice weekly) | Median OS: 6.5 months (500 mg) vs. 9.9 months (2000 mg). 6-month PFS: 10% (500 mg) vs. 15% (2000 mg).[1] Long-term follow-up showed consistently greater OS rates with the 2000 mg dose.[9] | [1][9] |
| Stupp et al. (2010) | I/IIa | Newly Diagnosed GBM | This compound (500 mg) + standard RT/TMZ | Median OS: 16.1 months. 6-month PFS: 69%. The addition of this compound was well-tolerated.[1] | [1] |
| CENTRIC (EORTC 26071) | III | Newly Diagnosed GBM (MGMT methylated) | This compound (2000 mg) + standard RT/TMZ vs. Standard RT/TMZ alone | No improvement in outcomes. Median OS was 26.3 months in both arms. The addition of this compound did not add significant toxicity but provided no survival benefit.[7] The drug was not pursued further for this indication.[7] | [7][14] |
OS = Overall Survival; PFS = Progression-Free Survival; RT = Radiotherapy; TMZ = Temozolomide; MGMT = O⁶-methylguanine-DNA methyltransferase.
Detailed Experimental Protocols
In Vitro Cell Adhesion Assay
This protocol assesses the ability of this compound to inhibit cell attachment to an ECM-coated surface.
Methodology:
-
Coating: Wells of a 96-well plate are coated with an ECM protein, such as vitronectin (e.g., 0.5 µ g/well ), and incubated for 1 hour at room temperature.[11]
-
Blocking: The coating solution is removed, and remaining non-specific binding sites are blocked with a solution of 1% or 10 mg/mL bovine serum albumin (BSA) in PBS for 1 hour.[11]
-
Cell Preparation: Tumor or endothelial cells are harvested, washed, and resuspended in serum-free medium at a desired density (e.g., 0.1-1.0 x 10⁶ cells/mL).[14]
-
Treatment: The BSA is removed, and wells are washed. This compound (at various concentrations) or a vehicle control is added to the wells.[11]
-
Incubation: The cell suspension is added to the wells and incubated for 30-90 minutes at 37°C to allow for adhesion.[11][14]
-
Washing: Non-adherent cells are removed by gently washing the wells 3-5 times with PBS.[11][14]
-
Staining: Adherent cells are fixed (e.g., with 4% paraformaldehyde) and stained with a 0.1% crystal violet solution for at least 10 minutes.[11][13]
-
Quantification: After washing away excess stain, the bound dye is solubilized with 10% acetic acid or a similar solvent. The absorbance is then read on a microplate reader at approximately 570 nm.[11]
In Vitro Angiogenesis (Tube Formation) Assay
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Methodology:
-
Plate Coating: A 96-well plate is pre-chilled on ice. 50 µL of thawed, growth factor-reduced Basement Membrane Extract (BME), such as Matrigel®, is added to each well.[1] The plate is incubated at 37°C for 30-60 minutes to allow the gel to solidify.[1][3]
-
Cell Preparation: Human Umbilical Vein Endothelial Cells (HUVECs) are harvested and resuspended in culture medium (e.g., Medium 200PRF with LSGS) at a concentration of 1-2 x 10⁵ cells/mL.[1][15]
-
Treatment and Seeding: The HUVEC suspension is treated with various concentrations of this compound or a vehicle control. Approximately 1.5-3 x 10⁴ cells are then seeded onto the solidified BME.[1]
-
Incubation: The plate is incubated at 37°C for 4 to 18 hours. Tube formation typically begins within 2-4 hours.[1][3]
-
Visualization and Quantification: The formation of capillary-like networks is observed and imaged using a phase-contrast microscope.[3] The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops using imaging analysis software (e.g., ImageJ).[1]
Western Blotting for FAK/Src Phosphorylation
This protocol is used to determine the effect of this compound on the activation of key signaling proteins.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., HUVECs or glioma cells) are cultured to near-confluency and often serum-starved for several hours to reduce basal signaling.[10] Cells are then treated with this compound (e.g., 10-60 µg/mL) for a specific duration (e.g., 10 minutes to 1 hour).[8][10]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[16]
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.[10][16]
-
Immunoblotting: The membrane is blocked (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific for phosphorylated forms of FAK (e.g., p-FAK Y397) and Src (e.g., p-Src Y418/Y419), as well as antibodies for total FAK and Src as loading controls.[8][10][16]
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Band intensities are quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine the relative level of activation.[8]
Conclusion
This compound is a well-characterized selective antagonist of αvβ3 and αvβ5 integrins with a clear mechanism of action centered on the disruption of cell-matrix adhesion and subsequent inhibition of pro-survival signaling pathways like FAK/Src/AKT.[1][10] Its anti-angiogenic and direct anti-tumor properties were robustly demonstrated in preclinical models.[5][6] Despite promising results in early-phase trials for glioblastoma, a pivotal phase III study did not demonstrate a clinical benefit, leading to the cessation of its development for this indication.[7] Nevertheless, the extensive research on this compound has provided invaluable insights into the role of αv integrins in cancer biology and has established a foundation for the development of future integrin-targeted therapies. The detailed protocols and quantitative data presented in this guide serve as a comprehensive resource for researchers in oncology and drug development.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. This compound: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ibidi.com [ibidi.com]
- 6. This compound: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. The Integrin Antagonist this compound Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells | PLOS One [journals.plos.org]
- 10. This compound induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adhesion assay [bio-protocol.org]
- 12. This compound, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [en.bio-protocol.org]
- 16. This compound inhibits osteoclast adhesion through blocking the αvβ3-mediated FAK/Src signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Cilengitide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cilengitide (EMD 121974) is a synthetic cyclic pentapeptide and a first-in-class selective inhibitor of αvβ3 and αvβ5 integrins, with additional activity against the α5β1 integrin.[1][2] Developed as a potential anti-angiogenic and anti-tumor agent, its mechanism of action is centered on the disruption of cell-matrix interactions crucial for tumor growth, invasion, and neovascularization.[3][4] This technical guide provides a comprehensive overview of the molecular structure and chemical properties of this compound, including detailed experimental protocols and a summary of its biological activity.
Molecular Structure
This compound is a cyclic peptide based on the Arg-Gly-Asp (RGD) motif, which is a common recognition sequence for integrin binding to extracellular matrix proteins.[5][6] The cyclic structure and the incorporation of a D-amino acid and an N-methylated amino acid contribute to its high affinity and selectivity for its target integrins.[1][2]
The IUPAC name for this compound is 2-[(2S,5R,8S,11S)-5-benzyl-11-{3-[(diaminomethylidene)amino]propyl}-7-methyl-3,6,9,12,15-pentaoxo-8-(propan-2-yl)-1,4,7,10,13-pentaazacyclopentadecan-2-yl]acetic acid.[7] Its structure is cyclo(-Arg-Gly-Asp-D-Phe-N-Me-Val-).[8]
Table 1: Molecular and Structural Data for this compound
| Property | Value | Reference(s) |
| Chemical Formula | C27H40N8O7 | [5][7][9] |
| Molecular Weight | 588.656 g/mol (or 588.7 amu) | [5][7][9] |
| CAS Number | 188968-51-6 | [7] |
| Structure | Cyclic pentapeptide: cyclo(-Arg-Gly-Asp-D-Phe-N-Me-Val-) | [8] |
| Appearance | Crystalline solid | [10] |
Chemical Properties
The chemical properties of this compound have been characterized to support its preclinical and clinical development. These properties influence its formulation, administration, and pharmacokinetic profile.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Solubility | DMSO: ≥ 44 mg/mL | [11] |
| Water: 40 mg/mL (pH adjusted to 1 with 1 M HCl) | [11] | |
| PBS (pH 7.2): ~0.5 mg/mL (as trifluoroacetate salt) | [10] | |
| Ethanol: ~1 mg/mL (as trifluoroacetate salt) | [10] | |
| Partition Coefficient (log P) | -2.0 | [8] |
| Density | 1.417 g/mL | [7][9] |
| Stability | Stable for ≥4 years at -20°C as a crystalline solid. Aqueous solutions are recommended to be used within one day. | [10] |
Synthesis
The synthesis of this compound has been approached through various strategies, with solid-phase peptide synthesis (SPPS) being a common method. One patented method describes a solid-phase synthesis approach using Fmoc-amino acids and Wang resin.[12] This method involves the stepwise synthesis of the linear peptide on the resin, followed by on-resin cyclization, cleavage from the resin, and subsequent purification.[12] Different disconnection and cyclization strategies have been investigated to optimize the synthesis, including cyclization at the N-methyl-valyl-arginyl, arginyl-glycyl, or glycyl-aspartyl peptide bonds.[13]
Mechanism of Action and Biological Activity
This compound's primary mechanism of action is the competitive inhibition of the binding of extracellular matrix (ECM) proteins, such as vitronectin, fibronectin, and osteopontin, to αvβ3 and αvβ5 integrins.[1][6] These integrins are overexpressed on activated endothelial cells and various tumor cells, playing a crucial role in angiogenesis, tumor invasion, and metastasis.[3][5]
By blocking these interactions, this compound disrupts downstream signaling pathways, including the Focal Adhesion Kinase (FAK), Src, and Akt pathways.[5][7][9] This disruption leads to the induction of apoptosis in proliferating endothelial and tumor cells, thereby inhibiting tumor growth and angiogenesis.[1][4]
Table 3: In Vitro Biological Activity of this compound
| Target Integrin | IC50 (nM) | Assay Conditions | Reference(s) |
| αvβ3 | 0.61 - 4.1 | Cell-free assays | [11][14] |
| αvβ5 | 8.4 - 79 | Cell-free assays | [14] |
| α5β1 | 14.9 | Cell-free assay |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments used to characterize the activity of this compound.
Integrin Binding Assay (Cell-Free)
This assay quantifies the ability of this compound to inhibit the binding of an ECM protein to purified integrins.
Methodology:
-
Plate Coating: 96-well microtiter plates are coated with an ECM protein (e.g., vitronectin at 1 µg/mL in PBS) overnight at 4°C.
-
Blocking: The plates are washed with PBS and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Incubation with Integrin and Inhibitor: Purified integrin (e.g., αvβ3 or αvβ5) is pre-incubated with varying concentrations of this compound for 30 minutes at room temperature.
-
Binding Reaction: The integrin-inhibitor mixture is added to the coated wells and incubated for 1-2 hours at room temperature.
-
Detection: The wells are washed to remove unbound integrin. The bound integrin is detected using a primary antibody specific for the integrin, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A colorimetric substrate is added, and the absorbance is measured.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cell Adhesion Assay
This assay measures the effect of this compound on the attachment of cells to an ECM-coated surface.
Methodology:
-
Plate Coating and Blocking: 96-well plates are coated with an ECM protein (e.g., vitronectin or fibronectin) and blocked as described in the integrin binding assay.
-
Cell Preparation: Tumor cells or endothelial cells (e.g., human melanoma M21 cells or HUVECs) are harvested and resuspended in serum-free medium.
-
Inhibition: Cells are pre-incubated with various concentrations of this compound for 30-60 minutes at 37°C.
-
Adhesion: The cell-inhibitor suspension is added to the coated wells and incubated for 1-2 hours at 37°C to allow for cell attachment.
-
Quantification: Non-adherent cells are removed by washing. The remaining adherent cells are quantified using a colorimetric assay (e.g., crystal violet staining or MTT assay).
-
Data Analysis: The concentration of this compound that inhibits cell adhesion by 50% (IC50) is determined.
In Vitro Apoptosis Assay
This assay determines the ability of this compound to induce programmed cell death in target cells.[15]
Methodology:
-
Cell Culture: Target cells (e.g., B16 or A375 melanoma cells) are cultured in appropriate medium.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 12, 24, or 48 hours).
-
Apoptosis Detection: Apoptosis can be assessed using several methods:
-
Annexin V/Propidium Iodide (PI) Staining: Cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Caspase Activity Assay: Cell lysates are analyzed for the activity of caspases (e.g., caspase-3/7) using a luminescent or colorimetric substrate.
-
-
Data Analysis: The percentage of apoptotic cells or the level of caspase activity is quantified and compared between treated and untreated cells.
Visualizations
Signaling Pathway of this compound's Anti-Angiogenic and Anti-Tumor Activity
Caption: this compound inhibits integrin-ECM binding, disrupting downstream signaling and promoting apoptosis.
Experimental Workflow for In Vitro Cell Adhesion Assay
References
- 1. This compound: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: the first anti-angiogenic small molecule drug candidate design, synthesis and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Integrin Inhibitor this compound for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 6. This compound: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. CN102731627A - Solid-phase synthesis method of this compound - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. tandfonline.com [tandfonline.com]
Cilengitide's Orphan Drug Status for Glioblastoma: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cilengitide, a selective inhibitor of αvβ3 and αvβ5 integrins, was a promising therapeutic candidate for glioblastoma (GBM), the most aggressive primary brain tumor in adults. Its development was supported by a strong preclinical rationale targeting tumor angiogenesis, invasion, and proliferation. This whitepaper provides an in-depth technical overview of this compound's journey, with a focus on its orphan drug designation, the pivotal clinical trials that defined its trajectory, and the molecular pathways it aimed to disrupt. Despite initial promise, the large-scale clinical trials, CENTRIC and CORE, ultimately failed to demonstrate a significant survival benefit, leading to the discontinuation of its development for glioblastoma. This document serves as a comprehensive resource for researchers in the field, offering detailed experimental protocols, quantitative clinical data, and visualizations of the targeted signaling pathways to inform future drug development efforts in neuro-oncology.
Orphan Drug Designation: A Regulatory Overview
This compound was granted orphan drug status for the treatment of glioma by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), a designation intended to facilitate the development of drugs for rare diseases.
-
U.S. Food and Drug Administration (FDA): this compound received orphan drug designation for the treatment of malignant glioma on May 27, 2005.[1] However, this designation was later withdrawn on August 15, 2013, following the disappointing results of the Phase III CENTRIC trial.
-
European Medicines Agency (EMA): The EMA also granted orphan drug designation to this compound for the treatment of glioblastoma.[1][2] This designation acknowledged the significant unmet medical need for effective GBM therapies.
The initial orphan status underscored the promising preclinical data and the urgent need for novel treatments for this devastating disease.
Mechanism of Action: Targeting Integrin Signaling
This compound is a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) sequence, which selectively targets and inhibits the αvβ3 and αvβ5 integrins.[3] These integrins are overexpressed on both glioblastoma cells and tumor-associated endothelial cells and play a crucial role in tumor progression by mediating cell-matrix interactions.
Inhibition of αvβ3 and αvβ5 integrins by this compound was shown to disrupt several key signaling pathways implicated in glioblastoma pathogenesis:
-
Focal Adhesion Kinase (FAK)/Src/AKT Pathway: By blocking integrin signaling, this compound was demonstrated to inhibit the FAK/Src/AKT pathway, which is critical for cell survival, proliferation, and migration.[2]
-
Transforming Growth Factor-β (TGF-β) Pathway: Integrins can regulate the activation of TGF-β, a key mediator of glioblastoma's malignant phenotype, including invasion and immunosuppression. This compound was shown to reduce the phosphorylation of Smad2, a downstream effector in the TGF-β pathway.
The multifaceted mechanism of action, targeting both the tumor cells directly and the tumor microenvironment, provided a strong rationale for its clinical investigation in glioblastoma.
Key Clinical Trials: CENTRIC and CORE
The clinical development of this compound for newly diagnosed glioblastoma was primarily driven by two major studies: the Phase III CENTRIC trial and the Phase II CORE trial. These trials were designed based on the hypothesis that the methylation status of the O6-methylguanine-DNA methyltransferase (MGMT) gene promoter, a key predictive biomarker for response to temozolomide, would influence the efficacy of this compound.
Experimental Protocols
The general experimental workflow for both trials involved screening patients for their MGMT promoter status, followed by randomization to receive standard of care with or without this compound.
Standard of Care (Control Arm):
-
Radiotherapy (RT): 60 Gy administered in 30 fractions of 2 Gy, 5 days per week for 6 weeks.[4][5]
-
Temozolomide (TMZ):
This compound Dosing:
Primary and Secondary Endpoints:
Quantitative Data Summary
The results from both the CENTRIC and CORE trials were ultimately disappointing and did not show a statistically significant benefit with the addition of this compound to the standard of care.
Table 1: CENTRIC Trial (MGMT Methylated) - Key Results [8][11][12][13]
| Endpoint | This compound + Standard of Care (n=272) | Standard of Care (n=273) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 26.3 months | 26.3 months | 1.02 (0.81-1.29) | 0.86 |
| Median Progression-Free Survival | 10.6 months | 7.9 months | 0.918 | 0.41 |
Table 2: CORE Trial (MGMT Unmethylated) - Key Results [9][11][12]
| Endpoint | Standard this compound + SoC (n=88) | Intensive this compound + SoC (n=88) | Control (SoC) (n=89) |
| Median Overall Survival | 16.3 months | 14.5 months | 13.4 months |
| Median Progression-Free Survival | 5.6 months | 5.9 months | 4.1 months |
Conclusion and Future Directions
The comprehensive clinical investigation of this compound in glioblastoma, despite its strong preclinical rationale and initial promise, ultimately concluded with the CENTRIC and CORE trials failing to meet their primary endpoints.[11][13] The addition of this compound to standard chemoradiotherapy did not result in a significant improvement in overall survival for patients with either methylated or unmethylated MGMT promoter status.[11][13] Consequently, the clinical development of this compound for glioblastoma was discontinued.
The journey of this compound offers valuable lessons for the neuro-oncology drug development community. While targeting integrins remains a valid therapeutic strategy, the experience with this compound highlights the challenges of translating preclinical efficacy into clinical benefit in a complex and heterogeneous disease like glioblastoma. Future research in this area may need to focus on:
-
Biomarker-driven patient selection: Identifying predictive biomarkers beyond MGMT methylation status to enrich for patient populations more likely to respond to integrin inhibition.
-
Combination therapies: Exploring novel combination strategies that may synergize with integrin inhibitors to overcome resistance mechanisms.
-
Next-generation integrin inhibitors: Developing novel agents with improved pharmacokinetic properties or different target specificities.
The detailed data and methodologies presented in this whitepaper serve as a critical resource for the scientific community to build upon the knowledge gained from the this compound clinical program and to inform the design of future studies aimed at developing effective therapies for glioblastoma.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. mdpi.com [mdpi.com]
- 3. drugs.com [drugs.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Temozolomide during and after Radiotherapy for Newly Diagnosed Glioblastomas : A Prospective Multicenter Study of Korean Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound is a Selective Integrin Inhibitor for αvβ3 and αvβ5 Receptor | MedChemExpress [medchemexpress.eu]
- 8. Cross Talk among TGF-β Signaling Pathways, Integrins, and the Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. zora.uzh.ch [zora.uzh.ch]
- 11. This compound: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Integrin Antagonist this compound Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Utilizing Cilengitide in In Vitro Glioma Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilengitide, a cyclic pentapeptide, is a specific inhibitor of αvβ3 and αvβ5 integrins, which are frequently overexpressed in glioblastoma. These integrins play a crucial role in tumor cell migration, invasion, and angiogenesis. By blocking the interaction of these integrins with the extracellular matrix, this compound can impede the signaling pathways that drive glioma cell motility. These application notes provide detailed protocols for assessing the efficacy of this compound in inhibiting glioma cell migration in vitro using two standard methods: the Wound Healing (Scratch) Assay and the Boyden Chamber (Transwell) Assay.
Mechanism of Action: this compound's Impact on Glioma Cell Migration
This compound competitively binds to the RGD (Arginine-Glycine-Aspartic acid) binding site of αvβ3 and αvβ5 integrins. This action disrupts the downstream signaling cascade that promotes cell migration and invasion. A key pathway affected is the Focal Adhesion Kinase (FAK), Src, and Akt signaling axis. Inhibition of this pathway leads to reduced cell adhesion, cytoskeletal reorganization, and ultimately, decreased cell motility.
Signaling Pathway of this compound in Glioma Cells
Caption: this compound inhibits glioma cell migration by blocking integrin signaling.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on glioma cell lines from in vitro studies.
Table 1: Effect of this compound on Glioma Cell Proliferation
| Glioma Cell Line | This compound Concentration (µg/mL) | Incubation Time (hours) | Proliferation Inhibition (%) |
| G28 | 5 | 24 | ~18% (apoptosis) |
| G44 | 5 | 24 | ~30% (apoptosis) |
Table 2: Effect of this compound on Glioma Cell Migration and Invasion [1]
| Glioma Cell Line | This compound Concentration (µM) | Assay Type | Effect on Migration/Invasion (% of Control) |
| U87MG | 10 | Migration | 135 ± 15 (Increased) |
| LN-308 | 10 | Migration | 105 ± 12 (No significant effect) |
| LNT-229 | 10 | Migration | 152 ± 18 (Increased) |
| U87MG | 10 | Invasion | 108 ± 9 (No significant effect) |
| LN-308 | 10 | Invasion | 65 ± 7 (Decreased) |
| LNT-229 | 10 | Invasion | 98 ± 11 (No significant effect) |
Note: The unexpected increase in migration in some cell lines with this compound treatment in this particular study highlights the complexity of integrin signaling and the potential for cell-line-specific responses.
Experimental Protocols
Experimental Workflow: In Vitro Glioma Cell Migration Assays
Caption: Workflow for in vitro glioma cell migration assays with this compound.
Protocol 1: Wound Healing (Scratch) Assay
This assay is a straightforward method to study directional cell migration in a two-dimensional context.
Materials:
-
Glioma cell lines (e.g., U87MG, T98G)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
This compound stock solution
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding:
-
Seed glioma cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours (e.g., 1.5 x 10^5 to 2 x 10^5 cells/well for U87MG cells).
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Creating the Scratch:
-
Once the cells have formed a confluent monolayer, gently aspirate the culture medium.
-
Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Wash the wells twice with PBS to remove detached cells and debris.
-
-
This compound Treatment:
-
Add fresh culture medium (with or without a reduced serum concentration, e.g., 1% FBS, to minimize proliferation) containing various concentrations of this compound (e.g., 1, 10, 50 µM) to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used for this compound, e.g., DMSO).
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. This is the 0-hour time point.
-
Return the plate to the incubator.
-
Capture images of the same fields at subsequent time points (e.g., 12, 24, and 48 hours).
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ with the MRI Wound Healing Tool plugin) to measure the area of the scratch at each time point.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Initial Scratch Area - Scratch Area at T) / Initial Scratch Area] x 100
-
Compare the percentage of wound closure between the this compound-treated groups and the control group.
-
Protocol 2: Boyden Chamber (Transwell) Assay
This assay measures the chemotactic migration of cells through a porous membrane towards a chemoattractant.
Materials:
-
Glioma cell lines
-
Complete culture medium
-
Serum-free culture medium
-
This compound stock solution
-
Boyden chamber inserts (e.g., 24-well format with 8 µm pore size membranes)
-
Chemoattractant (e.g., 10% FBS or specific growth factors)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Inverted microscope with a camera
-
Image analysis software or a plate reader for quantification
Procedure:
-
Preparation of Chambers:
-
Pre-hydrate the Boyden chamber inserts by adding serum-free medium to the top and bottom chambers and incubating for at least 1 hour at 37°C.
-
Aspirate the medium.
-
Add the chemoattractant solution to the lower chamber of the 24-well plate.
-
-
Cell Seeding and Treatment:
-
Resuspend glioma cells in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
In a separate tube, pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Seed the cell suspension into the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for measurable migration but not complete passage of all cells (e.g., 12-24 hours). The optimal time should be determined empirically for each cell line.
-
-
Fixation and Staining:
-
After incubation, carefully remove the inserts from the plate.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 15-20 minutes.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal Violet in 20% methanol) for 10-15 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Microscopic Counting: Mount the membranes on a glass slide and count the number of stained cells in several random fields of view under a microscope. Calculate the average number of migrated cells per field.
-
Dye Elution: Alternatively, after staining with Crystal Violet, the dye can be eluted by incubating the membrane in a destaining solution (e.g., 10% acetic acid). The absorbance of the eluted dye can then be measured using a plate reader at a wavelength of ~570 nm. The absorbance is proportional to the number of migrated cells.
-
Concluding Remarks
These protocols provide a framework for investigating the anti-migratory effects of this compound on glioma cells. It is crucial to optimize parameters such as cell seeding density, this compound concentration, and incubation time for each specific glioma cell line and experimental setup. The data generated from these assays can provide valuable insights into the therapeutic potential of this compound in targeting glioma cell invasion.
References
Application Notes and Protocols for Administering Cilengitide in Murine Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Cilengitide in murine xenograft models. This compound is a cyclic pentapeptide that acts as a selective antagonist of αvβ3 and αvβ5 integrins, which are crucial in tumor angiogenesis and invasion.[1][2] Preclinical studies in various cancer models have demonstrated its potential as a standalone therapy and in combination with other treatments like radiation and immunotherapy.[1][3][4][5]
Data Presentation: Quantitative Summary of this compound Administration
The following tables summarize the dosages and administration schedules of this compound used in various murine xenograft models as reported in preclinical studies.
Table 1: this compound Monotherapy in Murine Xenograft Models
| Cancer Type | Mouse Strain | This compound Dose | Administration Route | Dosing Schedule | Reference |
| Meningioma | Swiss Nude | 8 mg/kg | Intraperitoneal | Daily (5 days/week) for 17 days | [3] |
| Meningioma | Nude | 75 mg/kg | Intraperitoneal | Daily | [3] |
| Melanoma | C57BL/6 | 50 mg/kg | Intraperitoneal | Daily for 7 days | [6][7] |
| Breast Cancer | Nude | 250 µ g/dose | Not Specified | Six doses | [5][8] |
| Glioma | Athymic Nude | 200 µ g/100 µL PBS | Intraperitoneal | 3 times per week | [4] |
Table 2: this compound in Combination Therapy in Murine Xenograft Models
| Cancer Type | Combination Agent | Mouse Strain | This compound Dose | Administration Route | Dosing Schedule | Reference |
| Meningioma | Irradiation (2 x 5 Gy) | Swiss Nude | 75 mg/kg | Intraperitoneal | Daily | [3] |
| Breast Cancer | Radioimmunotherapy (RIT) | Nude | 250 µ g/dose | Not Specified | Six doses | [5][8] |
| Glioma | Oncolytic Virus (RAMBO) | Athymic Nude | 200 µ g/100 µL PBS | Intraperitoneal | 3 times per week, starting 9 days after tumor implantation | [4] |
| Melanoma | anti-PD1 Monoclonal Antibody | C57BL/6 | 50 mg/kg | Intraperitoneal | Daily, starting 8 days after tumor implantation | [7] |
Experimental Protocols
Preparation of this compound for Injection
Materials:
-
This compound (lyophilized powder)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
Protocol:
-
Reconstitution: Aseptically reconstitute the lyophilized this compound powder with sterile PBS to the desired stock concentration. For example, to prepare a 200 µ g/100 µL solution, dissolve the appropriate amount of this compound in PBS.[4]
-
Dilution: Based on the animal's weight and the target dose (e.g., 50 mg/kg), calculate the required volume of the this compound stock solution.[7] If necessary, further dilute with sterile PBS to a suitable injection volume (typically 100-200 µL for intraperitoneal injection in mice).
-
Storage: Store the reconstituted solution according to the manufacturer's instructions, typically at 2-8°C for short-term storage. For longer-term storage, consult the product datasheet.
Administration of this compound via Intraperitoneal (IP) Injection
Materials:
-
Prepared this compound solution
-
Appropriate size sterile syringe (e.g., 1 mL) and needle (e.g., 25-27 gauge)
-
Animal restraint device
Protocol:
-
Animal Restraint: Properly restrain the mouse to expose the abdominal area.
-
Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the bladder or cecum.
-
Injection: Insert the needle at a 10-20 degree angle. Gently aspirate to ensure no fluid (urine or blood) is drawn back, which would indicate improper needle placement.
-
Delivery: Slowly inject the calculated volume of the this compound solution into the peritoneal cavity.
-
Withdrawal: Smoothly withdraw the needle.
-
Monitoring: Monitor the animal for any signs of distress post-injection.
Murine Xenograft Model Establishment
Materials:
-
Cancer cell line of interest (e.g., U87, B16, IOMM-Lee)[3][4][9]
-
Sterile PBS or appropriate cell culture medium
-
Matrigel (optional, can enhance tumor take rate)
-
Sterile syringes and needles
-
Immunocompromised mice (e.g., nude, SCID)
Protocol:
-
Cell Preparation: Harvest cultured cancer cells and resuspend them in sterile PBS or culture medium at the desired concentration (e.g., 3 x 10^6 cells in 100 µL).[3] Some protocols may involve mixing the cell suspension with Matrigel.
-
Injection: Subcutaneously inject the cell suspension into the flank of the mouse.[3][9] For orthotopic models, cells are injected into the relevant organ (e.g., brain for glioblastoma).[4]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure tumor volume using calipers with the formula: V = (length x width^2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., ~100 mm³), randomize the mice into treatment and control groups and begin this compound administration as per the experimental design.[7]
Visualizations
Caption: this compound inhibits αvβ3/αvβ5 integrins, disrupting downstream signaling pathways.
Caption: Workflow for assessing this compound efficacy in a murine xenograft model.
References
- 1. This compound: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The integrin inhibitor this compound enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound targeting of alpha(v)beta(3) integrin receptor synergizes with radioimmunotherapy to increase efficacy and apoptosis in breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. deanfrancispress.com [deanfrancispress.com]
Application Notes and Protocols: Cilengitide in Combination with Radiotherapy for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilengitide, a cyclic pentapeptide, is a potent and selective inhibitor of αvβ3 and αvβ5 integrins.[1][2][3][4] These integrins are crucial mediators of cell-cell and cell-extracellular matrix interactions, playing a significant role in tumor angiogenesis, invasion, and metastasis.[3][5][6] Preclinical and clinical studies have explored the synergistic potential of this compound with standard radiotherapy in various cancer types, including glioblastoma, breast cancer, and non-small cell lung cancer.[1][7][8][9] These investigations suggest that this compound can enhance the efficacy of radiation treatment, offering a promising avenue for improving patient outcomes.[7][10] This document provides detailed application notes and experimental protocols based on published research for utilizing this compound in combination with radiotherapy in a research setting.
Mechanism of Action: Targeting Integrins to Radiosensitize Tumors
This compound competitively binds to αvβ3 and αvβ5 integrins, blocking their interaction with extracellular matrix proteins like vitronectin, fibronectin, and osteopontin.[2] This inhibition disrupts downstream signaling pathways crucial for tumor cell survival, proliferation, and migration, including the Focal Adhesion Kinase (FAK), Src, and AKT pathways.[3] By interfering with these survival signals, this compound can induce apoptosis in tumor and endothelial cells and inhibit angiogenesis.[3][11] The combination with radiotherapy is synergistic because radiation can induce the expression of αvβ3 integrin, potentially increasing the target for this compound.[9] Furthermore, by disrupting the tumor vasculature and cell adhesion, this compound may compromise the ability of cancer cells to repair radiation-induced DNA damage.
Caption: Signaling pathway of this compound and Radiotherapy.
Data Presentation: Summary of Preclinical and Clinical Findings
The following tables summarize quantitative data from key studies investigating the combination of this compound and radiotherapy.
Table 1: Preclinical In Vitro and In Vivo Efficacy
| Cancer Type | Model System | This compound Dose | Radiation Dose | Key Findings | Reference |
| Glioblastoma | Orthotopic Rat Glioma (U251 cells) | 4 mg/kg | Not specified | Combination significantly prolonged survival to over 200 days compared to ~110 days with radiation alone. | [12] |
| Glioblastoma | U87 cells | 3 µM | 1, 2, or 3 Gy | Combination treatment showed a synergistic effect in reducing cell proliferation and metabolism. | [13] |
| Non-Small Cell Lung Cancer (NSCLC) | H460, A549, H1299 cell lines | 5 µg/ml | Graded single doses | Significantly enhanced radiosensitivity with enhancement factors of 1.35 (H460), 1.56 (A549), and 1.3 (H1299). | [8] |
| NSCLC & Head and Neck Squamous Cell Carcinoma (HNSCC) | H460 (NSCLC) and FaDu (HNSCC) xenografts | 30 or 60 mg/d/5days | 15 Gy | Significantly enhanced tumor response with enhancement factors of 1.7 (H460) and 2.0 (FaDu). | [8][14] |
| Breast Cancer | MDA-MB-231, MDA-MB-468, T-47D, MCF-7 cell lines | Not specified | Not specified | Combined treatment further reduced proliferation compared to either treatment alone. | [7][10] |
| Endothelial Cells | Human Umbilical Vein Endothelial Cells (HUVEC) | Not specified | 5 Gy | Radiosensitizing effect with a dose enhancement ratio of 1.38. | [9] |
Table 2: Clinical Trial Data for Glioblastoma
| Trial Phase | Patient Population | This compound Dose | Radiotherapy Regimen | Key Outcomes | Reference |
| Phase I/IIa | Newly Diagnosed Glioblastoma | 500 mg twice weekly | Standard radiotherapy with concomitant and adjuvant temozolomide | Median Overall Survival (OS): 16.1 months; Median Progression-Free Survival (PFS): 8 months. Patients with MGMT promoter methylation had longer PFS (13.4 months) and OS (23.2 months). | [3][15] |
| Phase II (NABTT 0306) | Newly Diagnosed Glioblastoma | 500 mg or 2000 mg twice weekly | Concomitant and adjuvant temozolomide with radiation | No significant toxicity attributable to this compound was observed. | [2][3] |
| Phase III (CENTRIC) | Newly Diagnosed Glioblastoma with methylated MGMT promoter | 2000 mg twice weekly | Standard temozolomide and radiotherapy (60 Gy total, 2 Gy per fraction, 5 days/week for 6 weeks) | No significant increase in severe adverse events compared to standard treatment. | [16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cell Viability and Radiosensitization Assay
Objective: To assess the effect of this compound in combination with radiation on cancer cell viability and to determine the radiosensitization potential.
Materials:
-
Cancer cell lines (e.g., U87 for glioblastoma, H460 for NSCLC, MDA-MB-231 for breast cancer)
-
Complete cell culture medium
-
This compound (EMD 121974)
-
MTS proliferation assay kit
-
96-well plates
-
Biological X-ray irradiator
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1-50 µg/ml) for a predetermined duration (e.g., 24 hours).[8] Include a vehicle-only control group.
-
Irradiation: One hour after adding this compound, irradiate the cells with graded single doses of γ-radiation (e.g., 0, 2, 4, 6, 8 Gy).[8]
-
Incubation: Continue the incubation with this compound for an additional 23 hours post-irradiation.[8]
-
Viability Assessment: After the total treatment period, perform an MTS assay according to the manufacturer's instructions to determine cell viability.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. For radiosensitization, determine the enhancement factor by comparing the radiation dose required to achieve a certain level of cell kill with and without this compound.
Caption: Workflow for in vitro radiosensitization assay.
Protocol 2: Clonogenic Survival Assay
Objective: To evaluate the long-term reproductive integrity of cancer cells after treatment with this compound and radiation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Biological X-ray irradiator
-
Methanol
-
Giemsa stain
Procedure:
-
Cell Treatment: Treat cells in culture flasks with this compound and/or radiation as described in Protocol 1.
-
Cell Seeding: After treatment, trypsinize the cells, count them, and seed a known number of cells (e.g., 50-200) into 6-well plates.[13] The number of cells seeded will depend on the expected level of cell kill.
-
Incubation: Incubate the plates for 6-14 days, allowing colonies to form.[13]
-
Colony Staining: Once colonies are visible (typically >50 cells), wash the plates with PBS, fix with methanol, and stain with Giemsa solution.[13]
-
Colony Counting: Count the number of colonies in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the number of colonies to the plating efficiency of the untreated control. Plot the surviving fraction against the radiation dose to generate survival curves.
Protocol 3: In Vivo Tumor Growth Delay Study
Objective: To assess the efficacy of this compound in combination with radiotherapy on tumor growth in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for xenograft establishment (e.g., H460, FaDu)[8]
-
This compound
-
Local tumor irradiator (e.g., 137Cs γ-ray source)[8]
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: When tumors reach a specific size (e.g., 7 mm in diameter), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound + radiation).[8][14]
-
This compound Administration: Administer this compound at a specified dose and schedule (e.g., 30 or 60 mg/day for 5 days).[8][14]
-
Irradiation: When tumors reach a slightly larger size (e.g., 8 mm), deliver a single dose of local radiation (e.g., 15 Gy).[8][14]
-
Tumor Measurement: Continue to measure tumor volume at regular intervals until the tumors reach a predetermined endpoint size.
-
Data Analysis: Calculate the tumor growth delay for each treatment group compared to the control group. The enhancement factor can be calculated by comparing the tumor growth delay of the combination therapy to that of radiation alone.
Caption: Workflow for in vivo tumor growth delay study.
Conclusion
The combination of this compound and radiotherapy represents a promising strategy in cancer therapy. The provided application notes and protocols, derived from existing research, offer a framework for further investigation into the synergistic effects of this combination. Researchers should adapt these protocols to their specific experimental systems and research questions, always adhering to institutional guidelines for laboratory and animal research. Further studies are warranted to optimize dosing and scheduling and to identify predictive biomarkers to select patients who are most likely to benefit from this therapeutic approach.
References
- 1. This compound: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrin Inhibitor this compound for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Integrin Targeted Therapeutics [thno.org]
- 6. This compound: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro study of combined this compound and radiation treatment in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. In vitro study of combined this compound and radiation treatment in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiation sensitization of glioblastoma by this compound has unanticipated schedule-dependency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. inis.iaea.org [inis.iaea.org]
- 14. researchgate.net [researchgate.net]
- 15. ascopubs.org [ascopubs.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Application of Cilengitide in Studying Tumor Cell Invasion
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cilengitide, a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) sequence, is a potent and selective inhibitor of αvβ3 and αvβ5 integrins.[1][2][3][4] These integrins are cell surface receptors that play a crucial role in cell-matrix and cell-cell interactions, mediating critical processes in tumor progression such as angiogenesis, proliferation, survival, and invasion.[1][2][4] The upregulation of αvβ3 and αvβ5 integrins is observed in various cancer types, including glioblastoma, melanoma, and breast cancer, making them attractive targets for anticancer therapies.[1][3][5] this compound's ability to block these integrins makes it a valuable tool for investigating the mechanisms of tumor cell invasion and for the development of novel therapeutic strategies.
Mechanism of Action
This compound mimics the RGD-binding motif present in extracellular matrix (ECM) proteins like vitronectin, fibronectin, and tenascin.[1][4] By competitively binding to αvβ3 and αvβ5 integrins, this compound prevents their interaction with ECM ligands. This disruption of integrin-ECM engagement leads to the inhibition of downstream signaling pathways that are essential for cell invasion.
Key signaling pathways affected by this compound include:
-
Focal Adhesion Kinase (FAK) Pathway: Integrin clustering activates FAK, a non-receptor tyrosine kinase that plays a central role in cell migration, survival, and proliferation. This compound has been shown to inhibit the phosphorylation of FAK.[2][6]
-
Src Family Kinases (SFKs): FAK activation leads to the recruitment and activation of Src kinases, which further propagate downstream signaling. This compound treatment has been demonstrated to decrease Src phosphorylation.[2][6]
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is a critical regulator of cell survival and proliferation. This compound-mediated inhibition of integrin signaling leads to reduced activation of Akt.[2][6]
The inhibition of these pathways ultimately results in reduced cell adhesion, disruption of the cytoskeleton, decreased cell motility, and induction of apoptosis (anoikis) in tumor cells, thereby impairing their invasive capabilities.[4][6][7]
References
- 1. This compound: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin Inhibitor this compound for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 3. This compound: an RGD pentapeptide ανβ3 and ανβ5 integrin inhibitor in development for glioblastoma and other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro study of combined this compound and radiation treatment in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Cilengitide Treatment in Melanoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilengitide, a cyclic RGD pentapeptide, is a potent and selective inhibitor of αvβ3 and αvβ5 integrins. These integrins are often overexpressed in melanoma cells and play a crucial role in tumor growth, angiogenesis, and metastasis. By blocking the interaction of these integrins with the extracellular matrix, this compound can induce apoptosis and inhibit cell proliferation in melanoma cell lines. These application notes provide detailed protocols for assessing the effects of this compound on the viability of melanoma cells using various standard assays.
Mechanism of Action: this compound in Melanoma
This compound competitively binds to αvβ3 and αvβ5 integrins, preventing their interaction with extracellular matrix proteins like vitronectin. This disruption of cell-matrix adhesion triggers a cascade of intracellular events that ultimately lead to reduced cell viability. Key signaling pathways affected include the inhibition of Focal Adhesion Kinase (FAK), Src, and Akt phosphorylation.[1][2][3] This subsequently impacts downstream pathways such as the PI3K-AKT and MAPK signaling cascades, which are critical for cell survival and proliferation.[4]
Caption: this compound inhibits integrin signaling, leading to reduced cell viability.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on two common melanoma cell lines, B16 (murine) and A375 (human).
Table 1: IC50 Values of this compound in Melanoma Cell Lines
| Cell Line | 24 hours (µg/mL) | 48 hours (µg/mL) | 72 hours (µg/mL) |
| B16 | 134.60 ± 1.15 | 87.53 ± 1.10 | 69.85 ± 1.08 |
| A375 | 119.50 ± 1.13 | 91.57 ± 1.09 | 74.28 ± 1.09 |
Data from Yi et al., 2022.[4]
Table 2: Apoptosis Rates in Melanoma Cell Lines after 12-hour this compound Treatment
| Cell Line | This compound 5 µg/mL (%) | This compound 10 µg/mL (%) |
| B16 | 15.27 | 21.71 |
| A375 | 14.89 | 36.60 |
Data from Yi et al., 2022.[4]
Experimental Protocols
Here are detailed protocols for commonly used cell viability assays to assess the effects of this compound on melanoma cell lines.
Experimental Workflow Overview
Caption: General workflow for assessing melanoma cell viability after this compound treatment.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Melanoma cell lines (e.g., B16, A375)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed melanoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[5][6]
Crystal Violet Assay
This assay quantifies the number of adherent cells by staining the DNA of attached cells.
Materials:
-
Melanoma cell lines
-
Complete culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde or 100% methanol)
-
0.1% Crystal Violet solution in 20% methanol
-
Solubilization solution (e.g., 10% acetic acid or 1% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Follow steps 1-5 of the MTT assay protocol.
-
After the treatment incubation, carefully aspirate the medium.
-
Gently wash the cells twice with 200 µL of PBS per well.
-
Fix the cells by adding 100 µL of fixing solution to each well and incubate for 15 minutes at room temperature.
-
Remove the fixing solution and allow the plates to air dry completely.
-
Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 20-30 minutes at room temperature.[7][8]
-
Gently wash the plate with tap water until the excess stain is removed.
-
Allow the plates to air dry completely.
-
Add 100 µL of solubilization solution to each well to dissolve the stain.
-
Gently shake the plate for 15-20 minutes.
-
Measure the absorbance at 590-595 nm using a microplate reader.[9][10]
BrdU (5-bromo-2'-deoxyuridine) Assay
This immunoassay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
Melanoma cell lines
-
Complete culture medium
-
This compound stock solution
-
BrdU labeling solution (typically 10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorescent dye)
-
Substrate for the conjugated antibody (e.g., TMB for HRP)
-
Stop solution (if using a colorimetric substrate)
-
96-well plates
-
Microplate reader or fluorescence microscope
Protocol:
-
Follow steps 1-5 of the MTT assay protocol.
-
After the desired treatment period, add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C to allow for incorporation into newly synthesized DNA.[11]
-
Carefully remove the medium and fix and denature the cellular DNA by adding 100 µL of Fixing/Denaturing solution and incubating for 30 minutes at room temperature.[11]
-
Remove the solution and wash the wells with PBS.
-
Add the anti-BrdU antibody solution and incubate for 1 hour at room temperature.
-
Wash the wells to remove any unbound antibody.
-
If using a fluorescently labeled antibody, proceed to imaging. If using an HRP-conjugated antibody, add the TMB substrate and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm (for colorimetric) or fluorescence at the appropriate excitation/emission wavelengths.[11]
CCK-8 (Cell Counting Kit-8) Assay
This assay is similar to the MTT assay but uses a water-soluble tetrazolium salt (WST-8), which produces a water-soluble formazan dye upon reduction by cellular dehydrogenases. This eliminates the need for a solubilization step.
Materials:
-
Melanoma cell lines (e.g., B16, A375)
-
Complete culture medium
-
This compound stock solution
-
CCK-8 solution
-
96-well plates
-
Microplate reader
Protocol:
-
Seed melanoma cells (6 x 10³ per well) in 96-well plates and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100, and 1000 µg/ml).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for 2 hours at 37°C and 5% CO₂.
-
Measure the absorbance at 450 nm in a microplate reader.
Conclusion
The provided protocols offer robust and reliable methods for quantifying the effects of this compound on melanoma cell viability and proliferation. The choice of assay may depend on the specific experimental goals and available equipment. For high-throughput screening, the CCK-8 assay is often preferred due to its simplicity and fewer steps. For a more direct measure of cell number, the Crystal Violet assay is a suitable option. The MTT assay is a widely used and well-established method, while the BrdU assay provides specific information on DNA synthesis and cell cycle progression. By utilizing these protocols, researchers can effectively evaluate the anti-cancer properties of this compound in melanoma cell lines.
References
- 1. This compound induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin Inhibitor this compound for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. 4.6. Anti-melanoma Activity Measurement by MTT Assay [bio-protocol.org]
- 7. Crystal violet staining protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. pharm.ucsf.edu [pharm.ucsf.edu]
- 10. assaygenie.com [assaygenie.com]
- 11. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for In Vivo Imaging of Cilengitide's Effect on Tumor Vasculature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilengitide, a cyclic RGD pentapeptide, is a targeted anti-cancer agent that acts as a potent and selective inhibitor of αvβ3 and αvβ5 integrins.[1] These integrins are transmembrane glycoprotein receptors crucial for cell-matrix and cell-cell interactions. In the context of oncology, they are significantly upregulated on activated endothelial cells during tumor angiogenesis and on various tumor cells themselves, playing a key role in tumor growth, invasion, and metastasis.[2][3]
This compound's mechanism of action involves blocking the interaction between these integrins and their extracellular matrix (ECM) ligands, such as vitronectin. This disruption inhibits critical signaling pathways involved in endothelial cell survival and proliferation, such as the FAK/Src/AKT pathway, ultimately leading to apoptosis of angiogenic endothelial cells and a potential "normalization" of the tumor vasculature.[4][5] The ability to non-invasively monitor these vascular changes in vivo is critical for evaluating the pharmacodynamics of this compound, optimizing treatment schedules, and identifying potential biomarkers of response.
This document provides detailed application notes and protocols for three key in vivo imaging modalities used to assess the effects of this compound on tumor vasculature: Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI), Positron Emission Tomography (PET), and Intravital Microscopy (IVM).
This compound's Mechanism of Action: A Signaling Overview
This compound exerts its anti-angiogenic effects by competitively binding to αvβ3 and αvβ5 integrins, preventing their engagement with ECM proteins. This blockade disrupts downstream signaling cascades that are essential for the survival and migration of activated endothelial cells.
Caption: this compound inhibits integrin signaling, leading to apoptosis.
Application Note 1: Assessing Vascular Normalization with DCE-MRI
Dynamic Contrast-Enhanced MRI (DCE-MRI) is a non-invasive imaging technique that provides quantitative information about tissue vascularity and permeability. It involves the acquisition of rapid T1-weighted images before, during, and after the administration of a low molecular weight gadolinium-based contrast agent. The resulting data is analyzed using pharmacokinetic models to derive parameters that reflect the physiological state of the tumor vasculature.
This compound can induce a transient "normalization" of the tumor vasculature, characterized by reduced permeability and improved perfusion.[6] This effect is thought to enhance the delivery and efficacy of concomitant treatments like radiotherapy and chemotherapy.[2][7] DCE-MRI is an ideal tool to monitor these changes.
Quantitative Data Summary
The following table summarizes key vascular parameters measured by DCE-MRI in a rat glioma model at different time points after a single administration of this compound. The data indicates an initial increase in vascular permeability (Ktrans) followed by a decrease, with a return to near-baseline levels around 8 hours, a time point associated with vascular normalization.[6][8]
| Time Post-Cilengitide | Change in Ktrans (min-1) | Change in ve (%) | Change in vp (%) | Interpretation |
| 2 hours | Increase | Increase | No Significant Change | Increased vascular permeability |
| 4 hours | Increase | Increase | No Significant Change | Peak permeability effect |
| 8 hours | Return to Baseline | Return to Baseline | No Significant Change | Vascular Normalization Window [6][8] |
| 12 hours | Decrease | Decrease | No Significant Change | Reduced vascular permeability |
| 24 hours | Decrease | Decrease | No Significant Change | Sustained reduction in permeability |
-
Ktrans (Forward Volume Transfer Constant): Reflects the leakage of contrast agent from the blood plasma into the extravascular, extracellular space (EES). It is influenced by both blood flow and endothelial permeability.[6][9]
-
ve (Interstitial Volume Fraction): Represents the fractional volume of the EES per unit volume of tissue.[6]
-
vp (Plasma Volume Fraction): Represents the fractional volume of blood plasma per unit volume of tissue.[6]
Experimental Workflow: DCE-MRI
Caption: Workflow for DCE-MRI analysis of tumor vasculature.
Protocol: DCE-MRI for Tumor Vasculature Assessment
1. Animal Model and Tumor Implantation:
-
Use an appropriate animal model, such as athymic nude rats or mice.
-
Implant tumor cells (e.g., U251 or U87 human glioma cells) orthotopically into the brain or subcutaneously, depending on the research question.[6] Allow tumors to grow to a predetermined size (e.g., 3-5 mm in diameter).
2. This compound Administration:
-
Administer this compound (e.g., 4 mg/kg) via intraperitoneal injection.[6][8]
-
Perform imaging at specific time points post-administration (e.g., baseline, 2, 4, 8, 12, 24 hours) to capture the temporal dynamics of the vascular response.[6]
3. MRI Acquisition:
-
Anesthetize the animal (e.g., 1.5-2% isoflurane in O2) and monitor vital signs throughout the experiment.
-
Secure a tail vein catheter for contrast agent injection.
-
Acquire a high-resolution T2-weighted anatomical scan to localize the tumor.
-
Perform T1 mapping (e.g., using a variable flip angle method) to determine pre-contrast T1 relaxation times.
-
Begin the dynamic scan using a fast T1-weighted sequence (e.g., gradient echo).
-
After acquiring several baseline scans, inject a bolus of a gadolinium-based contrast agent (e.g., Magnevist, 0.1 mmol/kg) through the tail vein catheter.
-
Continue acquiring dynamic images for 5-10 minutes to capture the full wash-in and wash-out kinetics of the contrast agent.
4. Data Analysis:
-
Register the dynamic images to correct for any motion artifacts.
-
Define a region of interest (ROI) within the tumor based on the anatomical images.
-
Determine the Arterial Input Function (AIF) by placing an ROI in a major artery (e.g., the sagittal sinus for brain tumors).
-
For each voxel within the tumor ROI, fit the change in contrast agent concentration over time to a pharmacokinetic model (e.g., the standard Tofts model or the extended Tofts model).
-
This fitting process will yield quantitative parametric maps of Ktrans, ve, and vp.
-
Compare the parameter maps and mean ROI values between baseline and post-Cilengitide time points to quantify the treatment effect.
Application Note 2: Quantifying Integrin Expression with PET
Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that allows for the in vivo quantification of biological processes. By using radiolabeled tracers that bind to specific molecular targets, PET can visualize and measure the expression of receptors like integrins.
Radiolabeled RGD peptides (e.g., 18F-Galacto-RGD, 68Ga-NOTA-RGD, 18F-Fluciclatide) are used as PET tracers to specifically image αvβ3 integrin expression.[10] Since this compound is an integrin antagonist, PET imaging can be used to:
-
Confirm target engagement by showing reduced tracer uptake after this compound administration (a blocking study).
-
Select patients whose tumors express high levels of integrins and are therefore more likely to respond to this compound.[11]
-
Monitor changes in integrin expression as a response to therapy.
Quantitative Data Summary
PET imaging data is typically quantified using the Standardized Uptake Value (SUV), which normalizes the measured radioactivity concentration for injected dose and body weight. In a clinical study of patients with neuroendocrine neoplasms, higher tumor uptake of an RGD-based PET tracer was associated with a poorer prognosis.[12]
| Parameter | Description | Typical Application with this compound |
| SUVmax | The maximum SUV value within a tumor region of interest. | Assess baseline integrin expression; measure changes post-therapy.[12] |
| SUVmean | The average SUV value within a tumor region of interest. | Provides an overall measure of tracer uptake in the tumor. |
| Tumor-to-Background Ratio | The ratio of SUV in the tumor to that in a reference tissue (e.g., muscle). | Indicates the specificity of tracer accumulation in the tumor.[11] |
Experimental Workflow: PET Imaging
Caption: Workflow for PET imaging of integrin expression.
Protocol: PET Imaging of Integrin Expression
1. Radiotracer and Animal Preparation:
-
Synthesize and perform quality control on an RGD-based PET tracer (e.g., 18F-FRGD2 or 68Ga-NODAGA-E[c(RGDyK)]2).[12][13]
-
Use tumor-bearing animals as described in the DCE-MRI protocol.
-
Fast the animal for 4-6 hours prior to tracer injection to reduce background signal.
2. Tracer Injection and Imaging:
-
Anesthetize the animal and maintain anesthesia throughout the uptake and imaging period.
-
Inject a known amount of the radiotracer (e.g., 3.7-7.4 MBq) via the tail vein.
-
For a blocking study, pre-treat a cohort of animals with a therapeutic dose of this compound 30-60 minutes before injecting the radiotracer.
-
Allow the tracer to distribute and accumulate in the target tissues for an appropriate uptake period (typically 60 minutes for RGD peptides).[13]
-
Position the animal in the PET/CT scanner.
-
Perform a CT scan for attenuation correction and anatomical co-registration.
-
Acquire a static PET scan for 10-20 minutes.
3. Data Analysis:
-
Reconstruct the PET and CT images, and fuse them to correlate function with anatomy.
-
Draw 3D ROIs over the tumor and reference tissues (e.g., muscle, blood pool) using the co-registered CT or MRI images for guidance.
-
Calculate the radioactivity concentration within the ROIs.
-
Calculate SUV values using the formula: SUV = [Radioactivity concentration (MBq/mL)] / [Injected dose (MBq) / Body weight (g)].
-
Compare SUVmax in the tumor between baseline and post-Cilengitide groups, or between a control group and a blocking group, to assess target engagement and receptor occupancy.
Application Note 3: Real-time Visualization with Intravital Microscopy
Intravital microscopy (IVM) is a powerful technique that enables the real-time visualization of cellular and vascular dynamics in living animals with high spatial and temporal resolution.[14][15] Using fluorescently labeled cells, plasma markers, and antibodies, IVM can directly observe the effects of this compound on tumor blood flow, vascular permeability, and cell trafficking.
This technique is particularly useful for directly visualizing the "leakiness" of tumor vessels and how it is modulated by this compound. By injecting fluorescently-labeled dextrans of different molecular weights, one can quantify the rate of extravasation from blood vessels into the tumor interstitium.[16][17]
Experimental Workflow: Intravital Microscopy
Caption: Workflow for intravital microscopy of vascular permeability.
Protocol: Intravital Microscopy for Vascular Permeability
1. Animal and Surgical Preparation:
-
Implant a dorsal skinfold chamber or an abdominal imaging window in a mouse. These preparations provide a stable, optically accessible view of the microvasculature.
-
Inject fluorescently-labeled tumor cells into the prepared tissue and allow the tumor to grow and establish a vascular network over 7-14 days.
2. Imaging Procedure:
-
Anesthetize the animal and place it on the stage of a multi-photon or confocal microscope equipped for in vivo imaging.
-
Maintain the animal's body temperature using a heating pad.
-
Acquire baseline images of the tumor vasculature. If vessels are not inherently visible (e.g., via fluorescently-labeled endothelial cells), inject a high-molecular-weight fluorescent dextran (e.g., 2000 kDa) that remains within the vasculature to serve as a map.
-
Administer this compound or a vehicle control systemically.
-
After a specified time, inject a lower-molecular-weight fluorescent dextran (e.g., 70 kDa FITC-dextran) via the tail vein.[17]
-
Immediately begin acquiring time-lapse image sequences (z-stacks) of the tumor microvessels every 30-60 seconds for 30-60 minutes.
3. Image Analysis and Quantification:
-
Define ROIs for the intravascular space and the adjacent interstitial space for several vessel segments.
-
Measure the average fluorescence intensity in both ROIs for each time point.
-
Calculate the permeability index as the ratio of interstitial to intravascular fluorescence intensity over time.
-
An increase in this ratio indicates extravasation of the dextran and thus higher vascular permeability.
-
Compare the permeability index between this compound-treated and control animals to determine the drug's effect on vascular leakiness.[16]
References
- 1. This compound: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Agents Targeting Angiogenesis in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The integrin inhibitor this compound enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Integrin Inhibitor this compound for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 6. This compound-Induced Temporal Variations in Transvascular Transfer Parameters of Tumor Vasculature in a Rat Glioma Model: Identifying Potential MRI Biomarkers of Acute Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute Temporal Changes of MRI-Tracked Tumor Vascular Parameters after Combined Anti-angiogenic and Radiation Treatments in a Rat Glioma Model: Identifying Signatures of Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-induced temporal variations in transvascular transfer parameters of tumor vasculature in a rat glioma model: identifying potential MRI biomarkers of acute effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 10. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 11. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. immunoimaging.org [immunoimaging.org]
- 15. youtube.com [youtube.com]
- 16. Real-time visualization and quantitation of vascular permeability in vivo: implications for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of tumor vascular permeability using natural dextrans and CEST MRI - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Cilengitide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilengitide, a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) sequence, is a potent and selective inhibitor of αvβ3 and αvβ5 integrins.[1][2][3] These integrins are overexpressed on the surface of various tumor cells and activated endothelial cells, playing a crucial role in cell adhesion, migration, proliferation, and survival.[2][4] By blocking the interaction of these integrins with their extracellular matrix (ECM) ligands, such as vitronectin, this compound disrupts downstream signaling pathways, leading to cell detachment-induced apoptosis, a process known as anoikis.[1][2][5] This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action: this compound-Induced Apoptosis
This compound's pro-apoptotic activity stems from its ability to antagonize integrin signaling. This disruption of cell-matrix interactions inhibits key survival pathways, including the Focal Adhesion Kinase (FAK), Src, and Akt pathways.[1][5] Inhibition of these pathways leads to the disassembly of the cytoskeleton and ultimately triggers the apoptotic cascade.[5] In some cancer cell lines, this compound has also been shown to alter the PI3K-AKT and MAPK signaling pathways and can induce apoptosis through the caspase-3 pathway.[4][6]
Quantitative Data Summary
The following tables summarize the dose-dependent pro-apoptotic effects of this compound on various cancer cell lines as determined by flow cytometry.
Table 1: Apoptosis Induction in Glioma Cell Lines
| Cell Line | This compound Concentration (µg/ml) | Percentage of Apoptotic Cells | Reference |
| G28 | 5 | 18% | [5] |
| G28 | 50 | 35% | [5] |
| G44 | 5 | 30% | [5] |
| G44 | 50 | 50% | [5] |
Table 2: Apoptosis Induction in Melanoma Cell Lines
| Cell Line | This compound Concentration (µg/ml) | Observation | Reference |
| B16 | 5 and 10 | Increased apoptosis | [7] |
| A375 | 5 and 10 | Increased apoptosis | [7] |
Experimental Protocols
Protocol: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide
This protocol describes the steps for inducing apoptosis in cancer cells with this compound and subsequently analyzing the apoptotic cell population using a standard Annexin V and PI flow cytometry assay.
Materials:
-
Cancer cell line of interest (e.g., G28 glioma cells, B16 melanoma cells)
-
Complete cell culture medium
-
This compound (sterile, of known concentration)
-
Phosphate Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA solution
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for attachment.
-
-
Induction of Apoptosis with this compound:
-
Prepare a series of this compound dilutions in complete cell culture medium at the desired final concentrations (e.g., 1, 5, 10, 50 µg/ml).
-
Include a vehicle-treated control (medium with the same solvent concentration used for this compound).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours).[5]
-
-
Cell Harvesting:
-
Following incubation, collect both the floating cells (which may include apoptotic cells) and the adherent cells.
-
To harvest adherent cells, wash the wells with PBS and then add trypsin-EDTA to detach the cells.
-
Combine the floating and adherent cells for each sample and centrifuge at 400-600 x g for 5 minutes at room temperature.[8]
-
-
Staining with Annexin V and PI:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/ml.[9]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[9] The exact volumes may vary depending on the kit manufacturer.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[9]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible after staining.
-
Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to establish compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
The cell populations can be identified as follows:
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. Integrin Inhibitor this compound for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 2. This compound: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a small molecule antagonist, targeted to integrin αν inhibits proliferation and induces apoptosis of laryngeal cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
Application Notes and Protocols for Assessing Cilengitide's Anti-Angiogenic Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the anti-angiogenic properties of Cilengitide, a selective αvβ3 and αvβ5 integrin antagonist.[1] The following sections detail the mechanism of action, key in vitro and in vivo assays, and expected outcomes when evaluating the efficacy of this compound.
Introduction to this compound and its Anti-Angiogenic Mechanism
This compound is a cyclic RGD (Arginine-Glycine-Aspartic acid) pentapeptide that acts as a potent inhibitor of angiogenesis, the formation of new blood vessels from pre-existing ones.[2] This process is crucial for tumor growth and metastasis.[3] this compound exerts its effects by targeting αvβ3 and αvβ5 integrins, which are transmembrane receptors highly expressed on activated endothelial cells and various tumor cells, including glioblastoma.[4][5][6]
By binding to these integrins, this compound blocks their interaction with extracellular matrix (ECM) proteins like vitronectin.[7] This disruption of cell-matrix adhesion triggers a cascade of intracellular events, leading to the inhibition of key signaling pathways involved in endothelial cell survival, proliferation, and migration.[3] The primary pathway affected is the Focal Adhesion Kinase (FAK)/Src family kinases (Src)/Protein Kinase B (Akt) signaling cascade.[3][7] Inhibition of this pathway ultimately leads to endothelial cell detachment, induction of apoptosis (a process known as anoikis), and a subsequent reduction in angiogenesis.[3][8]
Data Presentation: Summary of this compound's Anti-Angiogenic Effects
The following tables summarize quantitative data from various studies investigating the anti-angiogenic effects of this compound.
Table 1: In Vitro Effects of this compound on Endothelial Cells
| Assay Type | Cell Line | This compound Concentration | Duration | Observed Effect | Reference |
| Proliferation | HMEC-1 | 1 µg/mL | 24, 48, 72 hours | 33%, 59%, and 44% inhibition, respectively | [3][9] |
| Proliferation | HMEC-1 | 5, 50 µg/mL | 72 hours | Almost complete inhibition of proliferation | [3][9] |
| Apoptosis | HMEC-1 | 1, 5, 50 µg/mL | 24 hours | Dose-dependent increase in apoptotic cells | [3] |
| Migration | Macrophages | 2.5 nM | 24 hours | Significant increase in migration | [2] |
| Tube Formation | HUVECs | Not specified | Not specified | Significant inhibition of tube formation | [4] |
Table 2: In Vivo Effects of this compound on Tumor Angiogenesis and Growth
| Animal Model | Tumor Type | This compound Dosage | Treatment Schedule | Observed Effect | Reference |
| Nude Mice | Orthotopic Glioblastoma (U87MG) | Not specified | Daily intraperitoneal injection | Unchanged tumor volume (1-2 mm³) vs. exponential growth in control | [10] |
| Nude Mice | Orthotopic Glioblastoma (J3T-1) | Not specified | Not specified | Significantly longer survival (median: 57.5 days vs. 31.8 days in control) | |
| Nude Mice | Intracranial Glioma (U87ΔEGFR) | 200 µ g/100 µL PBS | 3 times per week, intraperitoneally | Significantly increased survival (median: 19 days vs. 38.5 days with combination therapy) | [6] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound's Anti-Angiogenic Action
Caption: this compound inhibits integrin signaling, leading to reduced angiogenesis.
Experimental Workflow: In Vitro Endothelial Cell Proliferation (MTS Assay)
Caption: Workflow for assessing cell proliferation using the MTS assay.
Experimental Workflow: In Vitro Endothelial Cell Migration (Boyden Chamber Assay)
Caption: Workflow for the Boyden chamber cell migration assay.
Experimental Workflow: In Vitro Endothelial Cell Tube Formation Assay
Caption: Workflow for the in vitro tube formation assay.
Experimental Protocols
Endothelial Cell Proliferation Assay (MTS Assay)
This protocol is for determining the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) or Human Microvascular Endothelial Cells (HMECs).
Materials:
-
Endothelial cells (e.g., HUVECs, HMECs)
-
Complete endothelial cell growth medium
-
96-well tissue culture plates
-
This compound stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count endothelial cells.
-
Seed 5,000-10,000 cells in 100 µL of complete growth medium per well in a 96-well plate.[11]
-
Include wells with medium only for background control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete growth medium at 2X the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTS Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.[11]
-
Subtract the average absorbance of the medium-only wells (background) from all other values.
-
Calculate cell viability as a percentage of the untreated control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
-
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This protocol measures the chemotactic migration of endothelial cells in response to a chemoattractant, and the inhibitory effect of this compound.
Materials:
-
Endothelial cells
-
Serum-free endothelial basal medium
-
Complete endothelial cell growth medium (as a source of chemoattractants or with added VEGF)
-
Boyden chamber apparatus with inserts (e.g., 8 µm pore size) for a 24-well plate[13]
-
This compound stock solution
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Cotton swabs
-
Microscope
Procedure:
-
Preparation:
-
Pre-warm serum-free and complete media to 37°C.
-
If using coated inserts (e.g., with fibronectin or collagen), follow the manufacturer's instructions for coating.
-
-
Assay Setup:
-
Add 600 µL of complete medium (or basal medium with a specific chemoattractant like VEGF) to the lower wells of the 24-well plate.[14]
-
Place the inserts into the wells.
-
Harvest endothelial cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.[15]
-
Prepare cell suspensions containing different concentrations of this compound or a vehicle control.
-
Add 100-200 µL of the cell suspension to the upper chamber of each insert.[15]
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-24 hours. The optimal time will depend on the cell type and chemoattractant.[15]
-
-
Cell Staining and Quantification:
-
Carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in fixation solution for 10-20 minutes.
-
Wash the inserts with PBS.
-
Stain the cells by immersing the insert in staining solution for 10-20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Data Analysis:
-
Count the number of stained, migrated cells on the membrane using a microscope. Count at least 3-5 random fields per insert.
-
Calculate the average number of migrated cells per field for each condition.
-
Express the migration as a percentage of the control.
-
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Materials:
-
Endothelial cells
-
Endothelial cell growth medium
-
Basement membrane matrix (e.g., Matrigel®)
-
96-well or 24-well tissue culture plates (pre-chilled)
-
This compound stock solution
-
Microscope with imaging capabilities
Procedure:
-
Plate Coating:
-
Thaw the basement membrane matrix on ice overnight at 4°C.[8]
-
Using pre-chilled pipette tips, add 50-100 µL (for a 96-well plate) or 250-300 µL (for a 24-well plate) of the matrix to each well.[16]
-
Ensure the entire surface of the well is evenly coated.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.[8]
-
-
Cell Seeding and Treatment:
-
Harvest endothelial cells and resuspend them in medium at a concentration of 1-2 x 10^5 cells/mL.
-
Prepare cell suspensions containing different concentrations of this compound or a vehicle control.
-
Gently add 100-200 µL of the cell suspension to each coated well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours. Tube formation is typically observed within this timeframe.
-
-
Imaging and Analysis:
-
Visualize the formation of capillary-like structures using an inverted microscope at low magnification (e.g., 4x or 10x).
-
Capture images from several representative fields for each well.
-
Quantify the extent of tube formation using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Parameters to measure include:
-
Total tube length
-
Number of nodes/junctions
-
Number of loops/meshes
-
-
Compare the quantitative parameters between this compound-treated and control groups.
-
In Vivo Orthotopic Glioblastoma Model
This protocol describes the establishment of an orthotopic glioblastoma model in immunocompromised mice to evaluate the in vivo anti-angiogenic and anti-tumor effects of this compound.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Glioblastoma cell line (e.g., U87MG) expressing a reporter gene (e.g., luciferase) for in vivo imaging[17]
-
Stereotactic apparatus for intracranial injection
-
Anesthesia (e.g., isoflurane)
-
This compound for injection
-
Bioluminescence imaging system
-
Calipers for tumor measurement (if subcutaneous)
-
Tissue processing reagents for histology (formalin, paraffin)
-
Antibodies for immunohistochemistry (e.g., anti-CD31 for blood vessels)
Procedure:
-
Cell Preparation:
-
Culture and harvest glioblastoma cells during their logarithmic growth phase.
-
Wash the cells with sterile PBS and resuspend them at a concentration of 1 x 10^5 to 1 x 10^6 cells in 2-5 µL of sterile PBS.[10]
-
-
Intracranial Tumor Implantation:
-
Anesthetize the mouse.
-
Secure the mouse in the stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a small drill bit, create a burr hole at the desired coordinates in the cerebral hemisphere (e.g., into the caudate/putamen).[10]
-
Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.
-
Withdraw the needle slowly, and suture the scalp incision.
-
Monitor the animal until it recovers from anesthesia.
-
-
This compound Treatment:
-
Tumor Growth Monitoring and Efficacy Evaluation:
-
Monitor tumor growth using bioluminescence imaging at regular intervals (e.g., weekly).
-
Monitor the health and body weight of the mice.
-
The primary endpoint is typically survival. Record the date of death or euthanasia due to tumor burden.
-
-
Histological Analysis:
-
At the end of the study, or when mice are euthanized, perfuse the animals with saline followed by 4% paraformaldehyde.
-
Harvest the brains and fix them in formalin.
-
Process the brains for paraffin embedding.
-
Section the brains and perform immunohistochemical staining for:
-
CD31: to assess microvessel density (a measure of angiogenesis).
-
Ki-67: to assess tumor cell proliferation.
-
TUNEL or cleaved caspase-3: to assess apoptosis.
-
-
Quantify the staining in the tumor sections to compare the effects of this compound treatment to the control group.
-
References
- 1. This compound: the first anti-angiogenic small molecule drug candidate design, synthesis and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Antagonizing αvβ3 Integrin Improves Ischemia-Mediated Vascular Normalization and Blood Perfusion by Altering Macrophages [frontiersin.org]
- 3. ibidi.com [ibidi.com]
- 4. The integrin inhibitor this compound enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. corning.com [corning.com]
- 9. This compound induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: A Matrigel-Based Tube Formation Assay to Assess the Vasculogenic Activity of Tumor Cells [jove.com]
- 11. cohesionbio.com [cohesionbio.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 14. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: A Guide to Studying Cilengitide and Temozolomide in Glioblastoma Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in oncology.
Introduction: Glioblastoma (GBM) remains one of the most aggressive and challenging cancers to treat. The standard-of-care alkylating agent, temozolomide (TMZ), often faces limitations due to chemoresistance. Cilengitide, an inhibitor of αvβ3 and αvβ5 integrins, has shown promise in preclinical and clinical studies, not only as a monotherapy but also in combination with TMZ. This document provides a detailed experimental framework for investigating the synergistic potential of this compound and temozolomide in glioblastoma cell lines and in vivo models. The provided protocols and data presentation guidelines are intended to facilitate robust and reproducible research in this critical area.
Underlying Principles and Signaling Pathways
This compound exerts its effects by targeting integrins, which are crucial for cell adhesion, migration, and signaling. By inhibiting αvβ3 and αvβ5 integrins, this compound can disrupt key signaling pathways involved in tumor growth and angiogenesis, including the FAK, SRC, and AKT pathways.[1] It has also been shown to modulate TGF-β signaling.[2][3] Temozolomide, on the other hand, is a DNA alkylating agent that induces cell death.[4][5] The synergistic or additive effects of combining these two agents may stem from complementary mechanisms of action, such as this compound's potential to sensitize glioma cells to TMZ-induced DNA damage or to overcome resistance mechanisms.[1][6] The O6-methylguanine-DNA methyltransferase (MGMT) promoter methylation status is a key determinant of TMZ efficacy and should be considered in experimental designs.[7][8]
Experimental Design for Synergy Assessment
A robust experimental design is crucial for accurately determining the nature of the interaction between this compound and temozolomide. A combination index (CI) analysis based on the median-effect principle is the gold standard for quantifying synergy, additivity, or antagonism.
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | MGMT Promoter Status | This compound IC50 (µM) | Temozolomide IC50 (µM) | Combination IC50 (this compound + TMZ) | Combination Index (CI) |
| GBM Cell Line 1 | Methylated | Value | Value | Value | Value |
| GBM Cell Line 2 | Unmethylated | Value | Value | Value | Value |
| ... | ... | ... | ... | ... | ... |
| CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism. Data should be derived from dose-response curves. |
Table 2: In Vitro Apoptosis Analysis (% Apoptotic Cells)
| Treatment Group | G44 Cell Line | G28 Cell Line |
| Control (DMSO) | Value ± SD | Value ± SD |
| This compound (5 µg/ml) | Value ± SD | Value ± SD |
| Temozolomide (5 µg/ml) | Value ± SD | Value ± SD |
| This compound + Temozolomide | Value ± SD | Value ± SD |
| *Data from one of four representative experiments.[9] |
Table 3: In Vitro Cell Proliferation (Cell Count)
| Treatment Group | G44 Cell Line (48h) | G28 Cell Line (48h) |
| Control (DMSO) | Value ± SD | Value ± SD |
| This compound (5 µg/ml) | Value ± SD | Value ± SD |
| Temozolomide (5 µg/ml) | Value ± SD | Value ± SD |
| This compound + Temozolomide | Value ± SD | Value ± SD |
| *Cell counts determined after 48 hours of treatment.[9] |
Table 4: In Vivo Tumor Growth Inhibition
| Treatment Group | Animal Model | Average Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | Nude mice with GBM xenografts | Value ± SEM | - |
| This compound | " | Value ± SEM | Value |
| Temozolomide | " | Value ± SEM | Value |
| This compound + Temozolomide | " | Value ± SEM | Value |
Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol is for determining cell viability through metabolic activity.
Materials:
-
Glioblastoma cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and Temozolomide stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Temozolomide, both individually and in combination (at a fixed ratio, e.g., based on their individual IC50 values).
-
Remove the culture medium and add 100 µL of medium containing the different drug concentrations. Include vehicle-only wells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours.[10][11][12]
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.
Apoptosis Assay (Annexin V Staining)
This protocol quantifies the percentage of apoptotic cells using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound, Temozolomide, or the combination for 48 hours.
-
Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
70% cold ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Culture and treat cells as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix them by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.[9] The relative fluorescence intensity of PI corresponds to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This protocol is for assessing changes in protein expression and phosphorylation in key signaling pathways.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against FAK, p-FAK, Akt, p-Akt, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and control cells and determine protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
In Vivo Glioblastoma Xenograft Model
This protocol outlines the establishment and treatment of a glioblastoma xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Glioblastoma cells (e.g., U87MG or patient-derived xenograft cells)
-
Matrigel (optional)
-
This compound and Temozolomide formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 glioblastoma cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse. For orthotopic models, inject cells intracranially.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Administer vehicle, this compound, Temozolomide, or the combination according to a predetermined dosing schedule. Dosing and schedule should be based on previous studies and in vitro data.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).
-
For survival studies, monitor mice until they meet predefined endpoint criteria.
Conclusion
The systematic investigation of the synergistic effects of this compound and temozolomide holds significant potential for advancing glioblastoma therapy. The detailed protocols and experimental design framework provided in this document offer a comprehensive guide for researchers to rigorously evaluate this promising combination therapy. Careful execution of these experiments and thorough data analysis will contribute to a deeper understanding of the underlying mechanisms of synergy and inform the clinical development of this therapeutic strategy.
References
- 1. This compound modulates attachment and viability of human glioma cells, but not sensitivity to irradiation or temozolomide in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamophilin enhances temozolomide-induced cytotoxicity against malignant glioma: the roles of ROS and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.vub.be [researchportal.vub.be]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound (EMD121974) and temozolomide with concomitant radiation therapy, followed by this compound and temozolomide maintenance therapy in subjects with newly diagnosed glioblastoma multiforme – a multicenter, open-label, uncontrolled Phase I/IIa study [clin.larvol.com]
- 8. The effect of temozolomide on apoptosis-related gene expression changes in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic Effects of Temozolomide and Doxorubicin in the Treatment of Glioblastoma Multiforme: Enhancing Efficacy through Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to Cilengitide in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Cilengitide resistance in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cyclic RGD pentapeptide that acts as a selective inhibitor of αvβ3 and αvβ5 integrins.[1][2][3] By binding to these integrins, it disrupts their interaction with the extracellular matrix (ECM), which can inhibit tumor cell growth, migration, invasion, and angiogenesis.[2]
Q2: My cancer cell line expresses αvβ3 and αvβ5 integrins but is still resistant to this compound. What are the potential reasons?
A2: Several factors can contribute to innate or acquired resistance to this compound, even in cells expressing the target integrins:
-
High Pan-Integrin Expression: Elevated overall integrin levels, not limited to αvβ3 and αvβ5, can promote resistance.[4] Other integrins can compensate for the inhibition of the targeted ones, maintaining cell adhesion and survival signals.[5]
-
Extracellular Matrix (ECM) Composition: The specific ECM proteins present can influence sensitivity. For instance, the addition of exogenous fibronectin has been shown to confer resistance to this compound in sensitive triple-negative breast cancer cell lines.[4]
-
Activation of Downstream Signaling Pathways: Resistance can be mediated by the activation of pro-survival signaling pathways downstream of integrins, such as the FAK/Src and PI3K/Akt pathways.[6][7]
-
Integrin-Independent Survival Pathways: Cancer cells may develop reliance on other signaling pathways for survival and proliferation, bypassing the effects of integrin inhibition.
-
Upregulation of Other Receptor Tyrosine Kinases (RTKs): Crosstalk between integrins and RTKs is a known mechanism of drug resistance. Overexpression of receptors like EGFR can lead to resistance.[8]
Q3: What are the known molecular pathways involved in this compound resistance?
A3: Key signaling pathways implicated in this compound resistance include:
-
FAK/Src/Akt Pathway: Activation of Focal Adhesion Kinase (FAK), Src, and Akt is a central mechanism for mediating signals from the ECM and integrins to regulate cell survival and proliferation.[6][7] this compound has been shown to inhibit the phosphorylation of FAK, Src, and Akt in sensitive glioma cells.[7]
-
Galectin-3/KRAS/RALB/TBK1/NF-κB Pathway: In non-small cell lung cancer, this compound was found to reverse erlotinib resistance by inhibiting this pathway.[9][10]
-
STAT3 Pathway: this compound has been shown to decrease PD-L1 expression by reducing STAT3 phosphorylation in melanoma cell lines.[9][11][12]
-
Transforming Growth Factor-β (TGF-β) Pathway: Integrins can regulate the activation of TGF-β, a cytokine involved in cell growth, differentiation, and immunosuppression. This compound can inhibit this pathway.[13]
Q4: Have clinical trials with this compound been successful?
A4: Despite promising preclinical data, large-scale clinical trials of this compound, particularly for glioblastoma (the CENTRIC and CORE trials), did not demonstrate a significant survival benefit when added to standard therapy, leading to the discontinuation of its development for this indication.[14][15] This highlights the complexity of translating in vitro and in vivo findings to clinical success and underscores the importance of understanding resistance mechanisms.
Troubleshooting Guides
Problem 1: this compound fails to inhibit cell proliferation or induce apoptosis in my cell line.
| Possible Cause | Suggested Solution |
| High overall integrin expression. | Characterize the full integrin expression profile of your cell line. Consider co-treatment with a pan-integrin inhibitor like GLPG0187 to assess broader integrin dependence.[4] |
| Compensatory signaling through other pathways. | Perform a phosphoprotein array or western blot analysis for key survival pathways (e.g., p-Akt, p-ERK, p-STAT3). Consider combination therapy with inhibitors of these activated pathways. |
| ECM-mediated resistance. | Culture cells on different ECM protein coatings (e.g., vitronectin, laminin, collagen) to assess if the matrix composition affects this compound sensitivity.[4][6] |
| Suboptimal drug concentration or treatment duration. | Perform a dose-response curve and a time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.[9] |
Problem 2: My cells show initial sensitivity to this compound but develop resistance over time.
| Possible Cause | Suggested Solution |
| Upregulation of alternative integrins. | Analyze integrin expression in resistant cells compared to parental cells using flow cytometry or western blotting. |
| Activation of bypass signaling pathways. | Compare the signaling pathway activation (e.g., FAK, Akt, MAPK) in resistant versus parental cells.[7] This may reveal new targets for combination therapy. |
| Epithelial-to-Mesenchymal Transition (EMT). | Assess for changes in EMT markers (e.g., E-cadherin, N-cadherin, vimentin). Combination with drugs that target EMT may be effective.[16][17][18] |
Problem 3: Inconsistent results with this compound in combination therapy experiments.
| Possible Cause | Suggested Solution |
| Antagonistic drug interaction. | Use synergy analysis software (e.g., CompuSyn) to determine if the drug combination is synergistic, additive, or antagonistic at the tested concentrations. |
| Schedule-dependent effects. | The timing and sequence of drug administration can be critical. For example, with radiotherapy, a single dose of this compound given 4 to 12 hours prior to radiation was found to be effective in an in vivo model.[19] Test different scheduling regimens (e.g., pre-treatment, co-treatment, post-treatment). |
| Incorrect dosage in combination. | Re-evaluate the IC50 of each drug alone and then test various concentration ratios in the combination experiment. |
Data Summary Tables
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | This compound Concentration | Result | Reference |
| B16 | Murine Melanoma | Apoptosis | % Apoptotic Cells | 5 µg/ml (12h) | 15.27% | [9] |
| B16 | Murine Melanoma | Apoptosis | % Apoptotic Cells | 10 µg/ml (12h) | 21.71% | [9] |
| A375 | Human Melanoma | Apoptosis | % Apoptotic Cells | 5 µg/ml (12h) | 14.89% | [9] |
| A375 | Human Melanoma | Apoptosis | % Apoptotic Cells | 10 µg/ml (12h) | 36.6% | [9] |
| U87MG | Human Glioblastoma | Cell Viability | Cytotoxicity | Combination w/ Belotecan | Enhanced cytotoxicity | [20] |
| U251MG | Human Glioblastoma | Cell Viability | Cytotoxicity | Combination w/ Belotecan | Enhanced cytotoxicity | [20] |
| T-47D | Breast Cancer | Proliferation (MTS) | Growth Delay | Combination w/ Radiation | Enhanced growth delay | [21] |
| MCF-7 | Breast Cancer | Proliferation (MTS) | Growth Delay | Combination w/ Radiation | Enhanced growth delay | [21] |
Table 2: Overview of Combination Strategies to Overcome this compound Resistance
| Combination Agent | Cancer Type | Key Finding | Reference |
| Radiation | Glioblastoma, Breast Cancer | Enhanced anti-tumor effects and radiosensitization.[19][21][22] | [19][21][22] |
| Temozolomide | Glioblastoma | Additive or synergistic effects in MGMT-deficient cells.[3] | [3] |
| Carmustine | Glioblastoma | Reverses cell adhesion-mediated drug resistance. | [6] |
| Anti-PD-1 Therapy | Melanoma | Enhances efficacy, promotes T-cell infiltration, and extends survival in a murine model.[9][10] | [9][10] |
| Gefitinib/Erlotinib (EGFRi) | Non-Small Cell Lung Cancer | Synergistic effect on cell growth inhibition and suppression of EMT.[18] | [16][18] |
| Belotecan | Glioblastoma | Enhanced cytotoxic effects and increased apoptosis in vitro and in vivo.[20] | [20] |
| Trastuzumab | HER2+ Breast Cancer | Synergistic effect in reducing EMT and Hedgehog pathway activity.[17] | [17] |
Key Experimental Protocols
1. Cell Viability (MTS Assay)
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and/or a combination drug for 24, 48, or 72 hours.[9]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
2. Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Culture cells in a 6-well plate and treat with the desired concentration of this compound for the specified time (e.g., 12-24 hours).[9]
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
3. Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound for a short duration (e.g., 30-120 minutes) to observe changes in protein phosphorylation.[7] Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies against total and phosphorylated proteins of interest (e.g., FAK, Src, Akt, STAT3) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. A Randomized Phase II Study of this compound (EMD 121974) in Patients with Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Integrin Inhibitor this compound for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 4. This compound sensitivity is predicted by overall integrin expression in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of αvβ3 Integrin in Cancer Therapy Resistance [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Role of Integrins in Resistance to Therapies Targeting Growth Factor Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. academic.oup.com [academic.oup.com]
- 14. End of the road: confounding results of the CORE trial terminate the arduous journey of this compound for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fiercebiotech.com [fiercebiotech.com]
- 16. Frontiers | Effects of this compound derivatives on TGF-β1-induced epithelial-to-mesenchymal transition and invasion in gefitinib-resistant non-small cell lung cancer cells [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Cyclic RGD Pentapeptide this compound Enhances Efficacy of Gefitinib on TGF-β1-Induced Epithelial-to-Mesenchymal Transition and Invasion in Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Radiation sensitization of glioblastoma by this compound has unanticipated schedule-dependency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Combination therapy of this compound with belotecan against experimental glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro study of combined this compound and radiation treatment in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro study of combined this compound and radiation treatment in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of Cilengitide in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cilengitide in experimental models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
This compound is a cyclic RGD pentapeptide designed as a potent and selective inhibitor of αvβ3 and αvβ5 integrins.[1][2] It mimics the RGD (Arg-Gly-Asp) binding motif of extracellular matrix (ECM) proteins, thereby blocking their interaction with these integrins.[1][3] this compound also shows affinity for the α5β1 integrin, but with lower potency.[1][4]
Q2: What is the proposed mechanism of action for this compound's anti-cancer effects?
This compound's primary anti-cancer mechanism is attributed to its anti-angiogenic properties. By blocking αvβ3 and αvβ5 integrins on activated endothelial cells, it inhibits their adhesion, migration, and survival, leading to the suppression of new blood vessel formation (angiogenesis) in tumors.[1][5][6] Additionally, it can have direct effects on tumor cells that express these integrins, inducing apoptosis (programmed cell death) and inhibiting invasion and migration.[2][3][7]
Q3: Has this compound been successful in clinical trials?
While showing promise in preclinical studies and early-phase clinical trials, this compound did not meet its primary endpoint of significantly increasing overall survival in a Phase III trial for patients with glioblastoma.[8][9] This has led to the discontinuation of its development for this indication. Unexpected outcomes in clinical trials, such as a lack of a clear dose-response relationship, have highlighted the complexity of targeting the tumor microenvironment.[10][11]
Troubleshooting Guide
Problem 1: Inconsistent or lack of dose-response in in vitro proliferation/viability assays.
-
Possible Cause 1: Cell line sensitivity. Different cell lines exhibit varying sensitivity to this compound, which may not directly correlate with the expression levels of αvβ3 and αvβ5 integrins.[12] Some cell lines may be resistant to its effects on proliferation.[13]
-
Troubleshooting Tip:
-
Screen a panel of cell lines to identify a sensitive and a resistant line to use as positive and negative controls, respectively.
-
Confirm the expression of target integrins (αvβ3 and αvβ5) on your cell line of choice using flow cytometry or western blotting.
-
Consider that this compound's primary effect is often anti-migratory and anti-adhesive rather than directly cytotoxic. A mild reduction in viability may be expected.[14]
-
-
Possible Cause 2: Assay duration and endpoint. The effects of this compound on cell viability may be more pronounced over longer incubation times.[15]
-
Troubleshooting Tip:
Problem 2: Observing a paradoxical increase in angiogenesis or cell migration at low concentrations of this compound.
-
Possible Cause: At low nanomolar concentrations, this compound has been reported to paradoxically promote VEGF-mediated angiogenesis.[1][17] This may be due to partial integrin occupancy leading to conformational changes that initiate signaling.[1]
-
Troubleshooting Tip:
-
Carefully select your concentration range. Ensure your experimental concentrations are in the range expected to be inhibitory (typically high nanomolar to low micromolar).
-
Include a wide range of concentrations in your dose-response experiments to identify any biphasic effects.
-
If studying angiogenesis, consider using multiple assays (e.g., tube formation, aortic ring assay) to confirm your findings.
-
Problem 3: this compound treatment affects cell adhesion but does not induce significant apoptosis.
-
Possible Cause: this compound's induction of apoptosis is often linked to "anoikis," which is cell death triggered by detachment from the ECM.[6] If cells can adhere through other integrins not targeted by this compound (e.g., β1 integrins), they may detach but not undergo apoptosis.[6]
-
Troubleshooting Tip:
-
Culture cells on plates coated with specific ECM proteins that primarily engage αvβ3 or αvβ5 (e.g., vitronectin) to maximize the anoikis effect.[18]
-
Co-treat with inhibitors of other survival pathways to enhance apoptotic induction.
-
Assess both floating and adherent cell populations for markers of apoptosis.
-
Problem 4: Unexpected signaling events are observed following this compound treatment, such as activation of Src and FAK.
-
Possible Cause: this compound binding can paradoxically activate the αVβ3 integrin, leading to downstream signaling through Src and FAK. This can result in off-target effects like the disruption of VE-cadherin at cell junctions and increased endothelial permeability.[6]
-
Troubleshooting Tip:
-
When investigating this compound's mechanism, probe for phosphorylation of key signaling molecules like Src (S418) and FAK (Y397).[6]
-
Use pharmacological inhibitors of Src to determine if the observed effects are dependent on this off-target signaling.
-
Consider the cellular context; these effects have been observed in endothelial cells adhering through β1 integrins.[6]
-
Data Presentation
Table 1: this compound Inhibitory Concentrations (IC50)
| Target | Assay Type | IC50 Value | Reference |
| Integrin αvβ3 | Cell-free | 4.1 nM | |
| Integrin αvβ5 | Cell-free | 70 nM | |
| Integrin αvβ3 | Vitronectin Binding | 4 nM | [4] |
| Integrin αvβ5 | Vitronectin Binding | 79 nM | [4] |
| Integrin α5β1 | Cell-free | 14.9 nM | [4] |
Experimental Protocols
1. Cell Viability Assay (CCK-8)
-
Objective: To assess the effect of this compound on the viability and proliferation of cells in culture.
-
Methodology:
-
Seed 6 x 10³ cells per well in a 96-well plate and incubate overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 µg/ml).[15]
-
Incubate for 24, 48, and 72 hours.[15]
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.[15]
-
Measure the absorbance at 450 nm using a microplate reader.[15]
-
2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
-
Methodology:
-
Seed 5 x 10⁵ cells per well in a 6-well plate and treat with desired concentrations of this compound for a specified time (e.g., 12 or 24 hours).[15]
-
Harvest both adherent and floating cells by centrifugation.
-
Resuspend cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[15][19]
-
Incubate at room temperature for 5-15 minutes in the dark.[19]
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
3. Cell Adhesion Assay
-
Objective: To measure the ability of this compound to inhibit cell attachment to specific ECM proteins.
-
Methodology:
-
Coat 96-well plates with an ECM protein such as vitronectin (0.5 µ g/well ) or fibronectin (1.0 µ g/well ) and block with BSA.[18]
-
Detach cells using a non-enzymatic cell dissociation solution.
-
Incubate the cell suspension with various concentrations of this compound.
-
Seed the cells onto the coated plates and allow them to adhere for 2 hours.[18]
-
Wash away non-adherent cells.
-
Stain the remaining adherent cells with crystal violet and quantify by measuring the absorbance at 560 nm.[18]
-
4. Cell Migration Assay (Transwell Assay)
-
Objective: To assess the effect of this compound on the migratory capacity of cells.
-
Methodology:
-
Use 24-well transwell chambers with polycarbonate filters (8 µm pore size).[20]
-
Seed serum-starved cells (e.g., 1 x 10⁵ cells/well) into the upper chamber in serum-free medium containing different concentrations of this compound.[20]
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[20]
-
Incubate for 24-48 hours.
-
Remove non-migratory cells from the upper surface of the filter.
-
Fix and stain the migratory cells on the lower surface of the filter.
-
Count the number of migrated cells under a microscope.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Off-target signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin Inhibitor this compound for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 3. This compound: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Integrin Antagonist this compound Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells | PLOS One [journals.plos.org]
- 7. This compound induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. End of the road: confounding results of the CORE trial terminate the arduous journey of this compound for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase I Study of Continuous Infusion this compound in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Antagonizing αvβ3 Integrin Improves Ischemia-Mediated Vascular Normalization and Blood Perfusion by Altering Macrophages [frontiersin.org]
- 18. This compound modulates attachment and viability of human glioma cells, but not sensitivity to irradiation or temozolomide in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. docs.abcam.com [docs.abcam.com]
- 20. Cell migration assay and invasion assay [bio-protocol.org]
Improving the therapeutic window of Cilengitide in combination therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Cilengitide in combination therapies. The information is designed to address specific experimental challenges and provide detailed protocols to improve the therapeutic window of this αvβ3 and αvβ5 integrin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a cyclic RGD pentapeptide that acts as a selective inhibitor of αvβ3 and αvβ5 integrins.[1] These integrins are crucial for cell adhesion, migration, and signaling, and are often overexpressed in cancerous tissues. By blocking these integrins, this compound can inhibit angiogenesis (the formation of new blood vessels) and induce apoptosis (programmed cell death) in endothelial cells.[1][2][3] The downstream effects include the inhibition of the FAK/Src/AKT signaling pathway.[2][3]
Q2: Why is improving the therapeutic window of this compound in combination therapy a focus of research?
While this compound showed promise in preclinical studies, a large Phase III clinical trial (CENTRIC) for glioblastoma did not meet its primary endpoint of significantly increasing overall survival when combined with standard chemoradiotherapy.[4][5] This has spurred research into optimizing its use, potentially by identifying patient subgroups who would benefit most or by exploring more effective combination strategies to enhance its therapeutic efficacy without increasing toxicity.
Q3: What are the most common combination therapies studied with this compound?
This compound has been most extensively studied in combination with standard treatments for glioblastoma, which include temozolomide (TMZ) and radiation therapy.[2][4] Preclinical studies have also explored its synergy with other agents like oncolytic viruses and belotecan.[6][7]
Q4: What are some unexpected outcomes observed in this compound combination therapy trials?
The Phase II CORE trial in patients with unmethylated MGMT promoter glioblastoma yielded perplexing results. The standard dose of this compound showed a modest improvement in overall survival, while an intensive, higher-dose regimen did not show a greater benefit, contrary to what might be expected. This highlights the complexity of dosing and scheduling in combination therapies.
Troubleshooting Guides for In Vitro Assays
Cell Viability Assays (MTS, WST-1, CCK-8)
Issue: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern to distribute cells evenly. Avoid swirling, which can cause cells to accumulate at the edges of the wells.
-
-
Possible Cause: Edge effects. Evaporation from wells on the plate's perimeter can concentrate media components and affect cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or media to maintain humidity.
-
-
Possible Cause: Inconsistent incubation times with the detection reagent.
-
Solution: Add the reagent to all wells as consistently as possible. When reading the plate, ensure the time between adding the reagent and measuring the absorbance is the same for all plates.
-
Issue: Low absorbance readings or weak signal.
-
Possible Cause: Insufficient cell number.
-
Solution: Optimize the initial cell seeding density. Perform a preliminary experiment to determine the linear range of the assay for your specific cell line.
-
-
Possible Cause: this compound concentration is too high, leading to widespread cell death.
-
Solution: Use a wider range of this compound concentrations in your dose-response experiments to identify the IC50 value accurately.
-
-
Possible Cause: Reagent degradation.
-
Solution: Ensure the viability reagent is stored correctly and is not expired.
-
Apoptosis Assays (Annexin V/Propidium Iodide Staining)
Issue: High percentage of Annexin V positive cells in the negative control group.
-
Possible Cause: Harsh cell handling. Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false positives.
-
Solution: Use a gentle cell detachment method. Do not vortex cells. Centrifuge at low speed.
-
-
Possible Cause: Cells are unhealthy or overgrown.
-
Solution: Use cells from a healthy, sub-confluent culture.
-
Issue: Inconsistent results between experiments.
-
Possible Cause: Variation in incubation time with this compound or staining reagents.
-
Solution: Standardize all incubation times. For time-course experiments, be precise with your time points.
-
-
Possible Cause: Reagent instability.
-
Solution: Prepare fresh staining solutions for each experiment and protect them from light.
-
Anti-Angiogenesis Assays (Tube Formation Assay)
Issue: Poor or no tube formation in the positive control group.
-
Possible Cause: Suboptimal Matrigel concentration or polymerization.
-
Solution: Ensure Matrigel is thawed on ice to prevent premature polymerization. Use the recommended concentration and ensure it forms a solid gel before seeding cells.
-
-
Possible Cause: Endothelial cells are not healthy or are at a high passage number.
-
Solution: Use low-passage endothelial cells (e.g., HUVECs) and ensure they are actively proliferating before the assay.
-
-
Possible Cause: Incorrect cell seeding density.
-
Solution: Optimize the cell number. Too few cells will not form a network, while too many will form a monolayer.
-
Issue: High background or non-specific cell clumping.
-
Possible Cause: Presence of serum in the assay medium.
-
Solution: Most tube formation assays are performed in serum-free or low-serum media, as serum can interfere with tube formation.
-
-
Possible Cause: Contaminants in the Matrigel.
-
Solution: Use high-quality, growth factor-reduced Matrigel.
-
Quantitative Data from Preclinical Studies
| Assay | Cell Line | Treatment | Concentration | Result | Reference |
| Cell Viability | B16 Melanoma | This compound | 1-1000 µg/mL | Time and dose-dependent inhibition of cell growth. | [4] |
| A375 Melanoma | This compound | 1-1000 µg/mL | Time and dose-dependent inhibition of cell growth. | [4] | |
| Apoptosis | B16 Melanoma | This compound | 5 µg/mL | 15.27% apoptosis after 12 hours. | [4] |
| B16 Melanoma | This compound | 10 µg/mL | 21.71% apoptosis after 12 hours. | [4] | |
| A375 Melanoma | This compound | 5 µg/mL | 14.89% apoptosis after 12 hours. | [4] | |
| A375 Melanoma | This compound | 10 µg/mL | 36.6% apoptosis after 12 hours. | [4] | |
| Tube Formation | HUVECs | This compound + RAMBO | 0.1 µM this compound | Significant inhibition of tube formation compared to monotherapy. | [1] |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed 6 x 10³ cells per well in a 96-well plate and incubate overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 µg/mL).
-
Incubation: Incubate for 24, 48, or 72 hours.
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate for 2 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
Apoptosis Assay (Flow Cytometry)
-
Cell Seeding: Seed 5 x 10⁵ cells per well in a 6-well plate.
-
Treatment: Treat cells with desired concentrations of this compound (e.g., 5 µg/mL and 10 µg/mL) for 12 hours.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Staining: Stain cells with FITC Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
Tube Formation Assay
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel.
-
Treatment: Add this compound and/or other combination agents to the wells. Include a positive control (e.g., VEGF) and a negative control.
-
Incubation: Incubate for the appropriate time to allow for tube formation (typically 4-12 hours).
-
Visualization and Quantification: Visualize the tube network using a microscope and quantify parameters such as total tube length and number of junctions using imaging software.
Visualizations
Caption: this compound Signaling Pathway
Caption: In Vitro Experimental Workflow
Caption: Troubleshooting Logic Flow
References
- 1. bosterbio.com [bosterbio.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. ibidi.com [ibidi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Clinical Development of Cilengitide for Glioblastoma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cilengitide in the context of glioblastoma research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in glioblastoma?
This compound is a cyclic pentapeptide that acts as a selective inhibitor of αvβ3 and αvβ5 integrins.[1][2] These integrins are transmembrane glycoprotein receptors that are overexpressed on glioblastoma cells and tumor-associated endothelial cells.[3][4] They play a crucial role in cell-matrix and cell-cell interactions, mediating processes like angiogenesis, cell invasion, and migration.[5] By blocking the activation of αvβ3 and αvβ5 integrins, this compound is designed to inhibit these key tumorigenic processes.[5][6] Preclinical studies have shown that this compound can induce apoptosis in endothelial and glioma cells, reduce tumor hypoxia, and inhibit blood vessel formation.[5][7]
Q2: Why did the major clinical trials for this compound in glioblastoma (CENTRIC and CORE) fail to meet their primary endpoints?
The Phase III CENTRIC trial, which enrolled patients with newly diagnosed glioblastoma and a methylated O6-methylguanine-DNA methyltransferase (MGMT) promoter, found no improvement in overall survival with the addition of this compound to standard chemoradiotherapy.[2][8][9] The median overall survival was 26.3 months in both the this compound and control groups.[2] The Phase II CORE trial, which focused on patients with an unmethylated MGMT promoter, also failed to show a consistent or statistically significant survival benefit.[4][10]
Several factors may have contributed to these failures:
-
Lack of a predictive biomarker: While MGMT promoter methylation status was used for patient stratification, it did not predict a benefit from this compound.[4] The expression levels of the target integrins, αvβ3 and αvβ5, also did not consistently correlate with treatment outcomes.[4][11]
-
Redundancy in integrin signaling: Cancer cells may have compensatory signaling pathways that bypass the inhibition of αvβ3 and αvβ5 integrins.[12][13]
-
Complex tumor microenvironment: The intricate interactions within the glioblastoma microenvironment may have diminished the therapeutic effect of targeting a single pathway.[13]
-
Pharmacokinetics and drug delivery: While studies showed this compound reaches the tumor, the dosing schedule and duration of target inhibition might not have been optimal.[1]
Q3: What is the significance of MGMT promoter methylation in the context of this compound trials?
The methylation status of the MGMT gene promoter is a key prognostic and predictive biomarker in glioblastoma for treatment with the alkylating agent temozolomide.[13][14] A methylated MGMT promoter leads to decreased expression of the MGMT DNA repair enzyme, rendering tumor cells more susceptible to temozolomide.[14] Initial Phase II studies suggested that patients with a methylated MGMT promoter might derive a greater benefit from the addition of this compound to standard therapy.[4][15] This led to the design of the CENTRIC trial, which exclusively enrolled this patient population.[2][16] However, the final results did not confirm this hypothesis, as no survival advantage was observed in the this compound arm.[2][17]
Troubleshooting Guides for Preclinical Research
Issue 1: Inconsistent results in in vitro cell viability assays after this compound treatment.
-
Possible Cause 1: Cell line variability. Different glioma cell lines exhibit varying levels of αvβ3 and αvβ5 integrin expression, which can influence their sensitivity to this compound.
-
Troubleshooting Step: Before initiating experiments, characterize the expression of αvβ3 and αvβ5 integrins in your chosen cell lines using flow cytometry or immunohistochemistry.
-
-
Possible Cause 2: Assay methodology. The choice of viability assay can impact the results. For instance, assays based on metabolic activity might yield different results than those measuring membrane integrity.
-
Troubleshooting Step: Consider using multiple, complementary viability assays, such as a tetrazolium-based assay (e.g., MTT or WST-1) and a dye exclusion assay (e.g., trypan blue).
-
-
Possible Cause 3: this compound concentration and incubation time. Sub-optimal concentrations or incubation times may not be sufficient to induce a measurable effect.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.
-
Issue 2: Difficulty in observing an anti-angiogenic effect in an endothelial tube formation assay.
-
Possible Cause 1: Sub-optimal matrix concentration. The concentration of the basement membrane extract (e.g., Matrigel) is critical for proper tube formation.
-
Troubleshooting Step: Ensure the matrix is thawed and plated according to the manufacturer's instructions to achieve the correct gel consistency.
-
-
Possible Cause 2: Endothelial cell health. The viability and passage number of the endothelial cells (e.g., HUVECs) can affect their ability to form tubes.
-
Troubleshooting Step: Use low-passage endothelial cells and ensure they are healthy and actively proliferating before seeding them for the assay.
-
-
Possible Cause 3: Inappropriate timing of measurement. Tube formation is a dynamic process, and the optimal time for imaging and quantification can vary.
-
Troubleshooting Step: Perform a time-course experiment to identify the peak of tube formation in your experimental setup.
-
Quantitative Data from Clinical Trials
Table 1: Summary of the CENTRIC Phase III Trial
| Parameter | This compound + TMZ/RT (n=272) | TMZ/RT Alone (Control) (n=273) |
| Patient Population | Newly diagnosed glioblastoma with methylated MGMT promoter | Newly diagnosed glioblastoma with methylated MGMT promoter |
| Median Overall Survival | 26.3 months | 26.3 months |
| Hazard Ratio (OS) | 1.02 (95% CI 0.81–1.29) | - |
| p-value (OS) | 0.86 | - |
| Grade ≥3 Adverse Events | ||
| Lymphopenia | 12% | 10% |
| Thrombocytopenia | 11% | 18% |
| Neutropenia | 7% | 9% |
| Leucopenia | 7% | 8% |
| Convulsion | 5% | 6% |
| Data sourced from Stupp et al., 2014.[2] |
Table 2: Summary of the CORE Phase II Trial
| Parameter | Standard this compound + TMZ/RT (n=88) | Intensive this compound + TMZ/RT (n=88) | TMZ/RT Alone (Control) (n=89) |
| Patient Population | Newly diagnosed glioblastoma with unmethylated MGMT promoter | Newly diagnosed glioblastoma with unmethylated MGMT promoter | Newly diagnosed glioblastoma with unmethylated MGMT promoter |
| Median Overall Survival | 16.3 months | 14.5 months | 13.4 months |
| Hazard Ratio (OS) vs. Control | 0.686 (p=0.032) | 0.858 (p=0.3771) | - |
| Median Progression-Free Survival | 5.6 months | 5.9 months | 4.1 months |
| Data sourced from Nabors et al., 2015.[10] |
Experimental Protocols
1. Cell Viability Assay (WST-1 Assay)
This protocol is adapted from a study investigating the cytotoxic effects of this compound on glioma cells.
-
Materials:
-
Glioma cell lines (e.g., U87MG, U251)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
WST-1 reagent
-
-
Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete medium at the desired concentrations.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate the plate for the desired time period (e.g., 36 hours) at 37°C in a humidified incubator.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
2. Endothelial Tube Formation Assay
This protocol is a general guide for assessing the anti-angiogenic potential of this compound.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel)
-
24-well cell culture plates
-
This compound stock solution
-
-
Procedure:
-
Thaw the basement membrane extract on ice overnight.
-
Coat the wells of a 24-well plate with 250-300 µL of the cold liquid matrix and allow it to polymerize at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of this compound or a vehicle control.
-
Seed 2 x 10^4 HUVECs onto the polymerized matrix in each well.
-
Incubate the plate at 37°C for 4-18 hours.
-
Visualize and photograph the tube-like structures using an inverted microscope.
-
Quantify the degree of tube formation by measuring parameters such as the total tube length, number of junctions, or number of loops using image analysis software.
-
3. Immunohistochemistry for Integrin Expression
This protocol provides a general framework for assessing αvβ3 and αvβ5 integrin expression in glioblastoma tissue sections.
-
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) glioblastoma tissue sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibodies against αvβ3 and αvβ5 integrins
-
Secondary antibody conjugated to a detection enzyme (e.g., HRP)
-
Chromogen substrate (e.g., DAB)
-
Hematoxylin for counterstaining
-
-
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded ethanol series to water.
-
Perform antigen retrieval by heating the slides in the appropriate buffer.
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with the primary antibodies against αvβ3 and αvβ5 at the optimal dilution overnight at 4°C.
-
Wash the sections and incubate with the appropriate secondary antibody.
-
Wash the sections and apply the chromogen substrate to visualize the antibody binding.
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Analyze the staining intensity and distribution under a microscope.
-
Visualizations
Caption: Integrin signaling pathway and the inhibitory action of this compound.
Caption: Workflow of the CENTRIC Phase III clinical trial.
Caption: A hypothetical preclinical experimental workflow for evaluating this compound.
References
- 1. corning.com [corning.com]
- 2. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. This compound modulates attachment and viability of human glioma cells, but not sensitivity to irradiation or temozolomide in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Integrin Inhibitor this compound for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. A Randomized Phase II Study of this compound (EMD 121974) in Patients with Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. api.core.ac.uk [api.core.ac.uk]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Bimodal anti-glioma mechanisms of this compound demonstrated by novel invasive glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MGMT promoter methylation status testing to guide therapy for glioblastoma: refining the approach based on emerging evidence and current challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In vitro study of combined this compound and radiation treatment in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound in newly diagnosed glioblastoma: biomarker expression and outcome - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating potential pro-angiogenic effects of low-dose Cilengitide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the effects of Cilengitide on angiogenesis. Particular focus is given to understanding and mitigating the paradoxical pro-angiogenic effects observed at low doses of this αvβ3 and αvβ5 integrin antagonist.
Frequently Asked Questions (FAQs)
Q1: We observe an unexpected increase in tube formation in our endothelial cell assay with low-dose this compound. Is this a known phenomenon?
A1: Yes, this is a documented paradoxical effect of this compound. While high concentrations of this compound are anti-angiogenic, low nanomolar concentrations have been reported to stimulate tumor growth and angiogenesis.[1] This is thought to be related to the initial activation of integrins and the formation of focal adhesions before the inhibitory effects at higher concentrations take over.
Q2: What is the proposed mechanism behind the pro-angiogenic effect of low-dose this compound?
A2: The pro-angiogenic effect of low-dose this compound is believed to be mediated by the promotion of VEGF-mediated angiogenesis. This may involve alterations in αvβ3 integrin and vascular endothelial growth factor receptor-2 (VEGFR-2) trafficking.[2][3] At low concentrations, this compound may act as a partial agonist, leading to a signaling cascade that promotes endothelial cell migration and proliferation.
Q3: At what concentration range is the pro-angiogenic effect of this compound typically observed?
A3: The pro-angiogenic effects are generally seen at low nanomolar concentrations. For instance, in a mouse hindlimb ischemia model, a low dose of 50 μg/kg stimulated angiogenesis, whereas a high dose of 5 mg/kg did not show the same effect.[2][3] In vitro studies have also shown that low concentrations can enhance endothelial cell functions, while higher concentrations are inhibitory.
Q4: How can we mitigate the pro-angiogenic effects of low-dose this compound in our experiments?
A4: To mitigate these effects, consider the following strategies:
-
Dose Escalation: Conduct a thorough dose-response study to identify the concentration at which this compound transitions from pro- to anti-angiogenic in your specific experimental system.
-
Combination Therapy: Consider co-administering this compound with other anti-angiogenic agents that target different pathways, such as VEGF/VEGFR inhibitors (e.g., Bevacizumab, Sunitinib).[4][5]
-
Control for VEGF Signaling: Ensure your experimental design includes controls to assess the involvement of the VEGF pathway, for example, by using a VEGFR inhibitor.
Q5: What are the key signaling pathways affected by this compound that we should investigate?
A5: Key signaling pathways to investigate include the FAK/Src/AKT pathway, which is involved in cell proliferation and apoptosis.[6] this compound has been shown to inhibit the phosphorylation of FAK and Src.[7][8] Additionally, this compound can induce Src-dependent phosphorylation of VE-cadherin, leading to the disruption of cell-cell junctions and increased endothelial permeability.[9]
Troubleshooting Guides
Endothelial Cell Tube Formation Assay
| Problem | Possible Cause | Troubleshooting Steps |
| Increased tube formation with low-dose this compound | Paradoxical pro-angiogenic effect of this compound. | 1. Confirm the finding with a detailed dose-response curve (e.g., 0.1 nM to 10 µM).2. Test co-treatment with a VEGFR inhibitor to see if the effect is VEGF-dependent.3. Analyze downstream signaling molecules (p-FAK, p-Src, p-VE-cadherin) to confirm pathway activation. |
| No tube network formation in the positive control | - Unhealthy or old cells.- Incorrect cell seeding density. | - Use healthy, low-passage endothelial cells.- Optimize the seeding concentration for your specific cell type.[10] |
| Difficulty focusing on the tubes under the microscope | Uneven Matrigel surface. | - Ensure Matrigel is kept on ice and pre-chilled tips are used to prevent premature gelling.- Pipette the Matrigel carefully to avoid bubbles and ensure an even layer.[11] |
| High background fluorescence | Autohydrolysis of the labeling dye in the medium. | Use a buffer like HBSS instead of culture medium for the labeling step with Calcein AM.[12] |
Aortic Ring Assay
| Problem | Possible Cause | Troubleshooting Steps |
| Variability in microvessel outgrowth between rings | - Incomplete removal of periaortic fibro adipose tissue.- Uneven thickness of aortic rings. | - Carefully clean the aorta under a dissecting microscope to remove all surrounding tissue.- Use a sharp blade to cut rings of a consistent thickness (e.g., 1-2 mm).[13] |
| Excessive fibroblast and smooth muscle cell outgrowth | High serum concentration in the culture medium. | Optimize the serum concentration; higher concentrations can favor fibroblast growth over endothelial sprouting.[14] |
| No sprouting in serum-free conditions (murine aorta) | Mouse aortic rings often require additional growth factors. | Supplement the serum-free medium with VEGF (e.g., 10-30 ng/ml) to elicit a sprouting response.[14] |
| Difficulty in quantifying the 3D microvessel network | The complex, three-dimensional nature of the outgrowth. | Utilize image analysis software to quantify parameters such as the number of microvessels, total branching points, and maximal microvessel length.[15] |
In Vivo Matrigel Plug Assay
| Problem | Possible Cause | Troubleshooting Steps |
| Premature solidification of Matrigel | Matrigel was not kept sufficiently cold before injection. | Thaw Matrigel overnight at 4°C on ice. Keep all tubes, tips, and syringes on ice during preparation and injection.[16] |
| Low angiogenic response | - Insufficient pro-angiogenic stimulus.- Injection site. | - Ensure adequate concentration of pro-angiogenic factors (e.g., bFGF, VEGF).- Inject subcutaneously in the ventral region, as the dorsal side may show a lower response.[17] |
| Excessive bleeding at the injection site | Variability in heparin quality or concentration. | Use a consistent source and lot of heparin and maintain a constant concentration.[16] |
| Difficulty distinguishing new vessels | The Matrigel plug itself is initially avascular. | Use immunohistochemical staining with an endothelial cell marker (e.g., CD31) to clearly identify newly formed capillaries.[18] |
Quantitative Data Summary
Table 1: Dose-Dependent Effects of this compound on Endothelial Cell Proliferation
| This compound Concentration | Inhibition of Proliferation (HMEC-1 cells) | Time Point | Reference |
| 1 µg/ml | 33% | 24 hours | [7] |
| 1 µg/ml | 59% | 48 hours | [7] |
| 1 µg/ml | 44% | 72 hours | [7] |
| 5 µg/ml | Near complete inhibition | 24, 48, 72 hours | [7] |
| 50 µg/ml | Near complete inhibition | 24, 48, 72 hours | [7] |
Table 2: Dose-Dependent Effects of this compound on Endothelial Cell Apoptosis
| This compound Concentration | Apoptotic Cells (HMEC-1 cells) | Time Point | Reference |
| 1 µg/ml | Significant increase | 24 hours | [7] |
| 5 µg/ml | More profound increase | 24 hours | [7] |
| 50 µg/ml | Most profound increase | 24 hours | [7] |
Experimental Protocols
Endothelial Cell Tube Formation Assay
Objective: To assess the in vitro angiogenic potential of endothelial cells by their ability to form capillary-like structures on a basement membrane extract.
Methodology:
-
Thaw basement membrane extract (BME), such as Matrigel®, on ice at 4°C overnight.
-
Using pre-chilled pipette tips, coat the wells of a 24-well plate with 250 µl of BME, ensuring the entire surface is covered.[19]
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[12]
-
Harvest endothelial cells (e.g., HUVECs) and resuspend them in the desired medium containing different concentrations of this compound or control substances.
-
Seed the cells onto the solidified BME at an optimized density (e.g., 75,000 cells per well).[19]
-
Incubate at 37°C and 5% CO2 for 2-12 hours.
-
Visualize and quantify tube formation using a phase-contrast microscope and image analysis software. Parameters to measure include the number of nodes, number of meshes, and total tube length.
Rat Aortic Ring Assay
Objective: To assess angiogenesis ex vivo by measuring microvessel sprouting from a cross-section of a rat aorta.
Methodology:
-
Euthanize a rat and aseptically dissect the thoracic aorta.[13]
-
Transfer the aorta to a petri dish containing cold, serum-free medium.
-
Under a dissecting microscope, carefully remove the periaortic fibroadipose tissue.[13]
-
Cross-section the aorta into 1-2 mm thick rings.[13]
-
Prepare a collagen gel solution on ice. Pipette a base layer into a 48-well plate and allow it to polymerize at 37°C.[20]
-
Place one aortic ring in the center of each well on top of the collagen layer.
-
Cover the ring with a second layer of collagen solution and allow it to polymerize.[20]
-
Add endothelial cell culture medium containing various concentrations of this compound or control substances to each well.
-
Incubate for several days, replacing the medium every 2-3 days.
-
Monitor and quantify microvessel outgrowth from the aortic rings using a microscope and image analysis software.
In Vivo Matrigel Plug Assay
Objective: To evaluate in vivo angiogenesis by assessing the formation of new blood vessels into a subcutaneously implanted Matrigel plug.
Methodology:
-
Thaw growth factor-reduced Matrigel on ice at 4°C overnight.
-
On ice, mix the Matrigel with the desired concentration of this compound and a pro-angiogenic factor (e.g., bFGF, VEGF) as a positive stimulus. Keep a control group with only the pro-angiogenic factor.
-
Using a pre-chilled syringe, subcutaneously inject 0.3-0.5 ml of the Matrigel mixture into the flank of mice.[16][21] The Matrigel will form a solid plug at body temperature.
-
After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Fix the plugs in formalin and embed them in paraffin for histological analysis.
-
Section the plugs and perform immunohistochemistry for an endothelial cell marker (e.g., CD31) to visualize and quantify the newly formed blood vessels.[18] The extent of vascularization can be quantified by measuring vessel density or hemoglobin content.
Visualizations
Caption: Signaling pathway of low vs. high-dose this compound.
Caption: Experimental workflow for investigating this compound.
Caption: Troubleshooting logic for unexpected pro-angiogenic effects.
References
- 1. This compound: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonizing αvβ3 Integrin Improves Ischemia-Mediated Vascular Normalization and Blood Perfusion by Altering Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antagonizing αvβ3 Integrin Improves Ischemia-Mediated Vascular Normalization and Blood Perfusion by Altering Macrophages [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Antiangiogenesis Agents | Oncohema Key [oncohemakey.com]
- 6. Integrin Inhibitor this compound for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 7. This compound induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Integrin Antagonist this compound Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells | PLOS One [journals.plos.org]
- 10. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. corning.com [corning.com]
- 13. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [bio-protocol.org]
- 14. Critical Factors in Measuring Angiogenesis Using the Aortic Ring Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. QUANTIFICATION OF ANGIOGENESIS ON THE RAT AORTIC RING ASSAY | Image Analysis and Stereology [ias-iss.org]
- 16. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
- 18. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
Technical Support Center: Enhancing Cilengitide Delivery to Brain Tumors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to enhance the delivery of Cilengitide to brain tumors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound to brain tumors?
A1: The principal obstacle is the blood-brain barrier (BBB), a selective semipermeable border that restricts the passage of most drugs, including this compound, from the bloodstream into the brain tumor tissue.[1][2] Other challenges include rapid systemic clearance of the drug and its uptake by non-target organs like the kidneys and liver, which reduces its bioavailability at the tumor site.
Q2: What are the main strategies being explored to enhance this compound delivery across the BBB?
A2: Several innovative strategies are under investigation to overcome the BBB and improve this compound delivery:
-
Nanoparticle-based delivery: Encapsulating this compound within nanoparticles can protect it from degradation, prolong its circulation time, and facilitate its transport across the BBB.[3][4]
-
Focused Ultrasound (FUS) with Microbubbles: This non-invasive technique uses focused ultrasound waves to cause microbubbles in circulation to oscillate, temporarily opening the tight junctions of the BBB in a targeted manner, thereby allowing for increased drug penetration.[5][6][7]
-
Intranasal Delivery: This approach aims to bypass the BBB altogether by delivering this compound directly to the central nervous system via the olfactory and trigeminal nerve pathways.[1][8][9][10]
-
Convection-Enhanced Delivery (CED): This neurosurgical technique involves the direct infusion of this compound into the tumor or the surrounding brain tissue, bypassing the systemic circulation and the BBB.[11][12][13]
-
Dose Escalation: Clinical studies have shown that administering higher doses of this compound can lead to increased concentrations within the tumor.[2][14]
Q3: How does this compound exert its anti-tumor effect?
A3: this compound is a cyclic peptide that selectively inhibits αvβ3 and αvβ5 integrins.[15] These integrins are overexpressed on the surface of glioma cells and tumor-associated endothelial cells and play a crucial role in tumor cell invasion, angiogenesis, and survival.[16][17] By blocking these integrins, this compound disrupts downstream signaling pathways, including the FAK, SRC, and AKT pathways, which leads to decreased cell proliferation and the induction of apoptosis (programmed cell death).[15]
Troubleshooting Guides
Nanoparticle-Based Delivery
| Issue | Potential Cause | Troubleshooting/Solution |
| Low encapsulation efficiency of this compound in nanoparticles. | Suboptimal formulation parameters (e.g., polymer/lipid concentration, drug-to-carrier ratio, pH, solvent). | Systematically optimize formulation parameters. Consider using different nanoparticle materials or fabrication techniques. |
| Poor nanoparticle stability leading to premature drug release. | Inadequate polymer/lipid selection, leading to degradation in biological fluids. | Select biocompatible and stable materials. Consider surface modifications, such as PEGylation, to enhance stability.[3] |
| Inefficient BBB crossing of nanoparticles. | Nanoparticle size, charge, or surface chemistry not conducive to transcytosis. | Optimize nanoparticle size (typically <100 nm for brain delivery).[1] Modify surface with targeting ligands (e.g., transferrin, angiopep-2) to engage with specific receptors on the BBB.[3][18] |
| High uptake of nanoparticles by the reticuloendothelial system (RES). | Opsonization of nanoparticles by plasma proteins. | Surface coat nanoparticles with hydrophilic polymers like polyethylene glycol (PEG) to create a "stealth" effect and reduce RES uptake.[4] |
Focused Ultrasound (FUS) with Microbubbles
| Issue | Potential Cause | Troubleshooting/Solution |
| Inconsistent or insufficient BBB opening. | Suboptimal ultrasound parameters (e.g., pressure, frequency, pulse length, duration). Inadequate microbubble concentration or type. | Titrate ultrasound parameters to find the optimal window for BBB disruption without causing tissue damage.[5] Ensure consistent and appropriate microbubble dosage and type for the specific application.[5] |
| Off-target effects or tissue damage. | Excessive ultrasound energy or microbubble dose. | Carefully plan and monitor the sonication protocol. Use MRI guidance for precise targeting.[7] Start with lower energy levels and gradually increase while monitoring for adverse effects. |
| Difficulty in real-time monitoring of BBB opening. | Lack of appropriate imaging modality. | Utilize contrast-enhanced MRI or passive cavitation detection to monitor the extent and location of BBB opening in real-time.[7][19] |
Intranasal Delivery
| Issue | Potential Cause | Troubleshooting/Solution |
| Low drug absorption and rapid clearance from the nasal cavity. | Mucociliary clearance. Enzymatic degradation in the nasal cavity. | Formulate this compound with mucoadhesive agents to prolong residence time.[10] Use enzyme inhibitors or encapsulation techniques to protect the drug from degradation. |
| Poor transport from the nasal cavity to the brain. | Inefficient uptake by the olfactory or trigeminal nerves. | Co-administer with penetration enhancers. Formulate as nanoparticles to improve neuronal uptake and transport.[8] |
| Variability in drug delivery between subjects. | Anatomical and physiological differences in the nasal cavity. | Standardize the administration technique and device. Consider using devices that target the olfactory region specifically.[10] |
Quantitative Data
Table 1: Intratumoral this compound Concentration in Glioblastoma Patients
| This compound Dose | Mean Tumor Concentration (ng/g of tissue) | Reference |
| 500 mg | 919 | [2] |
| 2000 mg | 2561 | [2] |
Table 2: Efficacy of this compound Nanoparticles with UTMD in a Rat GBM Model
| Treatment Group | Increase in Tumor this compound Level | Median Survival | Reference |
| Free this compound | - | ~30 days | |
| This compound-NP + UTMD | > 3-fold | ~80 days | [20] |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded Nanoparticles (Representative)
This protocol is a generalized representation based on common nanoparticle formulation techniques. Specific parameters will require optimization.
-
Preparation of Polymer Solution: Dissolve a biodegradable polymer (e.g., PLGA) in a suitable organic solvent (e.g., acetone or dichloromethane).
-
Drug Incorporation: Add this compound to the polymer solution and mix until fully dissolved.
-
Emulsification: Add the polymer-drug solution dropwise to an aqueous solution containing a surfactant (e.g., Poloxamer 188 or PVA) under continuous stirring or sonication to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Lyophilize the purified nanoparticles to obtain a dry powder for storage and later reconstitution.
-
Characterization: Characterize the nanoparticles for size, zeta potential, morphology (e.g., using dynamic light scattering and electron microscopy), and drug encapsulation efficiency (e.g., using HPLC).
Protocol 2: Quantification of this compound in Brain Tumor Tissue by HPLC-MS/MS (Representative)
This protocol is a generalized representation. Specific instrument parameters will need to be optimized.
-
Tissue Homogenization: Weigh the frozen brain tumor tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Protein Precipitation: Add a protein precipitating agent (e.g., acetonitrile or methanol) containing an internal standard to the tissue homogenate. Vortex and centrifuge to pellet the precipitated proteins.[21]
-
Extraction: Collect the supernatant containing this compound and the internal standard. The extraction can be further purified using liquid-liquid extraction or solid-phase extraction if necessary.[22]
-
Drying and Reconstitution: Evaporate the solvent from the supernatant under a stream of nitrogen. Reconstitute the residue in the mobile phase used for HPLC.[21]
-
HPLC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample into an HPLC system equipped with a suitable column (e.g., C18). Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[22]
-
Mass Spectrometric Detection: Detect this compound and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[23][24]
-
-
Quantification: Create a calibration curve using known concentrations of this compound and the internal standard. Quantify the amount of this compound in the tissue samples by comparing their peak area ratios to the calibration curve.
Visualizations
Caption: this compound signaling pathway.
Caption: Nanoparticle-enhanced FUS delivery workflow.
References
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. This compound: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticle drug delivery system for the treatment of brain tumors: Breaching the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. You are being redirected... [fusfoundation.org]
- 6. You are being redirected... [fusfoundation.org]
- 7. scienmag.com [scienmag.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. scholar.unhas.ac.id [scholar.unhas.ac.id]
- 11. Convection-enhanced delivery for the treatment of brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Convection-Enhanced Delivery: Neurosurgical Issues: Ingenta Connect [ingentaconnect.com]
- 14. This compound: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Integrin Inhibitor this compound for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Progress and perspectives on targeting nanoparticles for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ultrasound flow imaging for assessing cerebrovascular changes following focused-ultrasound blood-brain barrier opening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. research-portal.uu.nl [research-portal.uu.nl]
- 23. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Phase I and Correlative Biology Study of this compound in Patients with Recurrent Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Cilengaritide Functional Assays
Welcome to the technical support center for Cilengaritide functional assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with Cilengaritide.
Frequently Asked Questions (FAQs)
Q1: What is Cilengaritide and what is its primary mechanism of action?
Cilengaritide (also known as EMD 121974) is a cyclic pentapeptide that acts as a selective antagonist of αvβ3 and αvβ5 integrins.[1][2][3] It is a synthetic peptidomimetic containing the Arg-Gly-Asp (RGD) sequence, which allows it to competitively inhibit the binding of extracellular matrix (ECM) proteins like vitronectin, fibronectin, and laminin to these integrins.[2][3][4] By blocking these interactions, Cilengaritide disrupts cell adhesion, migration, and signaling pathways involved in cell survival and proliferation.[2][5] The primary downstream effect is the inhibition of the FAK/Src/AKT signaling pathway, which can lead to apoptosis in endothelial and some tumor cells.[2][5][6]
Q2: Which functional assays are commonly used to assess the effects of Cilengaritide?
Commonly used functional assays to evaluate the in vitro and in vivo effects of Cilengaritide include:
-
Cell Viability/Proliferation Assays (e.g., MTT, CCK-8): To measure the impact on cell growth and survival.[7][8]
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide staining, Caspase activity): To quantify the induction of programmed cell death.[7][9][10]
-
Cell Adhesion Assays: To assess the ability of Cilengaritide to inhibit cell attachment to specific ECM proteins.[3][11][12]
-
Cell Migration and Invasion Assays (e.g., Transwell or Boyden chamber assays, Wound healing/scratch assays): To determine the effect on cell motility and invasion through an extracellular matrix.[8][10][13][14]
-
Tube Formation Assays: To evaluate the anti-angiogenic potential by assessing the ability of endothelial cells to form capillary-like structures.[10]
Q3: What are some potential reasons for a lack of efficacy of Cilengaritide in my in vitro experiments?
Several factors can contribute to a lack of observable effect with Cilengaritide treatment in vitro:
-
Low or Absent Target Integrin Expression: The target cells may not express sufficient levels of αvβ3 and αvβ5 integrins on their surface. It is crucial to verify integrin expression levels using techniques like flow cytometry or western blotting.
-
Cell Culture Substrate: If cells are cultured on substrates to which they adhere via integrins not targeted by Cilengaritide (e.g., certain collagens binding primarily to β1 integrins), the inhibitory effect of Cilengaritide on cell adhesion and survival may be masked.[15]
-
High Overall Integrin Expression: Paradoxically, very high levels of overall integrin expression in some cancer cells have been correlated with resistance to Cilengaritide.[16]
-
Drug Concentration and Incubation Time: The concentration of Cilengaritide and the duration of treatment may be suboptimal for the specific cell line and assay. Dose-response and time-course experiments are recommended to determine the optimal conditions.
-
Cell Confluency: The confluency of the cell culture can influence the cellular response to Cilengaritide, with lower density cultures sometimes showing greater sensitivity.[8]
-
Presence of Exogenous Growth Factors: The composition of the cell culture medium, particularly the presence of serum and growth factors, can activate alternative survival pathways that may compensate for the inhibition of integrin signaling.
Troubleshooting Guides
Issue 1: No significant decrease in cell viability or proliferation observed.
| Possible Cause | Troubleshooting Step |
| Low target integrin (αvβ3/αvβ5) expression. | Confirm integrin subunit expression in your cell line using flow cytometry or Western blot. |
| Use of an inappropriate cell culture substrate. | Perform assays on plates coated with vitronectin or fibronectin, which are primary ligands for αvβ3 and αvβ5.[3][12] |
| Suboptimal Cilengaritide concentration. | Perform a dose-response experiment with a wide range of Cilengaritide concentrations (e.g., 0.1 µM to 100 µM).[7][8] |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[7][9] |
| High cell density. | Test the effect of Cilengaritide on cells seeded at different densities.[8] |
| Compensatory signaling pathways. | Consider serum-starving cells prior to and during the experiment to reduce the influence of growth factors. |
| Drug stability. | Ensure proper storage and handling of the Cilengaritide stock solution to maintain its activity. |
Issue 2: Inconsistent or no induction of apoptosis.
| Possible Cause | Troubleshooting Step |
| Cell line is resistant to apoptosis induction via integrin inhibition. | Not all cell lines undergo apoptosis upon integrin blockade. Consider measuring other endpoints like cell cycle arrest or senescence. |
| Incorrect timing of apoptosis measurement. | Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 12, 24, 48 hours) to capture the peak apoptotic response.[7][9] |
| Assay sensitivity. | Use multiple methods to detect apoptosis, such as Annexin V/PI staining and a functional caspase assay (e.g., Caspase-3/7 activity).[10] |
| Detached cells not collected. | Cilengaritide can cause cell detachment.[9] Ensure that both adherent and floating cells are collected and pooled for apoptosis analysis. |
Issue 3: No inhibition of cell migration or invasion.
| Possible Cause | Troubleshooting Step |
| Migration is not dependent on αvβ3/αvβ5 integrins. | The cell line may utilize other integrins or mechanisms for migration. |
| Inappropriate chemoattractant. | Ensure the chemoattractant used in the lower chamber of the transwell assay is appropriate for your cell type. |
| Incorrect Matrigel concentration for invasion assays. | The density of the Matrigel can affect invasion. Titrate the Matrigel concentration to find the optimal condition. |
| Suboptimal Cilengaritide concentration. | A dose-response experiment is recommended, as the effective concentration for inhibiting migration may differ from that affecting viability.[8][14] |
Signaling Pathways and Experimental Workflows
Cilengaritide Signaling Pathway
Experimental Workflow: Apoptosis Assay
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Cilengaritide (e.g., 0, 1, 10, 100, 1000 µg/ml).[7] Include appropriate vehicle controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[7]
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed 5 x 10^5 cells per well in 6-well plates and treat with desired concentrations of Cilengaritide (e.g., 5 and 10 µg/ml) for 12-48 hours.[7][9]
-
Cell Harvesting: Collect both the floating cells from the medium and the adherent cells by trypsinization. Centrifuge and wash the combined cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., 5 µL of each).[7][17]
-
Incubation: Incubate the cells for 5-15 minutes at room temperature in the dark.[17]
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry.
-
Data Analysis: Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Transwell Migration Assay
-
Cell Preparation: Serum-starve the cells for 24 hours prior to the assay.
-
Assay Setup: Place 8 µm pore size Transwell inserts into a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing different concentrations of Cilengaritide (e.g., 0, 25, 50 µM).[13] Seed 1 x 10^5 cells into the upper chamber of the Transwell insert.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Cell Removal: Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Staining and Counting: Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet). Elute the stain and measure the absorbance, or count the cells under a microscope.
-
Analysis: Quantify the number of migrated cells and express it as a percentage of the control.
Quantitative Data Summary
Table 1: Reported IC50 Values of Cilengaritide in Different Assays
| Assay Type | Cell Line(s) | Reported IC50 | Reference |
| Integrin Binding (αvβ3) | Cell-free | 4.1 nM | [18] |
| Integrin Binding (αvβ5) | Cell-free | 79 nM | [18] |
| Cell Adhesion to Vitronectin | Various | ~0.4 µM | [3] |
| Cell Viability | B16 and A375 melanoma | Varies with time and cell line | [7] |
Table 2: Example of Apoptosis Induction by Cilengaritide in Melanoma Cells
| Cell Line | Cilengaritide Concentration | Incubation Time | Apoptosis Rate (%) | Reference |
| B16 | 5 µg/ml | 12 hours | 15.27 | [19] |
| B16 | 10 µg/ml | 12 hours | 21.71 | [19] |
| A375 | 5 µg/ml | 12 hours | 14.89 | [19] |
| A375 | 10 µg/ml | 12 hours | 36.6 | [19] |
Disclaimer: This information is intended for research purposes only and should not be considered as medical advice. Experimental conditions and results may vary between laboratories and cell lines. It is essential to optimize protocols for your specific experimental setup.
References
- 1. This compound: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin Inhibitor this compound for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 3. This compound: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The integrin inhibitor this compound enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase I and Correlative Biology Study of this compound in Patients with Recurrent Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell migration assay and invasion assay [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. The Integrin Antagonist this compound Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound sensitivity is predicted by overall integrin expression in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. docs.abcam.com [docs.abcam.com]
- 18. selleckchem.com [selleckchem.com]
- 19. This compound, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term In Vivo Cilengitide Treatment Protocols
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the refinement of protocols for long-term in vivo Cilengitide treatment. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during long-term in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Lack of significant anti-tumor efficacy with this compound monotherapy. | This compound often exhibits modest activity as a single agent.[1] Its primary mechanisms involve anti-angiogenesis and disruption of cell adhesion, which may not be sufficient for robust tumor regression in established, aggressive tumors. The brain environment may also play a critical role in susceptibility.[2] | Consider combination therapies. Preclinical studies have shown that this compound can enhance the efficacy of radiotherapy and certain chemotherapies.[2][3] It has also been shown to amplify the effects of oncolytic virus therapy.[4] |
| Variable or inconsistent results between experiments. | This could be due to variations in drug preparation, administration, or the tumor model itself. The dose-dependent effects of this compound are also a critical factor; low concentrations may have different, sometimes pro-angiogenic, effects compared to higher anti-angiogenic doses. | Ensure consistent and precise preparation of this compound solution and accurate dosing based on animal weight. Use a standardized tumor implantation technique to ensure reproducible tumor growth.[5] Conduct dose-response studies to determine the optimal therapeutic window for your specific tumor model and research question. |
| Animal morbidity or adverse effects not directly related to tumor burden. | While generally well-tolerated, long-term daily or frequent injections can cause stress or injection site reactions. High doses in clinical trials have been associated with some toxicities, although these are less common in preclinical models at therapeutic doses.[2] | Monitor animals daily for signs of distress, weight loss, or changes in behavior. Optimize the injection procedure to minimize stress. If using intravenous administration, ensure proper catheter placement and maintenance. Consider less frequent dosing schedules if efficacy is maintained, as some studies have shown that intermittent treatment can be effective.[1] |
| Difficulty in assessing true therapeutic benefit due to pseudoresponse. | As an anti-angiogenic agent, this compound can alter vascular permeability, which may lead to changes in contrast enhancement on imaging that do not correlate with a true anti-tumor response. | Utilize multi-modal imaging techniques to assess tumor response, including methods that measure tumor cellularity (e.g., diffusion-weighted MRI) and metabolism (e.g., PET) in addition to contrast-enhanced imaging. Correlate imaging findings with histological analysis at the end of the study. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving and administering this compound in vivo?
A1: Phosphate-buffered saline (PBS) is the most commonly used and recommended vehicle for the in vivo administration of this compound.[4][6]
Q2: What are the typical dosage ranges for long-term this compound treatment in mouse models?
A2: Dosages can vary depending on the tumor model and therapeutic strategy. Common ranges include daily intraperitoneal injections of 8 mg/kg to 75 mg/kg.[6] Another reported regimen is 200 μg per mouse (in 100 μL PBS) administered intraperitoneally three times a week.[4] For subcutaneous melanoma models, a daily intraperitoneal dose of 50 mg/kg has been used.[5]
Q3: How should I monitor my animals during a long-term this compound study?
A3: Regular monitoring should include:
-
Tumor growth: Measure tumor volume with calipers for subcutaneous models or use imaging (MRI, bioluminescence) for orthotopic models at regular intervals.[5][6]
-
Body weight: Record animal weight at least twice a week to monitor for general health and potential toxicity.[5]
-
Clinical signs: Observe animals daily for any changes in behavior, posture, or activity levels.
-
Survival: Record survival data for Kaplan-Meier analysis.[4]
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a cyclic RGD-containing pentapeptide that is a selective inhibitor of the αvβ3 and αvβ5 integrins.[1][7] By blocking these integrins, it disrupts cell-matrix interactions, which in turn inhibits angiogenesis, induces apoptosis in endothelial and some tumor cells, and can reduce cell migration and invasion.[2][8]
Q5: Can this compound be combined with other therapies?
A5: Yes, preclinical and clinical studies have shown that this compound can have synergistic or additive effects when combined with other treatments, including radiation therapy, chemotherapy (like temozolomide), and oncolytic viruses.[2][3][4]
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from various preclinical studies on this compound.
Table 1: Effects of this compound on Tumor Growth and Angiogenesis
| Model | Treatment Regimen | Metric | Control Group | This compound-Treated Group | Reference |
| U87MG Glioblastoma (Nude Mice) | Daily intraperitoneal injection | Tumor Volume at 8-9 weeks | 120 mm³ | 1-2 mm³ (no growth) | [5] |
| IOMM-Lee Meningioma (Nude Mice) | 8 mg/kg daily, intraperitoneal | Tumor Volume at day 17 | 1,964 ± 352 mm³ | 2,042 ± 569 mm³ (n.s.) | [6] |
| IOMM-Lee Meningioma (Nude Mice, with irradiation) | 75 mg/kg daily + 2x5 Gy irradiation | Tumor Volume Reduction | 55% (irradiation alone) | 67% | [6] |
| B16 Melanoma (C57BL/6 Mice) | 50 mg/kg daily, intraperitoneal | Tumor Volume at day 20 | ~1933 mm³ | Significantly smaller than control | [5] |
Table 2: Effects of this compound on Survival
| Model | Treatment Regimen | Metric | Control Group Median Survival | This compound-Treated Group Median Survival | Reference |
| Medulloblastoma/Glioblastoma (Nude Mice) | Daily treatment | Survival | 4-6 weeks | >16 weeks | [2] |
| U87ΔEGFR Glioma (Athymic Nude Mice) | 200 μ g/mouse , 3x/week, intraperitoneal | Median Survival | 19 days | 29 days | [4] |
| U87ΔEGFR Glioma (Athymic Nude Mice, with oncolytic virus) | 200 μ g/mouse , 3x/week, intraperitoneal | Median Survival | 29 days (virus alone) | 38.5 days | [4] |
| B16 Melanoma (C57BL/6 Mice, with anti-PD1) | 50 mg/kg daily, intraperitoneal | Survival | ~36 days (anti-PD1 alone) | ~50 days | [5] |
Experimental Protocols
Protocol 1: Long-Term this compound Treatment for Orthotopic Glioblastoma in Nude Mice
This protocol is adapted from studies investigating the efficacy of this compound in intracranial glioma models.[4][5]
-
Animal Model: Athymic nude mice, 6-8 weeks old.
-
Tumor Cell Implantation:
-
Culture human glioblastoma cells (e.g., U87MG or U87ΔEGFR) under standard conditions.
-
Anesthetize mice and secure them in a stereotactic frame.
-
Stereotactically inject 1 x 10⁵ tumor cells in 2-5 µL of PBS into the caudate/putamen.
-
-
This compound Preparation:
-
Dissolve this compound in sterile PBS to the desired concentration.
-
-
Treatment Regimen:
-
Begin treatment 5-7 days after tumor cell implantation.
-
Administer this compound via intraperitoneal (IP) injection. A sample regimen is 200 µg in 100 µL of PBS, administered three times per week.[4]
-
-
Monitoring:
-
Monitor animal health and body weight twice weekly.
-
Assess tumor growth via bioluminescent or MRI imaging weekly or bi-weekly.
-
Continue treatment until a predetermined endpoint is reached (e.g., significant tumor burden, neurological symptoms, or a defined study duration).
-
-
Endpoint Analysis:
-
Collect survival data for Kaplan-Meier analysis.
-
At the end of the study, perfuse animals and collect brain tissue for histological and immunohistochemical analysis (e.g., H&E, CD31 for angiogenesis, Ki-67 for proliferation).
-
Protocol 2: Long-Term this compound Treatment for Subcutaneous Melanoma in Syngeneic Mice
This protocol is based on a study evaluating this compound in combination with immunotherapy.[5]
-
Animal Model: C57BL/6 mice, 6-8 weeks old.
-
Tumor Cell Implantation:
-
Inject 5 x 10⁵ B16 melanoma cells in 200 µL of PBS subcutaneously into the right flank of the mice.
-
-
This compound Preparation:
-
Dissolve this compound in sterile PBS.
-
-
Treatment Regimen:
-
Begin treatment when tumors reach a volume of approximately 100 mm³.
-
Administer 50 mg/kg of this compound daily via intraperitoneal (IP) injection.[5]
-
-
Monitoring:
-
Measure tumor volume every two days using the formula: (length × width²)/2.
-
Measure body weight every three days.
-
The experimental endpoint is defined as mouse death or tumor volume reaching 2000 mm³.
-
-
Endpoint Analysis:
-
Plot tumor growth curves and survival curves.
-
At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., Western blotting for signaling pathway components, immunohistochemistry for immune cell infiltration).
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound inhibits αvβ3/αvβ5 integrins, blocking downstream signaling pathways.
Experimental Workflow for In Vivo this compound Study
Caption: Workflow for a typical long-term in vivo study of this compound.
References
- 1. This compound in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin Inhibitor this compound for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 3. This compound: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The integrin inhibitor this compound enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Integrin Antagonist this compound Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Analysis of Cilengitide and Other RGD Mimetics in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The arginine-glycine-aspartic acid (RGD) motif, a key recognition sequence for integrin-mediated cell adhesion, has been a focal point for the development of novel anti-cancer therapeutics. These agents, known as RGD mimetics, competitively inhibit the binding of extracellular matrix (ECM) proteins to integrins, thereby disrupting critical signaling pathways involved in tumor growth, angiogenesis, and metastasis. Cilengitide, a cyclic pentapeptide, has been one of the most clinically advanced RGD mimetics. This guide provides an objective comparison of the efficacy of this compound with other notable RGD mimetics, supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes.
Overview of RGD Mimetics and Their Mechanism of Action
Integrins are a family of transmembrane heterodimeric receptors that play a crucial role in cell-ECM and cell-cell interactions.[1] Several integrins, particularly αvβ3 and αvβ5, are overexpressed on the surface of tumor cells and activated endothelial cells, making them attractive targets for cancer therapy.[2][3] RGD mimetics are designed to mimic the natural RGD-containing ligands of these integrins, such as vitronectin and fibronectin. By binding to the RGD-binding pocket on the integrin, these mimetics block the downstream signaling pathways that promote cell survival, proliferation, migration, and angiogenesis.[1][2]
The primary mechanism of action of RGD mimetics involves the disruption of the focal adhesion kinase (FAK) signaling pathway. Upon integrin-ligand binding, FAK is recruited to the cytoplasmic tail of the integrin and autophosphorylated, creating a docking site for Src family kinases. This FAK/Src complex then activates downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation. By inhibiting the initial integrin-ligand interaction, RGD mimetics prevent the activation of this cascade, leading to apoptosis (anoikis) in tumor and endothelial cells.
Comparative Efficacy of RGD Mimetics
The efficacy of RGD mimetics is primarily assessed through their binding affinity to specific integrins (measured by IC50 or Kd values) and their ability to inhibit key cellular processes in vitro and in vivo.
In Vitro Efficacy
In vitro assays are crucial for the initial screening and characterization of RGD mimetics. Key parameters evaluated include inhibition of cell adhesion, migration, invasion, and induction of apoptosis.
Table 1: Comparative In Vitro Efficacy of this compound and Other RGD Mimetics
| Compound | Target Integrin(s) | Assay | Cell Line | IC50 / Efficacy | Reference(s) |
| This compound | αvβ3, αvβ5 | Adhesion to Vitronectin | Various | ~1-10 nM | [4] |
| Cell Viability | Melanoma (B16, A375) | IC50 ~5-10 µg/ml | [5] | ||
| Apoptosis | Melanoma (B16, A375) | 15-37% at 5-10 µg/ml | [5] | ||
| c(RGDfK) | αvβ3 | Adhesion | Not Specified | Higher tumor uptake than linear RGD | [6][7] |
| Etaracizumab (antibody) | αvβ3 | Not Specified | Not Specified | Failed to show significant efficacy in Phase II for melanoma | [6] |
| RGDechiHCit | αvβ3 (selective) | Cell Proliferation | Endothelial Cells | Comparable inhibition to this compound | [8] |
| Tube Formation | Endothelial Cells | Significant inhibition | [8] | ||
| Linear RGD Peptides | Various | Adhesion | Various | Generally lower affinity than cyclic peptides | [7][9] |
Note: IC50 values can vary depending on the specific experimental conditions.
In Vivo Efficacy
Preclinical in vivo studies using animal models, typically tumor xenografts in immunodeficient mice, are essential to evaluate the anti-tumor activity of RGD mimetics.
Table 2: Comparative In Vivo Efficacy of this compound and Other RGD Mimetics
| Compound | Tumor Model | Animal Model | Key Findings | Reference(s) |
| This compound | Glioblastoma (orthotopic) | Nude Mice | Reduced tumor growth and increased survival. | [1][2][10] |
| Melanoma | Nude Mice | Moderate anti-tumor activity as a single agent. | [1] | |
| Breast Cancer | Nude Mice | Synergistic effect with radioimmunotherapy. | [2] | |
| This compound (low dose) | Melanoma & Lung Carcinoma | Mice | Paradoxically stimulated tumor growth and angiogenesis. | [11] |
| Etaracizumab (antibody) | Metastatic Melanoma | Human (Phase II) | No significant improvement in progression-free or overall survival. | [6] |
| c(RGDfK) (radiolabeled) | Tumor Xenograft | Nude Mice | Higher tumor uptake compared to linear RGD, suitable for imaging. | [6][7] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of experimental results. Below are standardized protocols for key assays used to evaluate the efficacy of RGD mimetics.
Cell Adhesion Assay
This assay measures the ability of a compound to inhibit the attachment of cells to an ECM-coated surface.
-
Plate Coating: 96-well plates are coated with an ECM protein (e.g., 10 µg/mL vitronectin in PBS) overnight at 4°C.
-
Blocking: Wells are washed with PBS and blocked with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C to prevent non-specific cell binding.[12]
-
Cell Seeding: Target cells (e.g., U87MG glioblastoma cells) are harvested and resuspended in serum-free media. Cells are pre-incubated with varying concentrations of the RGD mimetic for 30 minutes.
-
Adhesion: 1 x 10^5 cells/well are added to the coated plates and incubated for 1-2 hours at 37°C.
-
Washing: Non-adherent cells are removed by gently washing the wells twice with PBS.
-
Staining and Quantification: Adherent cells are fixed with 4% paraformaldehyde and stained with 0.5% crystal violet. The stain is then solubilized with a destaining solution (e.g., 10% acetic acid), and the absorbance is measured at 570 nm. The percentage of inhibition is calculated relative to the untreated control.
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of RGD mimetics on the migratory capacity of cells.
-
Cell Seeding: Cells are seeded in a 12-well plate and grown to form a confluent monolayer.[13]
-
Scratch Formation: A sterile 200 µL pipette tip is used to create a linear scratch in the center of the monolayer.[13]
-
Treatment: The medium is replaced with fresh medium containing the RGD mimetic at the desired concentration.
-
Imaging: The scratch is imaged immediately after its creation (T=0) and at subsequent time points (e.g., 24 and 48 hours) using a phase-contrast microscope.
-
Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: [(Area at T=0 - Area at T=x) / Area at T=0] x 100.
TUNEL Assay for Apoptosis
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[14][15]
-
Cell Preparation: Adherent cells are grown on coverslips, while suspension cells are cytocentrifuged onto slides. Cells are then fixed with 4% paraformaldehyde.
-
Permeabilization: Cells are permeabilized with a solution of 0.1% Triton X-100 in 0.1% sodium citrate.[16]
-
TUNEL Reaction: The cells are incubated with a TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[17]
-
Detection: The incorporated fluorescent label is detected using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
Quantification: The percentage of apoptotic cells is determined by counting the number of TUNEL-positive cells relative to the total number of cells (e.g., counterstained with DAPI).
In Vivo Tumor Xenograft Study
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: 1 x 10^6 to 5 x 10^6 tumor cells (e.g., U87ΔEGFR for glioblastoma) in a small volume of serum-free medium are subcutaneously or orthotopically injected into immunodeficient mice (e.g., nude or SCID mice).[5][18]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically measured with calipers and calculated using the formula: (length x width²) / 2.
-
Treatment: Once tumors reach the desired size, animals are randomized into treatment and control groups. The RGD mimetic is administered via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.[18]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or when signs of morbidity are observed. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion
This compound has been a pioneering RGD mimetic in clinical development, demonstrating modest efficacy in some preclinical and early-phase clinical trials, particularly for glioblastoma.[1][19] However, its failure to show significant benefit in later-phase trials highlights the challenges in translating promising preclinical data into clinical success. Comparative studies indicate that the efficacy of RGD mimetics is highly dependent on factors such as the specific integrin subtype targeted, the tumor type, and the dosage. Notably, low concentrations of RGD mimetics have been shown to paradoxically promote tumor growth and angiogenesis in some models.[11]
The development of novel RGD mimetics with improved selectivity and pharmacokinetic properties, such as RGDechiHCit, continues to be an active area of research. Furthermore, the use of RGD peptides as targeting moieties for the delivery of other therapeutic agents or for diagnostic imaging is a promising strategy. Future research will likely focus on combination therapies and the identification of predictive biomarkers to select patients who are most likely to benefit from integrin-targeted therapies.
References
- 1. This compound: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview: assays for studying integrin-dependent cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative evaluation of linear and cyclic 99mTc-RGD peptides for targeting of integrins in tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the anti-angiogenic properties of the new selective αVβ3 integrin antagonist RGDechiHCit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stimulation of tumor growth and angiogenesis by low concentrations of RGD-mimetic integrin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. med.virginia.edu [med.virginia.edu]
- 14. TUNEL assay - Wikipedia [en.wikipedia.org]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. biotna.net [biotna.net]
- 17. genscript.com [genscript.com]
- 18. The integrin inhibitor this compound enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound: an RGD pentapeptide ανβ3 and ανβ5 integrin inhibitor in development for glioblastoma and other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cilengitide's Activity Against Different Integrin Subtypes
For Researchers, Scientists, and Drug Development Professionals
Cilengitide, a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) sequence, has been extensively studied as a selective inhibitor of αv-series integrins, which play crucial roles in tumor angiogenesis, invasion, and metastasis.[1][2][3][4] This guide provides a comparative analysis of this compound's activity against various integrin subtypes, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.
Potency and Selectivity of this compound
This compound demonstrates a high affinity and selectivity for αvβ3 and αvβ5 integrins.[1][2] Its inhibitory activity is significantly lower against other integrins, such as the platelet integrin αIIbβ3, highlighting its targeted mechanism of action.[1] The following table summarizes the inhibitory concentrations (IC50) of this compound against different integrin subtypes as reported in the literature.
| Integrin Subtype | Ligand | IC50 (nM) | Reference |
| αvβ3 | Vitronectin | 0.54 - 4.1 | [5][6] |
| αvβ5 | Vitronectin | 70 - 79 | [7] |
| α5β1 | Fibronectin | 14.9 | [5] |
| αIIbβ3 | Fibrinogen | >1000 (weakly affected) | [1][5] |
| αvβ6 | >1000 | [5] |
Mechanism of Action: Interference with Integrin Signaling
This compound functions by competitively binding to the RGD-binding site on αvβ3 and αvβ5 integrins, preventing their interaction with extracellular matrix (ECM) proteins like vitronectin and tenascin.[1][2][8] This disruption of cell-matrix adhesion triggers a cascade of intracellular events, ultimately leading to the inhibition of cell proliferation, migration, and the induction of apoptosis (anoikis) in endothelial and tumor cells.[8][9][10]
The binding of integrins to the ECM normally activates downstream signaling pathways crucial for cell survival and growth. A key player in this process is the Focal Adhesion Kinase (FAK), which becomes autophosphorylated upon integrin clustering.[8] This event initiates a signaling cascade involving Src kinase and Akt (Protein Kinase B), which promotes cell survival.[8][10] this compound's inhibition of integrin-ligand binding prevents the activation of this FAK/Src/Akt pathway, leading to cytoskeletal disassembly, cell detachment, and apoptosis.[10]
References
- 1. This compound: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound: an RGD pentapeptide ανβ3 and ανβ5 integrin inhibitor in development for glioblastoma and other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Switching Roles—Exploring Concentration-Dependent Agonistic versus Antagonistic Behavior of Integrin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrin alpha-V/beta-3 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Integrin Inhibitor this compound for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 9. This compound: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head studies of Cilengitide versus monoclonal antibodies targeting integrins
A Comparative Guide for Researchers and Drug Development Professionals
Mechanism of Action and Target Specificity
Cilengitide is a synthetic cyclic pentapeptide containing the Arg-Gly-Asp (RGD) sequence, which is a recognition motif for many integrins. It selectively and potently inhibits αvβ3 and αvβ5 integrins[1]. In contrast, monoclonal antibodies are large proteins that bind to specific epitopes on their target integrins.
Etaracizumab (MEDI-522) is a humanized monoclonal antibody that specifically targets the αvβ3 integrin[2]. Abciximab , a chimeric monoclonal antibody fragment, binds to the αIIbβ3 integrin (glycoprotein IIb/IIIa) on platelets and also shows high affinity for the αvβ3 integrin[3].
The fundamental difference in their mechanism lies in their size and binding mode. This compound, as a small molecule, can potentially access different tissue compartments compared to the larger monoclonal antibodies. One study suggests that RGD peptides and monoclonal antibodies are internalized by cells through independent endocytic pathways[4].
Quantitative Data Comparison
The following tables summarize key quantitative data for this compound, Etaracizumab, and Abciximab based on available literature. It is important to note that these values are from different studies and experimental conditions, and therefore direct comparison should be made with caution.
Table 1: Binding Affinity and Target Specificity
| Compound | Type | Primary Target(s) | Secondary Target(s) | Binding Affinity (IC50/Kd) |
| This compound | Cyclic Peptide | αvβ3, αvβ5 | - | IC50: ~0.4 μM for cell attachment inhibition[5] |
| Etaracizumab (MEDI-522) | Humanized mAb | αvβ3 | - | Not explicitly found in searches |
| Abciximab | Chimeric mAb Fab | αIIbβ3 | αvβ3 | Kd: ~5 nM for αvβ3[6] |
Table 2: Preclinical Efficacy in Animal Models
| Compound | Cancer Model | Animal Model | Key Findings |
| This compound | Glioblastoma | Orthotopic mouse xenograft (U87MG cells) | Increased survival compared to controls[7]. Synergizes with radiation therapy[1]. |
| This compound | Melanoma | Subcutaneous mouse model (B16 cells) | In combination with temozolomide, significantly inhibits tumor growth. |
| Etaracizumab | Melanoma | Not specified | Dose-dependent inhibition of tumor growth of αvβ3-expressing tumor cells[8]. |
Table 3: Clinical Trial Outcomes
| Compound | Indication | Phase | Key Outcomes |
| This compound | Newly Diagnosed Glioblastoma (MGMT methylated) | III (CENTRIC) | Did not meet primary endpoint of increasing overall survival when added to standard chemoradiotherapy. Median OS was 26.3 months in both the this compound and control groups[9][10]. |
| This compound | Recurrent Glioblastoma | II | Modest single-agent efficacy with a 6-month progression-free survival rate of 12%[4]. |
| Etaracizumab | Stage IV Metastatic Melanoma | II | Did not show clinically meaningful improvement over dacarbazine alone. Median OS was 12.6 months for etaracizumab alone and 9.4 months for etaracizumab + dacarbazine[11][12]. |
| Abciximab | Acute Myocardial Infarction (Primary PCI) | Multiple | Significantly reduced the composite endpoint of death, reinfarction, or urgent target vessel revascularization at 30 days and 6 months[13][14]. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of common experimental protocols used in the evaluation of these integrin inhibitors.
Cell Viability Assay (WST-1)
This colorimetric assay is used to assess cell proliferation and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: The cells are then treated with varying concentrations of the inhibitor (e.g., this compound) for a defined period (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: WST-1 reagent is added to each well. Metabolically active cells with functional mitochondrial dehydrogenases cleave the tetrazolium salt WST-1 into a soluble formazan dye.
-
Incubation: The plates are incubated for a short period (e.g., 1-4 hours) to allow for color development.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of approximately 450 nm. The intensity of the color is directly proportional to the number of viable cells.
Animal Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of a compound.
-
Cell Culture: Human cancer cells (e.g., U87MG for glioblastoma, A375 for melanoma) are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of cancer cells (e.g., 1-5 x 10⁶ cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically (e.g., into the brain for glioblastoma models) into the mice.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring tumor volume with calipers for subcutaneous models or through imaging techniques like bioluminescence imaging (BLI) or MRI for orthotopic models.
-
Treatment: Once tumors reach a certain size, animals are randomized into treatment and control groups. The investigational drug (e.g., this compound) is administered according to a specific dosing schedule and route (e.g., intraperitoneal injection).
-
Efficacy Assessment: The primary endpoint is often tumor growth inhibition or an increase in survival time of the treated animals compared to the control group.
-
Histopathological Analysis: At the end of the study, tumors and organs may be harvested for histological and immunohistochemical analysis to assess cell proliferation, apoptosis, and angiogenesis.
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)
DCE-MRI is a non-invasive imaging technique used to assess tumor vascularity and permeability.
-
Baseline Imaging: A series of T1-weighted MR images are acquired before the injection of a contrast agent.
-
Contrast Agent Injection: A gadolinium-based contrast agent is injected intravenously as a bolus.
-
Dynamic Imaging: Rapid, repeated T1-weighted imaging is performed during and after the injection to capture the dynamic changes in signal intensity as the contrast agent perfuses through the tumor vasculature and extravasates into the interstitial space.
-
Pharmacokinetic Modeling: The signal intensity-time course data is analyzed using pharmacokinetic models to generate quantitative parameters such as Ktrans (volume transfer constant, reflecting vessel permeability) and vp (plasma volume fraction).
-
Data Interpretation: Changes in these parameters can indicate the effect of anti-angiogenic therapies on the tumor microenvironment.
Signaling Pathways
Integrin binding to the extracellular matrix (ECM) triggers intracellular signaling cascades that regulate cell survival, proliferation, and migration. The PI3K/Akt and FAK/Src pathways are key downstream effectors of integrin signaling. Inhibition of integrins by agents like this compound or monoclonal antibodies is intended to disrupt these pro-survival and pro-angiogenic signals.
Conclusion
This compound and monoclonal antibodies like Etaracizumab and Abciximab represent two distinct strategies for targeting integrins in disease. While both have shown promise in preclinical studies, their clinical development has faced challenges, particularly in oncology. The lack of direct head-to-head comparative studies makes it difficult to definitively conclude the superiority of one approach over the other. The choice of inhibitor and its therapeutic application will likely depend on the specific integrin profile of the disease, the desired pharmacokinetic properties, and the potential for combination with other therapies. This guide provides a foundational comparison to aid researchers in navigating the complex landscape of integrin-targeted therapeutics.
References
- 1. This compound: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models [jove.com]
- 4. RGD peptides and monoclonal antibodies, antagonists of alpha(v)-integrin, enter the cells by independent endocytic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. αVβ3 Integrin Regulates Macrophage Inflammatory Responses via PI3 Kinase/Akt-Dependent NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glioblastoma xenograft studies [bio-protocol.org]
- 12. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 13. WST-1 Cell Viability & Proliferation Assay [cellbiologics.com]
- 14. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
The Synergistic Alliance: Validating the Enhanced Efficacy of Cilengitide with Radiation Therapy
A comprehensive analysis of preclinical data reveals a potent synergistic relationship between the integrin inhibitor Cilengitide and radiation therapy, offering a promising avenue for enhancing cancer treatment efficacy. This guide provides an objective comparison of combination therapy versus monotherapy, supported by experimental data, detailed protocols, and an exploration of the underlying molecular mechanisms.
This compound, a selective inhibitor of αvβ3 and αvβ5 integrins, has demonstrated a significant ability to potentiate the cytotoxic effects of ionizing radiation across a range of preclinical cancer models, including glioblastoma, non-small cell lung cancer (NSCLC), and breast cancer.[1][2][3] This synergy stems from this compound's multi-faceted mechanism of action, which includes inducing apoptosis, disrupting tumor vasculature, and modulating key cellular signaling pathways involved in radiation resistance.[4][5]
Quantitative Analysis of Synergistic Effects
The combination of this compound and radiation has shown marked improvements in survival, tumor growth delay, and cellular radiosensitivity compared to either treatment alone. The following tables summarize key quantitative data from various preclinical studies.
Table 1: In Vivo Efficacy of this compound and Radiation in a Rat Glioblastoma Model
| Treatment Group | Median Survival (Days) | Key Findings | Reference |
| Control | 50 | - | [1][6][7] |
| Radiotherapy Alone | >110 | Significant survival prolongation over control | [1][6][7] |
| This compound + Radiotherapy | >200 | Dramatically amplified survival benefit compared to radiotherapy alone | [1][6][7] |
This study utilized an orthotopic rat glioma xenograft model with U251 human glioma cells.[1][6]
Table 2: In Vitro and In Vivo Radiosensitization Enhancement with this compound
| Cancer Model | Cell Line / Xenograft | Radiosensitization Enhancement Factor | Key Findings | Reference |
| Endothelial Cells | HUVEC | 1.38 | Highest radiosensitizing effect observed in endothelial cells, correlating with high αvβ3 expression. | [8] |
| NSCLC | H157 | 1.19 | Radiosensitizing effect corresponds to the level of target integrin expression. | [8] |
| NSCLC | H460 | 1.10 | Modest radiosensitizing effect. | [8] |
| NSCLC | A549 | 1.56 | Significant enhancement of radiosensitivity in vitro. | [3] |
| NSCLC Xenograft | H460 | 1.7 | This compound significantly enhanced the in vivo radiation response. | [3] |
| HNSCC Xenograft | FaDu | 2.0 | Highly effective enhancement of radiation response in vivo. | [3] |
The enhancement factor indicates the factor by which the radiation effect is increased in the presence of this compound.
Table 3: Efficacy of Combined Modality Radioimmunotherapy (CMRIT) with this compound in a Breast Cancer Xenograft Model
| Treatment Group | Cure Rate (%) | Key Findings | Reference |
| RIT Alone (260 µCi) | 15 | - | [9] |
| CMRIT (RIT + this compound) | 53 | Significant increase in cure rate with the addition of this compound. | [9] |
| RIT Alone (200 µCi) | 25 | - | [9] |
| CMRIT (RIT + this compound) | 36 | Increased efficacy observed even at a lower RIT dose. | [9] |
This study used a human breast cancer xenograft model (HBT 3477) in nude mice.[9]
Underlying Mechanisms of Synergy
The enhanced anti-tumor effect of combining this compound with radiation is attributed to several interconnected mechanisms. Preclinical evidence suggests that this compound does not directly influence the effects of radiation on tumor cells themselves in some models but strongly amplifies the radiation effects on endothelial cell survival.[1][7] The proposed mechanism of radiosensitization is the amplification of radiation-induced apoptosis rather than vascular normalization.[4]
Key signaling pathways implicated in this synergistic interaction include:
-
Inhibition of Integrin Survival Signaling: Radiation can up-regulate the expression of αvβ3 integrin on endothelial cells.[5][8] This up-regulation can trigger pro-survival signaling through pathways like PI3K/Akt, acting as a potential escape mechanism from radiation-induced damage.[5][10] this compound, by blocking αvβ3 and αvβ5 integrins, inhibits this survival signaling, thereby increasing the radiosensitivity of endothelial cells.[4][5]
-
Induction of Apoptosis: The combination of this compound and radiation leads to a significant increase in apoptosis in both tumor and endothelial cells compared to either treatment alone.[4][9][11] This is a key contributor to the enhanced tumor response.
-
Modulation of the NF-κB Pathway: The NF-κB signaling pathway is a known mediator of the cellular response to radiation.[1][4] The co-treatment with this compound may activate this pathway, contributing to the enhanced therapeutic effect.[4]
Caption: Mechanism of synergistic action between this compound and radiation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summarized protocols from key preclinical studies.
Orthotopic Rat Glioma Xenograft Model
-
Cell Line: U251 human glioma cells, which express αvβ3 and αvβ5 integrins.[1][6]
-
Animal Model: Orthotopic implantation of U251 cells into the brains of rats.[1][6]
-
Treatment Regimen:
-
Endpoints:
In Vitro Radiosensitization Assays
-
Cell Lines:
-
Methodology:
-
This compound Treatment: Cells were treated with this compound (e.g., 5µg/ml for 24 hours) with the drug being administered 1 hour before and remaining for 23 hours after irradiation in some protocols.[3]
-
Irradiation: Cells were exposed to graded single doses of γ-radiation.[3]
-
Assays:
-
Clonogenic Survival Assay: To determine cellular radiosensitivity and calculate enhancement factors.[3][8]
-
Apoptosis Assays (Annexin V staining): To measure the induction of apoptosis.[2][11]
-
Proliferation Assays (MTS): To assess the impact on cell proliferation.[2][3]
-
Cell Detachment Assays: To evaluate the effect on cell adhesion.[2]
-
-
Caption: Generalized workflow for preclinical validation studies.
Conclusion and Future Directions
The preclinical data robustly supports the synergistic interaction between this compound and radiation therapy. The combination consistently outperforms monotherapy in enhancing tumor cell killing and improving survival outcomes in various cancer models. The mechanism appears to be primarily driven by the amplification of radiation-induced apoptosis and the disruption of integrin-mediated survival signaling in the tumor microenvironment, particularly in endothelial cells.
These promising preclinical findings have provided a strong rationale for clinical investigation. For instance, the CENTRIC Phase 3 trial evaluated this compound in combination with standard temozolomide and radiation therapy for newly diagnosed glioblastoma.[12] While the outcomes of all clinical trials have not uniformly led to regulatory approval, the preclinical evidence for synergy remains compelling. Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from this combination and to optimize treatment scheduling and dosing to maximize the therapeutic window. The exploration of this compound in combination with other treatment modalities, such as different forms of radiotherapy and immunotherapy, also warrants further investigation.[9][13][14]
References
- 1. Radiation sensitization of glioblastoma by this compound has unanticipated schedule-dependency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro study of combined this compound and radiation treatment in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Integrin Inhibitor this compound for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cris.biu.ac.il [cris.biu.ac.il]
- 7. radiation-sensitization-of-glioblastoma-by-cilengitide-has-unanticipated-schedule-dependency - Ask this paper | Bohrium [bohrium.com]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. In vitro study of combined this compound and radiation treatment in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Integrin Targeted Delivery of Radiotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jitc.bmj.com [jitc.bmj.com]
A Comparative Analysis of Cilengitide and Other Anti-Angiogenic Agents
Publication Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of Cilengitide, an inhibitor of αv integrins, with other classes of anti-angiogenic agents, namely the VEGF-A inhibitor Bevacizumab and the multi-targeted tyrosine kinase inhibitor Sunitinib. The comparison is supported by experimental data from preclinical and clinical studies to offer a comprehensive overview for professionals in oncology research and drug development.
Introduction to Anti-Angiogenic Therapy
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis.[1] Tumors require a dedicated blood supply to receive nutrients and oxygen.[2] Anti-angiogenic therapy aims to disrupt this process, thereby starving the tumor and inhibiting its growth.[2][3] This has become a cornerstone of modern cancer treatment.
Therapeutic strategies vary widely, targeting different components of the angiogenic cascade.[4][5] This guide compares three distinct mechanisms:
-
This compound: A selective integrin inhibitor that disrupts the interaction between endothelial cells and the extracellular matrix (ECM).[6][7]
-
Bevacizumab: A monoclonal antibody that neutralizes the key signaling protein, Vascular Endothelial Growth Factor A (VEGF-A).[8][9]
-
Sunitinib: A small-molecule inhibitor that blocks the intracellular signaling of multiple receptor tyrosine kinases (RTKs), including VEGF and Platelet-Derived Growth Factor (PDGF) receptors.[10][11][12]
Mechanisms of Action and Signaling Pathways
This compound is a cyclic pentapeptide that selectively targets and blocks the αvβ3 and αvβ5 integrins.[13][14] These integrins are highly expressed on the surface of activated endothelial cells and some tumor cells, where they mediate cell adhesion to ECM proteins like vitronectin.[6][15] By competitively binding to these integrins, this compound prevents cell adhesion, which in turn disrupts downstream signaling crucial for cell survival and proliferation.[6][14] This leads to the induction of apoptosis (programmed cell death) in endothelial cells, thereby inhibiting angiogenesis.[7][16] The inhibition of the Focal Adhesion Kinase (FAK), Src, and protein kinase B (AKT) signaling pathways is a key component of its mechanism.[6][16][17]
Bevacizumab is a recombinant humanized monoclonal antibody that functions outside the cell.[8] It directly binds to and neutralizes the VEGF-A ligand, which is a primary driver of angiogenesis secreted by tumor cells.[9][18] By sequestering VEGF-A, Bevacizumab prevents it from binding to its receptors, VEGFR-1 and VEGFR-2, on the surface of endothelial cells.[18][19] This blockade halts the VEGF-mediated signaling cascade that promotes endothelial cell proliferation, migration, and new blood vessel formation.[18][19]
Sunitinib is an oral, small-molecule that inhibits multiple receptor tyrosine kinases (RTKs) by targeting their intracellular ATP-binding pockets.[10][12] Its primary targets include all VEGF receptors (VEGFRs) and PDGF receptors (PDGFRs), which are crucial for angiogenesis and tumor cell proliferation.[10][11] Sunitinib also inhibits other RTKs such as KIT, FLT3, and RET.[11][20] By simultaneously blocking these signaling pathways within endothelial and tumor cells, Sunitinib exerts both a potent anti-angiogenic effect and a direct anti-tumor effect.[20][21]
Comparative Clinical Efficacy in Glioblastoma
Glioblastoma (GBM), the most aggressive primary brain tumor, has been a key area of investigation for anti-angiogenic agents.[13] While this compound showed initial promise, its clinical development in this area highlights the challenges of translating preclinical success.
| Agent | Trial | Phase | Patient Population | Treatment Arm | Median Overall Survival (OS) | 6-Month Progression-Free Survival (PFS) |
| This compound | Stupp et al. (2010)[6] | I/IIa | Newly Diagnosed GBM | This compound + Std. Care¹ | 16.1 months | 69% |
| Reardon et al. (2011)[6][13] | II | Recurrent GBM | This compound (2000 mg) | 9.9 months | 15% | |
| CENTRIC [22][23] | III | Newly Diagnosed GBM (methylated MGMT) | This compound + Std. Care¹ | 26.3 months | Not Reported | |
| Std. Care¹ Alone | 26.3 months | Not Reported | ||||
| Bevacizumab | FDA Approval Basis[6] | II | Recurrent GBM | Bevacizumab | Data varies; improved PFS but not OS in subsequent trials[8] | ~29-42% |
| Sunitinib | Explored in GBM[15] | I/II | Recurrent/Progressive Glioma | Sunitinib | Modest single-agent activity | ~10-20% |
¹Standard Care (Std. Care) refers to radiotherapy with concomitant and adjuvant temozolomide.
The pivotal Phase III CENTRIC trial showed that adding this compound to standard chemoradiotherapy for newly diagnosed GBM patients with a methylated MGMT promoter did not improve overall survival compared to standard therapy alone.[22] This led to the discontinuation of its development as an anticancer drug.[22] In contrast, Bevacizumab holds an FDA approval for recurrent GBM, and Sunitinib is approved for other cancers like RCC and GIST.[6][8][10]
Key Experimental Protocol: In Vivo Tumor Xenograft Model
Preclinical evaluation of anti-angiogenic agents heavily relies on in vivo models to assess their impact on tumor growth and vasculature. The subcutaneous tumor xenograft model is a standard method.
Objective: To determine the anti-tumor and anti-angiogenic efficacy of this compound, Bevacizumab, and Sunitinib in a human glioblastoma xenograft mouse model.
Methodology:
-
Cell Culture: Human glioblastoma cells (e.g., U87MG) are cultured under standard sterile conditions.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of U87MG cells is mixed with Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment groups (e.g., Vehicle Control, this compound, Bevacizumab, Sunitinib).
-
Treatment Administration:
-
Tumor Measurement: Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated (Volume = 0.5 x Length x Width²).
-
Endpoint Analysis: After a defined period (e.g., 21-28 days) or when tumors reach a predetermined size, mice are euthanized. Tumors are excised, weighed, and processed for further analysis.
-
Assessment of Angiogenesis: Tumor sections are analyzed by immunohistochemistry (IHC) for microvessel density (MVD) using an endothelial cell marker such as CD31. A reduction in MVD in treated groups compared to control indicates anti-angiogenic activity.
Comparative Summary and Conclusion
This compound, Bevacizumab, and Sunitinib represent three distinct and important strategies for inhibiting tumor angiogenesis. While all have shown significant anti-angiogenic effects in preclinical models, their clinical outcomes have varied, underscoring the complexities of cancer therapy.
| Feature | This compound | Bevacizumab | Sunitinib |
| Drug Class | Cyclic Pentapeptide (Integrin Inhibitor)[7] | Humanized Monoclonal Antibody[8] | Small-Molecule Tyrosine Kinase Inhibitor (TKI)[10] |
| Primary Target | αvβ3 and αvβ5 Integrins[6] | VEGF-A Ligand[8] | VEGFRs, PDGFRs, KIT, FLT3, RET[10][20] |
| Mechanism | Blocks cell-ECM interaction, induces apoptosis[6][7] | Sequesters VEGF-A, prevents receptor activation[9] | Inhibits intracellular kinase signaling[12] |
| Administration | Intravenous[6] | Intravenous[8] | Oral[10] |
| Key Indication(s) | Development Halted (Failed Phase III in GBM)[22] | Colorectal, Lung, Kidney, Ovarian Cancers; Recurrent GBM[8] | Renal Cell Carcinoma (RCC), GIST[11] |
The journey of this compound serves as a critical case study in drug development. Despite a strong preclinical rationale and promising early-phase data, it failed to demonstrate a survival benefit in a pivotal Phase III trial for glioblastoma.[22] This highlights that targeting integrins, while a valid preclinical strategy, may be insufficient to overcome the robust and redundant signaling pathways driving tumor growth and angiogenesis in a clinical setting.[25][26]
In contrast, agents like Bevacizumab and Sunitinib, which target the more central VEGF signaling pathway, have become established therapies for several cancers.[8][27] Bevacizumab's approach of neutralizing the ligand and Sunitinib's strategy of blocking multiple receptor kinases have proven more clinically successful to date. The comparison underscores that while the principle of anti-angiogenesis is a validated therapeutic strategy, the specific molecular target and mechanism of inhibition are critical determinants of clinical success. Future research may focus on combination therapies or identifying predictive biomarkers to better select patients who might benefit from specific anti-angiogenic agents.
References
- 1. Frontiers | Progress on angiogenic and antiangiogenic agents in the tumor microenvironment [frontiersin.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. – Antiangiogenesis Agents | Oncohema Key [oncohemakey.com]
- 5. Antiangiogenic agents: an update on small molecule VEGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrin Inhibitor this compound for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 7. This compound: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bevacizumab - Wikipedia [en.wikipedia.org]
- 9. Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Sunitinib - Wikipedia [en.wikipedia.org]
- 12. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. This compound: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Agents Targeting Angiogenesis in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. newdrugapprovals.org [newdrugapprovals.org]
- 18. What is the mechanism of Bevacizumab? [synapse.patsnap.com]
- 19. assaygenie.com [assaygenie.com]
- 20. researchgate.net [researchgate.net]
- 21. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 22. This compound combined with standard treatment for patients with newly diagnosed glioblastoma with methylated MGMT promoter (CENTRIC EORTC 26071-22072 study): a multicentre, randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. fiercebiotech.com [fiercebiotech.com]
- 24. oaepublish.com [oaepublish.com]
- 25. Are Integrins Still Practicable Targets for Anti-Cancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. VEGF-targeted cancer therapy strategies: current progress, hurdles and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Cilengitide's Mechanism of Action in Different Tumor Types: A Comparative Guide
Cilengitide, a cyclic pentapeptide, has been a subject of extensive research due to its targeted mechanism of action as a selective inhibitor of αvβ3 and αvβ5 integrins.[1][2][3] These integrins are key mediators of cell-matrix and cell-cell interactions, playing a crucial role in tumor angiogenesis, invasion, and metastasis.[2][4] This guide provides a comparative analysis of this compound's mechanism of action and performance across various tumor types, supported by experimental data.
Mechanism of Action: A Tale of Two Tumor Environments
This compound's primary mode of action is to block the binding of extracellular matrix (ECM) proteins, such as vitronectin, to αvβ3 and αvβ5 integrins on the surface of both tumor and endothelial cells.[3][5] This disruption of integrin signaling leads to anti-angiogenic and anti-tumor effects.[4]
In Glioblastoma:
Glioblastoma, the most common and aggressive primary brain tumor, is characterized by extensive vascularization and local invasion.[1][2] Integrins αvβ3 and αvβ5 are highly expressed on glioblastoma cells and the associated tumor vasculature.[2] this compound's mechanism in glioblastoma involves:
-
Anti-Angiogenesis: By inhibiting integrin function on endothelial cells, this compound hinders the formation of new blood vessels, a process critical for tumor growth. Preclinical studies have demonstrated its ability to reduce glioma hypoxia and vessel density.[1]
-
Induction of Apoptosis: this compound can induce apoptosis (programmed cell death) in endothelial cells and glioma cells by disrupting their adhesion to the ECM, a phenomenon known as anoikis.[1][4]
-
Inhibition of Invasion: It impedes the invasion of glioma cells into the surrounding brain tissue by blocking their migration along ECM tracks.[6]
In Other Solid Tumors:
The fundamental mechanism of this compound remains consistent across other solid tumors, including melanoma and prostate cancer, where αvβ3 and αvβ5 integrins are also implicated in disease progression.[7]
-
Melanoma: Malignant melanoma cells express αv integrins, which are involved in tumor cell switching between different phenotypes.[7] Preclinical studies have shown that this compound can enhance the antitumor activity of chemotherapy agents like temozolomide against melanoma.[7]
-
Prostate Cancer: In prostate cancer, integrins mediate invasion and angiogenesis, particularly in bone metastases.[8] While preclinical models showed promise, a phase II clinical trial of this compound in non-metastatic castration-resistant prostate cancer did not demonstrate significant clinical activity.[8]
Comparative Performance Data
The clinical efficacy of this compound has varied significantly across different tumor types and clinical trial settings. While showing promise in preclinical models, its translation to clinical benefit has been challenging, particularly in glioblastoma.
| Tumor Type | Key Findings | Supporting Experimental Data |
| Glioblastoma | Modest single-agent activity in recurrent glioblastoma.[9] No significant improvement in overall survival when combined with standard chemoradiation in newly diagnosed glioblastoma.[1] | In a phase II trial for recurrent glioblastoma, 6-month progression-free survival was 15% in the 2000 mg arm.[1] Preclinical studies showed inhibition of tumor growth and angiogenesis in glioma models.[1][10] |
| Melanoma | Minimal clinical efficacy as a single-agent therapy for metastatic melanoma.[11] Preclinical data suggested synergistic effects with chemotherapy.[7] | A randomized phase II study showed minimal clinical efficacy, which was not related to baseline αvβ3 expression.[11] In vitro studies demonstrated that this compound enhances the antiproliferative effect of temozolomide against melanoma cells.[7] |
| Prostate Cancer | No detectable clinical activity in non-metastatic castration-resistant prostate cancer.[8] | A phase II trial showed the treatment was well-tolerated but had no significant effect on PSA response rate or time to progression.[8] Preclinical studies indicated it could inhibit proliferation and increase apoptosis in prostate cancer cell lines.[8] |
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of experimental findings. Below are representative protocols for key assays used to evaluate the mechanism of action of this compound.
Integrin-Mediated Cell Adhesion Assay
This assay quantifies the ability of cells to adhere to an ECM protein-coated surface and the inhibitory effect of compounds like this compound.
-
Plate Coating: 96-well microtiter plates are coated with an ECM protein (e.g., vitronectin at 1-10 µg/mL in PBS) and incubated overnight at 4°C.
-
Blocking: Wells are washed with PBS and blocked with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C to prevent non-specific cell binding.
-
Cell Preparation: Tumor cells are harvested, washed, and resuspended in a serum-free medium.
-
Treatment and Seeding: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for 30 minutes. Subsequently, 1 x 10^5 cells per well are seeded into the coated plates.
-
Adhesion: The plate is incubated for 1-2 hours at 37°C in a humidified incubator to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gently washing the wells with PBS.
-
Quantification: Adherent cells are fixed with 4% paraformaldehyde and stained with 0.5% crystal violet solution. The stain is then solubilized with a solution (e.g., 10% acetic acid), and the absorbance is measured at 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis, and the inhibitory effect of anti-angiogenic agents.
-
Matrigel Coating: A basement membrane matrix (e.g., Matrigel) is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Preparation: Human Umbilical Vein Endothelial Cells (HUVECs) are harvested and resuspended in a low-serum medium.
-
Treatment and Seeding: HUVECs are treated with different concentrations of this compound or a vehicle control and then seeded onto the Matrigel-coated wells.
-
Incubation: The plate is incubated at 37°C for 4-18 hours to allow for the formation of tube-like structures.
-
Visualization and Quantification: The formation of capillary-like networks is observed and photographed using an inverted microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Visualizing the Mechanism and Workflow
To better understand the complex biological processes and experimental designs, the following diagrams illustrate the signaling pathways affected by this compound, a typical experimental workflow, and the logical relationships influencing its efficacy.
Caption: this compound blocks integrin activation and downstream signaling.
Caption: A standardized workflow for assessing cell adhesion.
Caption: Factors determining the therapeutic success of this compound.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Integrin inhibitor this compound for the treatment of glioblastoma: a brief overview of current clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Phase II study of this compound (EMD 121974, NSC 707544) in patients with non-metastatic castration resistant prostate cancer, NCI-6735. A study by the DOD/PCF Prostate Cancer Clinical Trials Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. This compound in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Randomized Phase II Study of this compound (EMD 121974) in Patients with Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of Cilengitide's impact on different glioblastoma subtypes
For Researchers, Scientists, and Drug Development Professionals
Cilengitide, a synthetic cyclic pentapeptide, has been a subject of extensive research in the context of glioblastoma (GBM), the most aggressive primary brain tumor. As a selective inhibitor of the αvβ3 and αvβ5 integrins, which are crucial for tumor angiogenesis and invasion, this compound showed promise in preclinical studies. However, its clinical development was ultimately halted following the results of large-scale phase III trials. This guide provides a comprehensive comparison of this compound's impact, primarily focusing on the well-documented stratification by O6-methylguanine-DNA methyltransferase (MGMT) promoter status, and explores the available preclinical data that sheds light on its effects on different glioblastoma characteristics.
Mechanism of Action: Targeting the Tumor Microenvironment
This compound functions by competitively binding to the Arg-Gly-Asp (RGD) binding site of αvβ3 and αvβ5 integrins, which are overexpressed on the surface of both tumor cells and activated endothelial cells in the tumor vasculature.[1] This inhibition disrupts critical cell-matrix interactions, leading to several downstream anti-tumor effects:
-
Anti-angiogenesis: By blocking integrin signaling in endothelial cells, this compound inhibits the formation of new blood vessels, a process vital for tumor growth and survival.
-
Induction of Apoptosis: Disruption of integrin-mediated cell adhesion can trigger programmed cell death (apoptosis) in both endothelial and glioma cells.[1]
-
Inhibition of Signaling Pathways: this compound has been shown to inhibit the phosphorylation of key signaling molecules involved in cell survival, proliferation, and migration, including Focal Adhesion Kinase (FAK), Src, and Akt.[2][3]
Clinical Trials: The Decisive Role of MGMT Promoter Status
The clinical development of this compound in newly diagnosed glioblastoma was primarily investigated in two large, randomized clinical trials: CENTRIC and CORE. The patient populations in these trials were stratified based on the methylation status of the MGMT gene promoter, a key biomarker for predicting response to the standard-of-care chemotherapy agent, temozolomide (TMZ).
CENTRIC Trial (NCT00689221)
This Phase III trial focused on patients with newly diagnosed glioblastoma who had a methylated MGMT promoter.[4][5] Patients were randomized to receive standard therapy (radiotherapy and temozolomide) with or without this compound.
CORE Trial
This was a Phase II study that enrolled patients with newly diagnosed glioblastoma and an unmethylated MGMT promoter.
Unfortunately, neither the CENTRIC nor the CORE trial met its primary endpoint of improving overall survival.[6] The addition of this compound to the standard of care did not result in a statistically significant survival benefit in either the MGMT-methylated or unmethylated patient populations. These disappointing results led to the discontinuation of this compound's clinical development for glioblastoma.
Preclinical Data: Insights into Subtype-Specific Effects
While the major clinical trials did not stratify patients by molecular subtypes beyond MGMT status (i.e., proneural, classical, mesenchymal), preclinical studies provide some insights into the differential expression of this compound's targets and its effects on various glioblastoma cell lines.
Integrin Expression Across Glioblastoma Subtypes
Integrins αvβ3 and αvβ5 are heterogeneously expressed across different glioblastoma tumors.[7] Some studies suggest that the mesenchymal subtype of glioblastoma is characterized by a global overexpression of integrins, which could theoretically make this subtype more susceptible to integrin-targeting therapies. However, direct comparative studies of this compound's efficacy across these molecular subtypes are limited.
In Vitro Efficacy of this compound
Preclinical studies have demonstrated that this compound can induce detachment and apoptosis in various glioblastoma cell lines.[8] The combination of this compound with temozolomide has shown additive effects in inhibiting proliferation and inducing apoptosis in glioma cells with a methylated MGMT promoter.[3]
Table 1: Summary of Preclinical and Clinical Findings for this compound in Glioblastoma
| Category | Key Findings | References |
| Mechanism of Action | Inhibits αvβ3 and αvβ5 integrins, leading to anti-angiogenic effects and apoptosis in tumor and endothelial cells. Downregulates FAK/Src/Akt signaling pathways. | [1][2][3] |
| Clinical Trials (CENTRIC & CORE) | No significant improvement in overall survival with the addition of this compound to standard therapy in either MGMT-methylated or unmethylated glioblastoma patients. | [4][5][6] |
| Target Expression | Integrins αvβ3 and αvβ5 are heterogeneously expressed in glioblastoma. The mesenchymal subtype may have higher overall integrin expression. | [7] |
| Preclinical Efficacy | Induces dose-dependent detachment and apoptosis in glioblastoma cell lines. Shows additive effects with temozolomide in MGMT-methylated cells. | [3][8] |
Experimental Protocols
Detailed methodologies for key in vitro assays used to evaluate the efficacy of this compound are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the metabolic activity and viability of glioblastoma cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.
Protocol:
-
Seed glioblastoma cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the percentage of apoptotic cells following treatment with this compound.
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. By using a fluorescently labeled Annexin V, apoptotic cells can be detected by flow cytometry. Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can enter and stain the DNA of late apoptotic or necrotic cells with compromised membrane integrity.
Protocol:
-
Seed glioblastoma cells in a 6-well plate and treat with the desired concentrations of this compound and a vehicle control.
-
After the treatment period, harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Visualizing the Molecular Impact of this compound
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for assessing its efficacy.
Caption: this compound's inhibition of integrin signaling.
Caption: Workflow for evaluating this compound's efficacy.
Conclusion
Despite a strong preclinical rationale and a well-defined mechanism of action, this compound failed to demonstrate a clinical benefit in large-scale trials for newly diagnosed glioblastoma, irrespective of MGMT promoter status. While preclinical data suggests that integrin expression may vary across different molecular subtypes, a definitive link between these subtypes and this compound's efficacy has not been established in a clinical setting. The journey of this compound underscores the challenges of translating promising preclinical findings into effective therapies for glioblastoma and highlights the importance of predictive biomarkers to identify patient populations most likely to respond to targeted agents. Future research in this area may focus on identifying novel integrin-targeting strategies or combination therapies that can overcome the resistance mechanisms observed with this compound.
References
- 1. This compound: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound combined with standard treatment for patients with newly diagnosed glioblastoma with methylated MGMT promoter (CENTRIC EORTC 26071-22072 study): a multicentre, randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. End of the road: confounding results of the CORE trial terminate the arduous journey of this compound for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrin Signaling in Glioma Pathogenesis: From Biology to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound modulates attachment and viability of human glioma cells, but not sensitivity to irradiation or temozolomide in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Translational Potential of Preclinical Cilengitide Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of preclinical research on Cilengitide, a selective αvβ3 and αvβ5 integrin inhibitor. By presenting key performance data alongside alternative anti-cancer strategies and detailing the experimental methodologies, this guide aims to facilitate an objective evaluation of this compound's translational potential.
Mechanism of Action and Signaling Pathway
This compound is a cyclic RGD pentapeptide that competitively inhibits the binding of extracellular matrix (ECM) proteins, such as vitronectin, to integrins αvβ3 and αvβ5.[1][2] This disruption of cell-matrix interactions leads to the inhibition of downstream signaling pathways crucial for cell survival, proliferation, and migration. The primary pathway affected is the Focal Adhesion Kinase (FAK)/Src Family Kinase (Src)/Protein Kinase B (Akt) signaling cascade.[3] Inhibition of this pathway ultimately leads to apoptosis in endothelial and some tumor cells.[3]
References
- 1. This compound: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Safety and Handling of Cilengitide in a Research Setting
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Cilengitide is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. While one Safety Data Sheet (SDS) for this compound (trifluoroacetate salt) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), a corresponding product information sheet advises that the material should be considered hazardous until further information becomes available.[1] Given this ambiguity, a cautious approach is recommended.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against potential exposure. The following PPE should be worn at all times when handling this compound powder or solutions:
-
Gloves: Chemical-resistant gloves are mandatory. Given that this compound is often dissolved in organic solvents like DMSO, ethanol, or dimethyl formamide, the choice of glove material should be compatible with the solvent being used.[1]
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect the eyes from splashes or airborne particles.
-
Lab Coat: A fully buttoned lab coat should be worn to protect skin and clothing from contamination.
-
Respiratory Protection: When handling the powdered form of this compound outside of a certified chemical fume hood or other ventilated enclosure, a respirator may be necessary to prevent inhalation.
General guidance for handling hazardous drugs recommends:
-
Using disposable PPE wherever possible.
-
Ensuring gowns are impermeable and close at the back.
-
Considering double gloving for certain procedures.
Handling Procedures
Safe handling practices are critical to minimize the risk of exposure and contamination.
Preparation and Use:
-
Ventilation: All work with this compound, especially the handling of the solid form and the preparation of stock solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Direct contact with the skin, eyes, and clothing should be strictly avoided. Do not ingest or inhale the compound.[1]
-
Washing: Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
Experimental Workflow:
The following diagram outlines the logical steps for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
